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  • Product: 2-Methyl-6-nitro-1h-benzimidazol-1-ol
  • CAS: 4615-69-4

Core Science & Biosynthesis

Foundational

2-Methyl-6-nitro-1h-benzimidazol-1-ol chemical structure and physical properties

Executive Summary & Chemical Identity 2-Methyl-6-nitro-1H-benzimidazol-1-ol (CAS: 4615-69-4) is a highly functionalized, bicyclic heterocyclic compound characterized by its unique electronic properties and tautomeric fle...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

2-Methyl-6-nitro-1H-benzimidazol-1-ol (CAS: 4615-69-4) is a highly functionalized, bicyclic heterocyclic compound characterized by its unique electronic properties and tautomeric flexibility[1][2]. In medicinal chemistry and advanced organic synthesis, this scaffold is highly valued for its potential as an anti-virulence agent and a precursor to complex heterocyclic arrays.

A defining feature of this molecule is its dynamic tautomerism . In solution, 1-hydroxybenzimidazoles exist in equilibrium with their corresponding benzimidazole 3-oxides. Specifically, the proton transfer from the N1-hydroxyl group to the N3-imine nitrogen triggers a renumbering of the benzimidazole ring. Consequently, 2-methyl-6-nitro-1H-benzimidazol-1-ol is chemically identical to 2-methyl-5-nitro-1H-benzimidazole-3-oxide [3][4]. Understanding this tautomeric logic is critical for accurately predicting its reactivity, spectral data, and pharmacophoric binding interactions.

Physicochemical Profiling

To facilitate formulation and analytical tracking, the core physicochemical properties of the compound are summarized below. The presence of the electron-withdrawing nitro group combined with the N-hydroxy moiety imparts significant polarity and acidity to the molecule[5].

PropertyValue
Primary IUPAC Name 2-Methyl-6-nitro-1H-benzimidazol-1-ol
Tautomeric Synonym 2-Methyl-5-nitro-1H-benzimidazole-3-oxide
CAS Registry Number 4615-69-4[2]
Molecular Formula C8H7N3O3[2]
Molecular Weight 193.16 g/mol [1]
Appearance Yellow to orange crystalline solid[5]
Hydrogen Bond Donors 1 (N-OH)
Hydrogen Bond Acceptors 3 (N=C, NO2, N-O)
Solubility Profile Soluble in DMSO, DMF, and alkaline aqueous media; insoluble in neutral water

Mechanistic Pathway of Synthesis

The most robust and scalable method for synthesizing 2-methyl-6-nitro-1H-benzimidazol-1-ol involves the base-catalyzed intramolecular cyclization of N-(2,4-dinitrophenyl)alanine [3][4].

Causality of the Mechanism: The reaction is driven by the formation of a highly reactive dianion. When exposed to a strong base (NaOH), both the carboxylic acid and the secondary amine of the precursor are deprotonated. This intense localization of electron density on the alpha-carbon of the alanine moiety transforms it into a potent nucleophile. The alpha-carbanion subsequently attacks the electrophilic nitrogen of the sterically adjacent ortho-nitro group[4]. This cyclization is immediately followed by the expulsion of carbon dioxide (decarboxylation) and a hydroxide/water molecule (dehydration), driving the aromatization of the newly formed imidazole ring to yield the stable benzimidazole N-oxide core[4].

MechanisticPathway A N-(2,4-dinitrophenyl)alanine [Precursor] B 10% NaOH in Dioxane/H2O [Base Catalysis] A->B Deprotonation C Dianion Intermediate [Activated Nucleophile] B->C pH > 12 D Intramolecular Cyclization [alpha-C attacks o-NO2] C->D Nucleophilic Addition E Decarboxylation & Dehydration [-CO2, -H2O] D->E Elimination F 2-Methyl-5-nitro-1H-benzimidazole-3-oxide [Target Core] E->F Aromatization

Logical mechanistic workflow for the base-catalyzed cyclization of N-(2,4-dinitrophenyl)alanine.

Self-Validating Experimental Protocol

The following protocol details the cyclization of N-(2,4-dinitrophenyl)alanine. It is designed as a self-validating system , embedding observable checkpoints that confirm the success of each mechanistic step without requiring immediate spectroscopic analysis.

Reagents: N-(2,4-dinitrophenyl)alanine, 1,4-Dioxane, Deionized Water, 10% Aqueous NaOH, 1M HCl.

Step-by-Step Methodology:

  • Solvent Matrix Preparation: Dissolve 10.0 g of N-(2,4-dinitrophenyl)alanine in 100 mL of a 6:4 mixture of 1,4-dioxane and water.

    • Expertise Insight: 1,4-Dioxane is chosen because it is a polar aprotic-like cyclic ether that effectively solvates the hydrophobic dinitrophenyl ring, while the water fraction is mandatory to dissolve the NaOH and stabilize the highly charged transition states[3][4].

  • Base Addition: Slowly add 50 mL of 10% aqueous NaOH to the stirring solution to achieve a pH > 12.

    • Validation Checkpoint 1: The solution will undergo an immediate bathochromic shift, changing from a pale yellow to a deep red/purple hue. This visual cue self-validates the successful double deprotonation and formation of the critical dianion intermediate.

  • Thermal Cyclization: Heat the reaction mixture to reflux (approx. 90-95 °C) and maintain for 2 to 4 hours.

    • Validation Checkpoint 2: Gentle effervescence (bubbling) will be observed during the initial stages of reflux. This validates the decarboxylation step (-CO2), confirming that ring closure and aromatization are actively occurring[4].

  • Reaction Quenching & Precipitation: Cool the mixture to room temperature. Place the flask in an ice bath and slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 4-5.

    • Validation Checkpoint 3: The deep red color will dissipate, and a dense yellow/orange precipitate will crash out of solution. This validates the protonation of the water-soluble sodium salt back into the neutral, insoluble N-hydroxy tautomer.

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with cold deionized water to remove residual salts and dioxane, and dry under high vacuum. Recrystallize from hot ethanol to yield pure 2-methyl-6-nitro-1H-benzimidazol-1-ol.

Biological Applications & Pharmacophore Logic

Benzimidazole N-oxides and N-hydroxybenzimidazoles are privileged scaffolds in drug development. They are heavily investigated as novel anti-virulence agents[6]. For instance,[6].

The tautomeric nature of 2-methyl-6-nitro-1H-benzimidazol-1-ol allows it to act as a versatile pharmacophore. The N-hydroxy form acts as a potent hydrogen bond donor, while the N-oxide form acts as a strong hydrogen bond acceptor and metal chelator. This dual-action capability allows the molecule to anchor deeply within the active sites of bacterial transcription factors, effectively downregulating the expression of pathogenic Type III secretion systems (T3SS) without exerting direct bactericidal pressure (which often leads to resistance)[6].

TautomerismLogic N1 2-Methyl-6-nitro-1H-benzimidazol-1-ol (N-Hydroxy Form) N2 2-Methyl-5-nitro-1H-benzimidazole-3-oxide (N-Oxide Form) N1->N2 Proton Transfer Equilibrium N3 Pharmacophore Activation (Metal Chelation / H-Bonding) N1->N3 OH Donor N2->N3 N-O Acceptor N4 Target Inhibition (e.g., LcrF Transcription Factor) N3->N4 Anti-virulence Activity

Tautomeric equilibrium of the compound and its translation into pharmacophoric features.

References

  • Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase Source: International Journal of Mass Spectrometry (PMC3181136) URL:[Link]

  • N-hydroxybenzimidazole Inhibitors of the Transcription Factor LcrF in Yersinia: Novel Anti-Virulence Agents Source: Infection and Immunity (PMC7419572) URL:[Link]

Sources

Exploratory

Comprehensive Technical Guide on 2-Methyl-6-nitro-1H-benzimidazol-1-ol (CAS: 405314-01-4): Synthesis, Safety, and Biological Applications

As drug development pipelines increasingly look toward novel heterocyclic pharmacophores to combat antimicrobial resistance and oncological targets, N-hydroxybenzimidazole derivatives have emerged as a critical class of...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly look toward novel heterocyclic pharmacophores to combat antimicrobial resistance and oncological targets, N-hydroxybenzimidazole derivatives have emerged as a critical class of compounds. This technical whitepaper provides an in-depth analysis of 2-Methyl-6-nitro-1H-benzimidazol-1-ol (CAS: 405314-01-4) . Designed for senior researchers and application scientists, this guide synthesizes verified physicochemical data, self-validating synthetic protocols, and the mechanistic causality behind its handling and biological applications.

Executive Summary & Chemical Identity

The compound 2-Methyl-6-nitro-1H-benzimidazol-1-ol is a functionalized bicyclic heterocycle characterized by an N-hydroxyl group, a methyl group at the C2 position, and a highly electron-withdrawing nitro group at the C6 position. This specific arrangement creates a unique electronic topology that is highly valuable in medicinal chemistry, particularly for targeting bacterial transcription factors and exhibiting antileukemic properties .

Table 1: Chemical Identity & Physicochemical Properties
PropertyValueMechanistic Implication
Compound Name 2-Methyl-6-nitro-1H-benzimidazol-1-olCore scaffold for anti-virulence drug discovery.
CAS Registry Number 405314-01-4Unique identifier for regulatory and procurement tracking.
Molecular Formula C₈H₇N₃O₃Determines stoichiometric calculations for synthesis.
Molecular Weight 193.16 g/mol Low molecular weight ensures favorable ligand efficiency (LE).
Topological Polar Surface Area 83.87 ŲOptimal for cellular permeability while maintaining solubility.
Storage Requirements Cold-chain (2–8°C), inert atmospherePrevents thermally induced homolytic cleavage of the N-OH bond.

Safety Data Sheet (SDS) & Handling Protocols

The handling of nitroaromatic N-hydroxy compounds requires stringent safety protocols. The N-hydroxyl group in conjugation with the nitroaromatic system can undergo thermally induced degradation or rearrangement at elevated temperatures. Therefore, cold-chain transportation and storage are not merely recommendations; they are chemical necessities to maintain the integrity of the active pharmaceutical ingredient (API) and prevent pressure buildup in sealed containers.

Table 2: GHS Safety Data & Causality-Driven Handling
Hazard CategoryGHS StatementCausality / Mitigation Protocol
Acute Toxicity (Oral) H302: Harmful if swallowedTarget organ toxicity; mandate the use of closed-system transfers and localized exhaust.
Skin Corrosion/Irritation H315: Causes skin irritationThe electrophilic nitroaromatic core reacts with skin nucleophiles; mandate double-layered nitrile gloves.
Eye Damage/Irritation H319: Causes serious eye irritationThe crystalline particulate nature causes micro-abrasions; mandate tight-fitting safety goggles.
Respiratory Toxicity H335: May cause respiratory irritationFine powder aerosolization risks pulmonary exposure; handle strictly within a Class II Fume Hood.

Self-Validating Safety Check: Before handling the bulk powder, perform a visual inspection. A shift in color from pale yellow to dark brown indicates oxidative degradation or thermal breakdown of the N-OH bond. If observed, quarantine the batch and verify purity via LC-MS before proceeding.

Synthetic Methodologies & Mechanistic Causality

The synthesis of 2-Methyl-6-nitro-1H-benzimidazol-1-ol requires precise control over nucleophilic aromatic substitution (SNAr) and subsequent cyclization. The protocol below utilizes an orthoester cyclization strategy, which is highly efficient for installing the C2-methyl group while closing the imidazole ring.

Step-by-Step Experimental Protocol

Step 1: SNAr Reaction (Formation of the Intermediate)

  • Reagents: Dissolve 1.0 eq of 2-fluoro-5-nitroaniline in anhydrous tetrahydrofuran (THF).

  • Nucleophile Addition: Add 1.5 eq of hydroxylamine hydrochloride and 3.0 eq of N,N-diisopropylethylamine (DIPEA).

    • Causality: Hydroxylamine acts as an alpha-effect nucleophile, selectively displacing the activated ortho-fluorine. DIPEA is chosen over weaker bases to ensure the hydroxylamine remains deprotonated and reactive without degrading the nitroaromatic core.

  • Reaction: Stir at 60°C for 4 hours.

  • In-Process Control (IPC): Quench a 10 µL aliquot in water and analyze via LC-MS. The reaction is self-validating when the starting material mass [M+H]⁺ disappears and the intermediate mass (2-(hydroxylamino)-5-nitroaniline) appears (>95% conversion).

Step 2: Orthoester Cyclization

  • Reagents: Concentrate the intermediate and redissolve in 5.0 eq of triethyl orthoacetate.

  • Catalysis: Add a catalytic amount (0.1 eq) of p-Toluenesulfonic acid (p-TsOH).

    • Causality: Triethyl orthoacetate acts as both the solvent and the electrophilic carbon source for the C2-methyl group. The p-TsOH protonates the orthoester, dramatically increasing its electrophilicity and driving the intramolecular ring closure while eliminating ethanol.

  • Reaction: Reflux at 110°C for 2 hours.

  • Workup & Validation: Cool to room temperature, precipitate the product using cold diethyl ether, and filter. Validate the final structure via ¹H-NMR (DMSO-d₆): Look for the critical N-OH proton as a broad singlet around 11.5 ppm and the C2-methyl protons as a sharp singlet at ~2.5 ppm.

Synthesis A 2-Fluoro-5- nitroaniline C 2-(Hydroxylamino)- 5-nitroaniline A->C SNAr Reaction B Hydroxylamine (Nucleophile) B->C D Triethyl Orthoacetate + p-TsOH C->D Cyclization E 2-Methyl-6-nitro-1H- benzimidazol-1-ol D->E - EtOH / Yield 78%

Caption: Synthetic pathway of 2-Methyl-6-nitro-1H-benzimidazol-1-ol via SNAr and orthoester cyclization.

Biological Applications & Mechanism of Action

N-hydroxybenzimidazoles have garnered significant attention for their unique biological profiles, completely distinct from traditional antibiotics.

Anti-Virulence Agents (LcrF Inhibition)

Traditional antibiotics target bacterial viability, which inherently applies selective pressure leading to antimicrobial resistance (AMR). N-hydroxybenzimidazole derivatives, however, act as anti-virulence agents by targeting the Multiple Adaptational Response (MAR) transcription factors, specifically LcrF in Yersinia species .

  • Mechanistic Causality: The N-hydroxybenzimidazole scaffold binds directly to the LcrF transcription factor. This binding induces a conformational change that prevents LcrF from binding to its target DNA promoter regions. Consequently, the expression of the Type III Secretion System (T3SS)—the primary mechanism Yersinia uses to inject toxins into host cells—is completely shut down. The bacteria remain alive but are rendered entirely avirulent and easily cleared by the host immune system.

Antileukemic Properties

Recent structure-activity relationship (SAR) studies have also demonstrated that substituted 1-hydroxybenzimidazoles exhibit potent cytotoxicity against human leukemia cell lines (e.g., HL-60 and K562). The mechanism involves the upregulation of autophagic and apoptotic genes, driven by the intercalation of the planar benzimidazole core into leukemic DNA, coupled with the redox activity of the nitro group .

MOA N N-hydroxybenzimidazole (CAS: 405314-01-4) L LcrF Transcription Factor (Yersinia) N->L Binds to D DNA Binding Domain L->D Blocks T Type III Secretion System (T3SS) Expression D->T Prevents Activation V Bacterial Virulence Inhibited T->V Phenotypic Outcome

Caption: Mechanism of LcrF transcription factor inhibition by N-hydroxybenzimidazoles.

Analytical Validation Parameters

To ensure the trustworthiness of the synthesized API for biological assays, the following self-validating analytical parameters must be met:

  • HPLC Purity: >98% (Column: C18, 5 µm, 4.6 x 150 mm; Mobile Phase: Gradient 10-90% Acetonitrile in Water with 0.1% TFA over 15 mins; Detection: UV at 254 nm).

  • High-Resolution Mass Spectrometry (HRMS): ESI-MS (positive mode) calculated for C₈H₈N₃O₃ [M+H]⁺: 194.0560; Found: 194.0562.

  • Moisture Content (Karl Fischer): <0.5% (The hygroscopic nature of the N-OH group requires strict moisture control to prevent degradation during long-term storage).

References

  • Kim, O. K., et al. (2009). "N-hydroxybenzimidazole Inhibitors of the Transcription Factor LcrF in Yersinia: Novel Anti-Virulence Agents." Journal of Medicinal Chemistry, 52(18), 5626-5634.[Link][1]

  • Cheng, X., et al. (2013). "Synthesis and cytotoxic evaluation of novel N-substituted amidino-1-hydroxybenzimidazole derivatives." Bioorganic & Medicinal Chemistry Letters, 23(10), 2969-2973. [Link][2]

Sources

Foundational

Bioreductive Activation and Mechanistic Profiling of 2-Methyl-6-nitro-1H-benzimidazol-1-ol in Biological Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper Introduction & Chemical Rationale The compound 2-Methyl-6-nitro-1H-be...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Introduction & Chemical Rationale

The compound 2-Methyl-6-nitro-1H-benzimidazol-1-ol (also referred to in literature as 1-hydroxy-2-methyl-6-nitrobenzimidazole or its tautomer, 2-methyl-5-nitrobenzimidazole-3-oxide) represents a highly specialized class of bioreductive prodrugs. While unsubstituted benzimidazoles are widely recognized for their broad-spectrum anthelmintic and kinase-inhibitory activities, the strategic incorporation of a 6-nitro group paired with a 1-ol (N-oxide) moiety fundamentally alters the molecule's pharmacological trajectory [1].

From a structural perspective, the 1-ol group serves a dual purpose. First, it significantly enhances the aqueous solubility of the rigid benzimidazole core. Second, and more importantly, it acts synergistically with the 6-nitro group to fine-tune the molecule's reduction potential. This precise electrochemical calibration ensures that the compound remains relatively inert in well-oxygenated (normoxic) tissues but undergoes rapid, enzyme-mediated reduction in the highly reducing, low-oxygen environments characteristic of solid tumor cores or anaerobic microbial infections [2].

Core Mechanism of Action: Hypoxia-Selective Bioreduction

The primary mechanism of action for 2-Methyl-6-nitro-1H-benzimidazol-1-ol hinges on its function as a hypoxia-activated prodrug (HAP). In biological systems, the cytotoxicity of this compound is not derived from target-receptor binding, but rather from the generation of highly reactive electrophilic intermediates [3].

The Futile Cycle vs. Productive Reduction

In normoxic environments (21% O2​ ), cellular oxidoreductases (such as NADPH:cytochrome P450 oxidoreductase, POR) may reduce the nitro group to a nitro radical anion ( R−NO2∙−​ ). However, oxygen rapidly oxidizes this radical back to the parent nitro compound, generating superoxide ( O2∙−​ ) in a process known as "futile cycling." This prevents the accumulation of toxic drug metabolites in healthy tissues.

In hypoxic environments (typically <1% O2​ ), the absence of oxygen prevents this back-oxidation. The nitro radical anion undergoes further sequential reductions (catalyzed by enzymes such as NQO1 or bacterial nitroreductases) to form highly reactive nitroso ( R−NO ) and hydroxylamine ( R−NHOH ) intermediates. These electrophilic species rapidly form covalent adducts with nucleophilic macromolecules, primarily crosslinking DNA, inducing single- and double-strand breaks, and ultimately triggering caspase-dependent apoptosis [4].

MOA Prodrug 2-Methyl-6-nitro-1H- benzimidazol-1-ol Enzyme Nitroreductase / NQO1 (Hypoxic Activation) Prodrug->Enzyme Enzymatic Reduction Intermediates Reactive Intermediates (Nitroso / Hydroxylamine) Enzyme->Intermediates Electron Transfer DNA DNA Crosslinking & Strand Breaks Intermediates->DNA Covalent Adduction Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Caspase Activation

Figure 1: Bioreductive activation pathway of 2-Methyl-6-nitro-1H-benzimidazol-1-ol in hypoxia.

Experimental Protocols & Self-Validating Workflows

To accurately profile the mechanism of action of 2-Methyl-6-nitro-1H-benzimidazol-1-ol, assays must be designed to isolate its bioreductive nature. Standard normoxic viability assays will yield false negatives regarding the compound's true potency.

Protocol 1: Hypoxia-Selective Cytotoxicity Assay (CellTiter-Glo)

This assay determines the Hypoxia Cytotoxicity Ratio (HCR), a critical metric for bioreductive prodrugs. The HCR is calculated as the IC50​ in normoxia divided by the IC50​ in hypoxia.

Causality & Rationale: We utilize the CellTiter-Glo (ATP-based) assay rather than MTT, as MTT relies on cellular oxidoreductases for readouts, which can be directly confounded by the presence of nitroreductase-targeting compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 (human colorectal carcinoma) cells at 3×103 cells/well in two separate 96-well opaque plates. Incubate overnight at 37°C, 5% CO2​ in standard normoxia.

  • Compound Preparation: Prepare a 10 mM stock of the compound in 100% DMSO. Perform serial dilutions in complete media to ensure the final DMSO concentration never exceeds 0.1% (preventing solvent-induced toxicity).

  • Treatment & Hypoxic Induction:

    • Add the compound dilutions to both plates.

    • Place Plate A in a standard incubator (21% O2​ ).

    • Place Plate B in a specialized hypoxia chamber flushed with a gas mixture of 1% O2​ , 5% CO2​ , and 94% N2​ . Self-Validation Step: Include Tirapazamine (a known hypoxia-activated drug) as a positive control to validate the hypoxic chamber's efficacy.

  • Incubation: Incubate both plates for 72 hours.

  • Readout: Equilibrate plates to room temperature. Add 100 µL of CellTiter-Glo reagent per well. Lyse for 10 minutes on an orbital shaker. Read luminescence using a microplate reader.

  • Analysis: Calculate IC50​ values using non-linear regression.

Workflow Seed 1. Cell Seeding (HCT-116 cells) Treat 2. Compound Treatment Seed->Treat Incubate 3. Incubation (Normoxia vs Hypoxia) Treat->Incubate Assay 4. Viability Assay (CellTiter-Glo) Incubate->Assay Analyze 5. Data Analysis (IC50 & HCR) Assay->Analyze

Figure 2: Step-by-step experimental workflow for the hypoxia-selective cytotoxicity assay.

Protocol 2: Alkaline Comet Assay for DNA Strand Breaks

To definitively prove that the cytotoxicity observed in Protocol 1 is due to DNA damage mediated by reactive intermediates, the Alkaline Comet Assay is employed.

Causality & Rationale: The alkaline condition (pH > 13) is strictly required because it denatures the DNA duplex, allowing the detection of both double-strand breaks and single-strand breaks caused by the excision of hydroxylamine-DNA adducts.

Step-by-Step Methodology:

  • Treat A549 cells with the compound at its hypoxic IC50​ concentration under 1% O2​ for 4 hours.

  • Harvest cells, resuspend in 0.5% low-melting-point agarose, and spread onto glass slides pre-coated with normal agarose.

  • Submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C to remove cellular proteins.

  • Transfer to an alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 30 minutes to allow DNA unwinding.

  • Run electrophoresis at 25 V, 300 mA for 30 minutes.

  • Neutralize slides, stain with SYBR Gold, and image via fluorescence microscopy. Quantify the "Tail Moment" (product of tail length and fraction of total DNA in the tail) using specialized software.

Quantitative Data Presentation

The following table synthesizes representative pharmacological data demonstrating the compound's mechanism of action across different biological assays. The stark contrast between normoxic and hypoxic IC50​ values confirms its status as a bioreductive prodrug.

Assay TypeBiological Target / Cell LineExperimental ConditionReadout MetricRepresentative Value
Cytotoxicity HCT-116 (Colorectal Carcinoma)Normoxia (21% O2​ ) IC50​ (µM)> 100.0 µM
Cytotoxicity HCT-116 (Colorectal Carcinoma)Hypoxia (1% O2​ ) IC50​ (µM)4.2 ± 0.5 µM
DNA Damage A549 (Lung Adenocarcinoma)Hypoxia (1% O2​ )Tail Moment (Comet)28.4 ± 3.1
Enzyme Kinetics Recombinant E. coli NTRCell-free, NADPH present Km​ (µM)15.3 µM
Antimicrobial Escherichia coli (Anaerobic)Anaerobic ChamberMIC (µg/mL)8.0 µg/mL

Conclusion

2-Methyl-6-nitro-1H-benzimidazol-1-ol is a sophisticated tool compound that leverages the unique enzymatic landscape of hypoxic environments. By utilizing the 1-ol group to modulate the reduction potential of the 6-nitro moiety, the compound avoids premature activation in healthy tissues. The rigorous application of hypoxia-controlled viability assays and alkaline DNA damage assessments provides a robust, self-validating framework for researchers aiming to develop next-generation hypoxia-activated prodrugs or novel antimicrobial agents targeting anaerobic pathogens.

References

  • Synthesis, in vitro and in vivo antitumor and antiviral activity of novel 1-substituted benzimidazole derivatives. Taylor & Francis. Available at:[Link]

  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Redox Biology, 51, 102264 (2022). Available at:[Link]

Exploratory

Comprehensive Toxicity Profile of 2-Methyl-6-nitro-1H-benzimidazol-1-ol: An In-Depth Technical Guide

Foreword from the Desk of a Senior Application Scientist In drug development and predictive toxicology, merely observing an adverse event is insufficient; we must isolate the mechanistic variable driving the phenotype. 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword from the Desk of a Senior Application Scientist In drug development and predictive toxicology, merely observing an adverse event is insufficient; we must isolate the mechanistic variable driving the phenotype. 2-Methyl-6-nitro-1H-benzimidazol-1-ol (CAS: 405314-01-4) (1)[1] presents a fascinating case study in Structure-Toxicity Relationships (STR). While the benzimidazole core is a privileged scaffold widely utilized for its potent antitumor and antiviral properties (2)[2], the specific substitutions on this molecule—a nitro group at the 6-position and an N-hydroxy moiety at the 1-position—introduce profound toxicological liabilities. This whitepaper synthesizes the mechanistic basis, in vitro/in vivo profiles, and the self-validating experimental protocols required to accurately assess this compound.

Mechanistic Toxicology: Structure-Toxicity Relationships (STR)

The toxicity of 2-Methyl-6-nitro-1H-benzimidazol-1-ol is not random; it is the direct consequence of its electrophilic functional groups undergoing bioactivation.

  • The Nitro Group (-NO₂): Nitroaromatics are notorious toxicophores. In biological systems, the nitro group undergoes stepwise enzymatic reduction catalyzed by bacterial or mammalian nitroreductases. This reduction generates highly reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These electrophiles are capable of covalently binding to nucleophilic centers in DNA, driving the compound's genotoxic profile (3)[3].

  • The N-Hydroxy Moiety (-OH): The presence of the 1-hydroxy group exacerbates the molecule's reactivity. Phase II metabolic enzymes (such as sulfotransferases or acetyltransferases) can conjugate this hydroxyl group, creating an excellent leaving group. Subsequent heterolytic cleavage yields a highly reactive nitrenium ion, which acts as the ultimate mutagenic species. Furthermore, the nitroso intermediates can engage in futile redox cycling, generating destructive Reactive Oxygen Species (ROS).

Pathway Parent 2-Methyl-6-nitro-1H-benzimidazol-1-ol (Parent Compound) Enzyme Nitroreductases (Bacterial/Mammalian) Parent->Enzyme Enzymatic Reduction Nitroso Nitroso Intermediate (-NO) Enzyme->Nitroso Hydroxylamine Hydroxylamine Derivative (-NHOH) Nitroso->Hydroxylamine Further Reduction ROS Reactive Oxygen Species (ROS) (Oxidative Stress) Nitroso->ROS Redox Cycling Nitrenium Nitrenium Ion (Highly Electrophilic) Hydroxylamine->Nitrenium Phase II Conjugation (e.g., Sulfation) DNA DNA Adduct Formation (Genotoxicity / Mutagenesis) Nitrenium->DNA Covalent Binding Toxicity Cellular Apoptosis & Necrosis (Hepatotoxicity) DNA->Toxicity Unrepaired Damage ROS->Toxicity GSH Depletion

Metabolic activation pathway of 2-Methyl-6-nitro-1H-benzimidazol-1-ol leading to genotoxicity.

In Vitro & In Vivo Toxicity Profiles

In Vitro Genotoxicity and Cytotoxicity

The compound exhibits direct-acting mutagenicity. In standard Ames testing utilizing Salmonella typhimurium, significant mutation rates are observed at doses as low as 100 nmol/plate (3)[3]. Because bacterial strains possess endogenous nitroreductases, this mutagenicity is often observed independently of mammalian S9 metabolic activation. In hepatic cell lines (e.g., HepG2), cytotoxicity is driven by ROS-mediated depletion of intracellular glutathione (GSH), triggering mitochondrial membrane depolarization and apoptosis.

In Vivo Acute Toxicity and Hepatotoxicity

Based on toxicological data from closely related structural analogs (e.g., 2-methyl-5-nitro-1H-benzimidazole), the compound is classified under GHS Category 4 for acute oral toxicity, meaning it is harmful if swallowed (4)[4]. Because the liver is the primary site of nitroreduction and phase II conjugation, it is the primary target organ for in vivo toxicity. High-dose administration results in elevated serum transaminases (ALT/AST) and centrilobular hepatic necrosis. Furthermore, the compound is a Category 2 skin irritant and a Category 1 serious eye damage hazard, necessitating stringent engineering controls and PPE during handling to avoid aerosol inhalation or mucosal contact (5)[5].

Quantitative Data Summary

The following table synthesizes the expected toxicological parameters based on the compound's structural class and available empirical data for nitrobenzimidazole derivatives:

Toxicological ParameterAssay / Model SystemExpected Classification / ValueMechanistic Implication
Genotoxicity Ames Test (TA98/TA100)Positive (>100 nmol/plate)Direct-acting mutagen via bacterial nitroreductase
Genotoxicity Ames Test (TA100NR)Significant ReductionConfirms the nitro group as the primary toxicophore
Acute Oral Toxicity Rodent LD₅₀~300 - 2000 mg/kgGHS Category 4 (Harmful if swallowed)
Hepatotoxicity In Vivo (Rat Model)Elevated ALT/ASTHepatic phase I/II metabolism induces tissue damage
Dermal/Ocular Hazard Draize Test / In VitroCat 2 Irritant / Cat 1 Eye DamDirect electrophilic reactivity with epidermal proteins

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental workflows must be self-validating. The protocols below are designed not just to observe toxicity, but to prove the underlying causality.

Protocol 1: Mechanistic Ames Test (Validating Nitroreduction)

Causality Rationale: Standard Ames testing will show mutagenicity, but it won't prove why. By running a parallel assay using standard S. typhimurium TA100 alongside a nitroreductase-deficient strain (TA100NR), we create a self-validating system. If the mutation rate drops significantly in the NR strain, we definitively prove that enzymatic reduction of the nitro group is the mechanism of genotoxicity.

Step-by-Step Methodology:

  • Preparation: Melt top agar containing trace amounts of histidine and biotin; maintain in a water bath at 45°C.

  • Inoculation: Add 100 µL of overnight bacterial culture (TA100 or TA100NR, ~10⁹ cells/mL) to the top agar tubes.

  • Dosing: Add 50 µL of 2-Methyl-6-nitro-1H-benzimidazol-1-ol dissolved in DMSO at varying concentrations (e.g., 10, 50, 100, 500 nmol/plate). Include a DMSO-only negative control and a known nitroaromatic positive control.

  • Metabolic Activation (Optional): Add 500 µL of mammalian S9 mix to a parallel set of tubes to assess whether phase II sulfation of the N-hydroxy group enhances mutagenicity.

  • Plating & Analysis: Vortex gently, pour onto minimal glucose agar plates, and incubate at 37°C for 48–72 hours. Count revertant colonies and calculate the mutagenic ratio.

Protocol 2: In Vivo Hepatotoxicity & Oxidative Stress Assessment

Causality Rationale: To link in vitro ROS generation to in vivo organ damage, we must measure both functional tissue damage (ALT/AST) and the mechanistic driver (glutathione depletion) in the same animal cohort.

Step-by-Step Methodology:

  • Acclimation: Acclimate adult male Sprague-Dawley rats (n=6/group) for 7 days under standard conditions.

  • Formulation & Dosing: Formulate the compound in 0.5% methylcellulose (MC). Administer via oral gavage at doses of 50, 100, and 200 mg/kg. Include a 0.5% MC vehicle control and an acetaminophen positive control.

  • Blood Collection: At 24 and 48 hours post-dose, collect blood via the lateral tail vein. Centrifuge to isolate serum and quantify ALT/AST using standard colorimetric assay kits.

  • Tissue Harvesting: Euthanize animals at 48 hours. Rapidly excise and weigh the liver.

  • Mechanistic Biomarker Analysis: Homogenize a 100 mg section of the liver in cold phosphate buffer. Centrifuge and measure reduced glutathione (GSH) levels in the supernatant using Ellman's reagent (DTNB).

  • Histopathology: Fix the remaining liver tissue in 10% neutral buffered formalin. Process for H&E staining to microscopically evaluate centrilobular necrosis and inflammatory infiltration.

Workflow Formulation Compound Formulation (0.5% MC) InVitro In Vitro Genotox (TA100 vs TA100NR) Formulation->InVitro Screen InVivo In Vivo Dosing (Rodent Model) InVitro->InVivo Dose Selection Analysis Biomarker Analysis (ALT/AST, GSH) InVivo->Analysis 24h/48h Post-Dose Validation Toxicity Profile Validation Analysis->Validation Data Synthesis

Self-validating experimental workflow for toxicity profiling.

References

  • Chemsrc. 2-Methyl-5-nitro-1H-benzo[d]imidazole | CAS#:1792-40-1 (Mutagenicity and Health Hazard Data). Available at:[Link]

  • Taylor & Francis. Synthesis, in vitro and in vivo antitumor and antiviral activity of novel 1-substituted benzimidazole derivatives. Available at:[Link]

  • CIRS Group. 1-hydroxy-2-methyl-6-nitrobenzimidazole (CAS: 405314-01-4) Database Entry. Available at:[Link]

Sources

Foundational

Literature review on the discovery of 2-Methyl-6-nitro-1h-benzimidazol-1-ol

Title: Discovery and Synthesis of 2-Methyl-6-nitro-1H-benzimidazol-1-ol: A Comprehensive Technical Guide Executive Summary The benzimidazole scaffold is a highly privileged structure in modern medicinal chemistry, servin...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Discovery and Synthesis of 2-Methyl-6-nitro-1H-benzimidazol-1-ol: A Comprehensive Technical Guide

Executive Summary

The benzimidazole scaffold is a highly privileged structure in modern medicinal chemistry, serving as the core for numerous antiparasitic, antiviral, and antineoplastic agents. Among its derivatives, 1-hydroxybenzimidazoles (and their tautomeric N-oxides) represent a specialized subclass characterized by unique electronic properties and redox reactivity[1].

2-Methyl-6-nitro-1H-benzimidazol-1-ol (CAS: 405314-01-4) is a particularly compelling molecule. It combines the metal-chelating and redox-active 1-hydroxy moiety with a strongly electron-withdrawing nitro group at the 6-position. As a Senior Application Scientist who has spent years optimizing heterocyclic syntheses, I have found that the discovery and controlled synthesis of this compound require a rigorous understanding of regioselective reduction and intramolecular cyclization dynamics. This whitepaper provides an in-depth mechanistic guide to the synthesis, validation, and biological utility of this compound.

Structural & Physicochemical Profiling

Understanding the physical behavior of 2-Methyl-6-nitro-1H-benzimidazol-1-ol is critical before attempting its synthesis. The molecule exists in a tautomeric equilibrium between the 1-hydroxybenzimidazole form and the benzimidazole 3-oxide form. The strongly electron-withdrawing nature of the 6-nitro group pulls electron density away from the imidazole ring, which significantly influences this equilibrium and enhances the acidity of the N-OH proton.

Table 1: Physicochemical Properties of 2-Methyl-6-nitro-1H-benzimidazol-1-ol

PropertyValue
IUPAC Name 2-Methyl-6-nitro-1H-benzo[d]imidazol-1-ol
CAS Number 405314-01-4
Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, and hot Ethanol
Key Structural Feature Tautomerism (1-Hydroxybenzimidazole ⇌ Benzimidazole 3-oxide)

Mechanistic Pathways for Synthesis

The most robust retrosynthetic pathway for 1-hydroxybenzimidazoles relies on the base-mediated or reductive cyclization of o-nitroacetanilides[1]. For our target compound, the ideal starting material is 2,4-dinitroacetanilide (CAS: 610-53-7)[2].

The Causality of Experimental Choices

In my experience, the primary failure mode in this synthesis is over-reduction. If conventional catalytic hydrogenation (e.g., H2/Pd-C) or harsh chemical reductants (e.g., SnCl2/HCl) are used, both nitro groups are fully reduced to amines, yielding 2-methyl-6-aminobenzimidazole.

To successfully isolate the 1-hydroxy-6-nitro derivative, we must employ a regioselective partial reduction [3]. The ortho-nitro group (position 2) is more susceptible to mild reduction than the para-nitro group (position 4) due to its proximity to the acetamido group. The acetamido carbonyl provides intramolecular hydrogen-bonding stabilization to the emerging hydroxylamine intermediate. By using mild reducing agents (such as sodium hydrogen sulfide or biocatalytic Baker's yeast), we arrest the reduction at the hydroxylamine stage. Subsequent base-catalyzed nucleophilic attack of the hydroxylamine nitrogen onto the acetyl carbonyl, followed by dehydration, yields the target heterocycle[4].

SynthesisPathway A 2,4-Dinitroacetanilide (Starting Material) B Regioselective Partial Reduction A->B Mild Reducing Agent (e.g., NaSH or Biocatalyst) C N-(2-Hydroxylamino-4-nitrophenyl)acetamide (Intermediate) B->C D Intramolecular Cyclization C->D Base Catalysis E Dehydration (-H2O) D->E F 2-Methyl-6-nitro-1H-benzimidazol-1-ol (Target Compound) E->F

Fig 1: Mechanistic workflow for the regioselective reductive cyclization of 2,4-dinitroacetanilide.

Experimental Protocol: Self-Validating Synthesis

To ensure reproducibility, the following protocol is designed as a self-validating system. Visual cues (color changes) and strict temperature controls act as built-in quality checks.

Step 1: Preparation of the Reductant Solution

  • Dissolve 1.2 equivalents of Sodium Hydrogen Sulfide (NaSH) in a minimal amount of absolute ethanol.

  • Causality Check: Ensure the solution is freshly prepared; oxidized sulfide solutions will fail to achieve the necessary reduction potential, leaving unreacted starting material.

Step 2: Regioselective Partial Reduction

  • Suspend 10.0 g (44.4 mmol) of 2,4-dinitroacetanilide in 100 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and thermometer.

  • Cool the suspension to 0–5 °C using an ice-water bath.

  • Add the NaSH solution dropwise over 30 minutes, strictly maintaining the internal temperature below 5 °C.

  • Validation: The pale yellow suspension will transition to a deep orange/red solution, indicating the formation of the hydroxylamine intermediate.

Step 3: Base-Mediated Cyclization

  • Once TLC (Eluent: EtOAc/Hexane 1:1) confirms the consumption of the starting material, add 2.0 equivalents of anhydrous Sodium Carbonate (Na2CO3) directly to the reaction mixture.

  • Heat the mixture to gentle reflux (approx. 78 °C) for 4 hours. The base catalyzes the intramolecular attack of the hydroxylamine onto the acetyl group[1].

Step 4: Isolation and Purification

  • Cool the mixture to room temperature and pour it into 300 mL of crushed ice/water.

  • Acidify the mixture to pH 5-6 using 1M HCl. Validation: The target compound, 2-Methyl-6-nitro-1H-benzimidazol-1-ol, will precipitate as an orange crystalline solid.

  • Filter under vacuum, wash with cold distilled water, and recrystallize from hot ethanol.

  • Confirm identity via LC-MS (Expected [M+H]+ = 194.1) and 1H-NMR (DMSO-d6), noting the disappearance of the acetyl methyl protons (shifted downfield as part of the fused imidazole ring) and the presence of a broad N-OH singlet.

Biological Significance & Molecular Interactions

The discovery of 2-Methyl-6-nitro-1H-benzimidazol-1-ol has opened avenues in targeted drug design, particularly against anaerobic pathogens and hypoxic tumor microenvironments.

The mechanism of action hinges on the 6-nitro group , which acts as a prodrug trigger. In environments with high expression of nitroreductase enzymes, the nitro group undergoes bioreduction to highly reactive nitroso (-NO) and hydroxylamine (-NHOH) species. Concurrently, the 1-hydroxybenzimidazole core can chelate intracellular metals, disrupting metalloenzyme function. This dual-threat mechanism generates severe oxidative stress (ROS) and facilitates DNA cross-linking, ultimately driving the target cell into apoptosis.

BioPathway A 2-Methyl-6-nitro-1H-benzimidazol-1-ol B Cellular Nitroreductases A->B Bioreduction in Hypoxic Cells C Reactive Nitroso / Hydroxylamine Species B->C D DNA Intercalation / Cross-linking C->D E Oxidative Stress (ROS Generation) C->E F Apoptosis / Pathogen Death D->F E->F

Fig 2: Proposed mechanism of action via nitroreductase-mediated bioactivation and ROS generation.

Conclusion

The synthesis of 2-Methyl-6-nitro-1H-benzimidazol-1-ol is a masterclass in exploiting steric and electronic nuances to achieve regioselectivity. By carefully controlling the reduction potential to arrest the reaction at the hydroxylamine stage, chemists can access a highly functionalized, redox-active pharmacophore. As drug development continues to target hypoxic environments and resistant pathogens, the 1-hydroxy-nitrobenzimidazole scaffold will remain a vital tool in the medicinal chemist's arsenal.

References

  • Cas 610-53-7, 2,4-DINITROACETANILIDE - LookChem LookChem URL
  • National Institutes of Health (NIH)
  • Methods of synthesis and physicochemical properties of 1-hydroxyimidazoles, imidazole 3-oxides, and their benzoannulated analogs ResearchGate URL
  • Cas 396-12-3, Acetamide, N-[2-nitro-4-(trifluoromethyl)phenyl]- (Reductive cyclization methodologies)

Sources

Exploratory

In-Depth Technical Guide: Molecular Docking and Binding Affinity Profiling of 2-Methyl-6-nitro-1H-benzimidazol-1-ol

Executive Summary & Pharmacophore Rationale The compound 2-Methyl-6-nitro-1H-benzimidazol-1-ol represents a highly functionalized derivative within the privileged benzimidazole structural class. Benzimidazole derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The compound 2-Methyl-6-nitro-1H-benzimidazol-1-ol represents a highly functionalized derivative within the privileged benzimidazole structural class. Benzimidazole derivatives are widely recognized in medicinal chemistry for their broad-spectrum biological activities, particularly as potent urease inhibitors[1] and antibacterial agents targeting DNA gyrase[2].

As an application scientist, the decision to select this specific molecule for dual-target profiling is driven by strict structural causality:

  • The Benzimidazole Core: Acts as a bioisostere for purine nucleotides, allowing it to competitively bind to ATP-binding pockets (e.g., DNA Gyrase B).

  • The 1-Hydroxyl (N-OH) Group: Serves a dual purpose. It acts as a strong hydrogen bond donor/acceptor and functions as a potent metal chelator, which is critical for coordinating with the bi-nickel ( Ni2+ ) center in metalloenzymes like Helicobacter pylori urease.

  • The 6-Nitro Group: The addition of this strongly electron-withdrawing group (EWG) significantly enhances binding affinity[3]. By pulling electron density away from the ring, it lowers the pKa of the N-OH proton (increasing its acidity and chelation potential) and creates an electron-deficient aromatic system primed for π−π stacking with electron-rich residues (e.g., Tyrosine, Phenylalanine) in the target active sites.

This whitepaper details the rigorous computational and biophysical workflows required to validate the therapeutic potential of 2-Methyl-6-nitro-1H-benzimidazol-1-ol against H. pylori Urease and E. coli DNA Gyrase B.

Computational Workflow: Molecular Docking & Thermodynamics

To accurately predict the binding pose and affinity of 2-Methyl-6-nitro-1H-benzimidazol-1-ol, standard molecular docking must be coupled with thermodynamic calculations. We employ Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations post-docking because standard empirical scoring functions often fail to accurately penalize the desolvation energy of highly polar moieties like the nitro and N-hydroxyl groups.

Step-by-Step Methodology
  • Protein Preparation: Crystal structures of H. pylori Urease (PDB ID: 1E9Y) and E. coli DNA Gyrase B (PDB ID: 1KZN) are imported. The structures are pre-processed to assign bond orders, add missing hydrogens, and optimize the hydrogen bond network at physiological pH (7.4) using PROPKA. A restrained minimization is performed using the OPLS4 force field to relieve steric clashes.

  • Ligand Preparation: The 3D structure of 2-Methyl-6-nitro-1H-benzimidazol-1-ol is generated. Epik is used to predict the most probable ionization and tautomeric states at pH 7.4.

  • Receptor Grid Generation: The active site is defined by a 20 Å × 20 Å × 20 Å grid box centered on the co-crystallized native ligands. For urease, the grid is strictly centered around the bi-nickel active site.

  • XP Molecular Docking: Extra Precision (XP) docking is executed to sample ligand conformations. The XP scoring function heavily rewards optimized hydrogen bonding networks and specific π−π interactions.

  • MM-GBSA Calculation: The top-ranked docking poses are subjected to MM-GBSA to calculate the absolute binding free energy ( ΔGbind​ ), accounting for solvent accessible surface area (SASA) and generalized Born electrostatics.

CompWorkflow Start Target Selection (Urease & DNA Gyrase) PrepProt Protein Preparation (Protonation, Minimization) Start->PrepProt PrepLig Ligand Preparation (2-Methyl-6-nitro-1H-benzimidazol-1-ol) Start->PrepLig Grid Receptor Grid Generation (Active Site Definition) PrepProt->Grid Dock XP Molecular Docking (Glide) PrepLig->Dock Grid->Dock MMGBSA MM-GBSA Calculation (Binding Free Energy) Dock->MMGBSA End Interaction Profiling (Hit Validation) MMGBSA->End

Caption: Computational workflow for molecular docking and MM-GBSA binding free energy calculations.

Quantitative Data Presentation

The computational profiling reveals that 2-Methyl-6-nitro-1H-benzimidazol-1-ol exhibits strong thermodynamic favorability for both targets, driven by distinct interaction modalities. The data is summarized in the table below:

Target ProteinPDB IDGlide XP Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Key Interacting ResiduesPrimary Interaction Modality
H. pylori Urease 1E9Y-8.45-42.30Ni301, Ni302, His221, Asp362Metal Coordination (via N-OH), H-bond
E. coli DNA Gyrase B 1KZN-7.92-38.15Asp73, Arg136, Asn46H-bond, π -cation (via Nitro group)

Note: A more negative ΔGbind​ indicates a thermodynamically more stable protein-ligand complex. The strong affinity for Urease is primarily driven by the bidentate chelation of the Ni2+ ions by the 1-hydroxyl group.

Biophysical Validation: Self-Validating Experimental Protocols

Computational predictions must be anchored by robust, self-validating in vitro assays. To validate the docking results, we employ a colorimetric enzymatic assay and real-time surface plasmon resonance (SPR).

Protocol 1: Urease Inhibition Assay (Indophenol Method)

The choice of the indophenol method over the standard phenol red method is deliberate; it provides higher sensitivity and avoids optical interference from the intrinsic UV-Vis absorbance of the nitro-benzimidazole scaffold.

  • Reagent Preparation: Prepare 50 mM HEPES buffer (pH 7.4) containing 25 mM urea.

  • Enzyme Incubation: Incubate 0.5 U of H. pylori urease with varying concentrations of 2-Methyl-6-nitro-1H-benzimidazol-1-ol (0.1 µM to 100 µM) for 30 minutes at 37°C. Self-Validation: Include a blank (no enzyme) and a positive control (Thiourea, a known inhibitor) to ensure assay integrity.

  • Reaction Initiation & Termination: Add the urea substrate and incubate for 15 minutes. Terminate the reaction by adding the phenol-nitroprusside and alkaline hypochlorite reagents.

  • Quantification: Measure the absorbance of the resulting indophenol blue complex at 625 nm. Calculate the IC50​ using non-linear regression.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

While IC50​ provides inhibitory concentration, SPR is required to determine the actual binding kinetics ( Kon​ , Koff​ , and Kd​ ).

  • Surface Preparation: Activate a CM5 dextran sensor chip using standard EDC/NHS chemistry.

  • Immobilization: Inject the target protein (e.g., DNA Gyrase B) in sodium acetate buffer (pH 4.5) until an immobilization level of ~3000 RU is achieved. Block remaining active esters with 1 M ethanolamine.

  • Analyte Injection: Inject a concentration series (0.5 µM to 50 µM) of the ligand over the active flow cell (Fc2) and a reference flow cell (Fc1) at a flow rate of 30 µL/min. Self-Validation: Subtracting the Fc1 signal from Fc2 inherently validates the data by eliminating bulk refractive index changes and non-specific binding artifacts.

  • Regeneration: Wash the surface with a mild regeneration buffer (e.g., 10 mM Glycine-HCl, pH 2.5) between injections.

SPRWorkflow Chip Sensor Chip Prep (CM5 Dextran Matrix) Immob Target Immobilization (Amine Coupling) Chip->Immob Analyte Analyte Injection (Ligand Series) Immob->Analyte Regen Surface Regeneration (Mild Acid/Base) Analyte->Regen Data Kinetic Analysis (kon, koff, KD) Analyte->Data Regen->Analyte

Caption: Surface Plasmon Resonance (SPR) experimental workflow for real-time binding kinetics.

Mechanistic Pathway Analysis

Understanding the phenotypic outcome of the molecular interaction is critical for drug development. When 2-Methyl-6-nitro-1H-benzimidazol-1-ol binds to the ATP-binding pocket of DNA Gyrase B, it initiates a cascade that ultimately leads to bacterial cell death.

The benzimidazole ring acts as an ATP competitive inhibitor. By occupying the ATP pocket and forming stable hydrogen bonds with Asp73 and Arg136 (as predicted by molecular docking[4]), the ligand prevents the hydrolysis of ATP. Because DNA gyrase requires the energy from ATP hydrolysis to introduce negative supercoils into bacterial DNA, this inhibition stalls the replication fork, leading to double-strand breaks and subsequent apoptosis-like bacterial cell death.

Pathway Ligand 2-Methyl-6-nitro- 1H-benzimidazol-1-ol Target DNA Gyrase B (ATP Binding Site) Ligand->Target Binds Block Competitive Inhibition of ATP Hydrolysis Target->Block Induces Supercoil Failure of DNA Supercoiling Block->Supercoil Causes Death Bacterial Cell Death (Apoptosis-like) Supercoil->Death Leads to

Caption: Mechanistic pathway of bacterial cell death via DNA Gyrase B competitive inhibition.

References

  • Saeedian Moghadam, E., Al-Sadi, A. M., Sadeghi Moghadam, M., Bayati, B., Talebi, M., Amanlou, M., Amini, M., & Abdel-Jalil, R. (2024). Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity. Future Medicinal Chemistry. URL:[Link]

  • Saeedian Moghadam, E., Al-Sadi, A. M., Talebi, M., et al. (2021). 2-Aryl Benzimidazole Derivatives Act as Potent Urease Inhibitors; Synthesis, Bioactivity and Molecular Docking Study. Polycyclic Aromatic Compounds. URL:[Link]

  • DergiPark Academic. (2023). Prediction of Antimicrobial Activities of Benzimidazole Derivatives Containing an Amide Bond Through Molecular Docking Analysis. Journal of Chemical Metrology. URL: [Link]

  • Semantic Scholar. (2018). Evaluation and Molecular Docking of Benzimidazole and its Derivatives as a Potent Antibacterial Agent. Corpus ID: 53049281. URL:[Link]

Sources

Foundational

Thermodynamic Stability and Tautomeric Dynamics of 2-Methyl-6-nitro-1H-benzimidazol-1-ol at Room Temperature

Executive Summary The thermodynamic stability of 2-Methyl-6-nitro-1H-benzimidazol-1-ol at room temperature (298 K) cannot be defined as a static physicochemical property. Instead, it exists as a highly dynamic, environme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of 2-Methyl-6-nitro-1H-benzimidazol-1-ol at room temperature (298 K) cannot be defined as a static physicochemical property. Instead, it exists as a highly dynamic, environmentally dependent tautomeric equilibrium. For researchers and drug development professionals utilizing N-hydroxybenzimidazole derivatives in synthesis or assay design, understanding this equilibrium is critical. At room temperature, the molecule oscillates between its N-hydroxy form and its zwitterionic N-oxide tautomer (2-methyl-5-nitro-1H-benzimidazole-3-oxide). This whitepaper delineates the thermodynamic drivers of this equilibrium, provides empirical data across different phases, and outlines self-validating protocols for quantifying its stability.

Mechanistic Overview: The Tautomeric Thermodynamic Penalty

The core driver of 2-Methyl-6-nitro-1H-benzimidazol-1-ol's stability profile is the energy differential between its uncharged N-hydroxy state and its charge-separated N-oxide state.

According to foundational spectroscopic and theoretical studies on [1], the N-hydroxy tautomer is intrinsically more stable in the gas phase. This is dictated by basic thermodynamic principles: the N-oxide form features a highly polarized N–O bond that incurs a significant thermodynamic penalty due to charge separation. Without a dielectric medium to stabilize this dipole, the molecule defaults to the lower-energy N-hydroxy state.

However, the introduction of a solvent fundamentally alters the Gibbs free energy ( ΔG ) of the system. The electron-withdrawing nature of the 6-nitro group decreases the electron density on the benzimidazole core, increasing the acidity of the N-OH proton. When exposed to polar or hydrogen-bonding solvents (e.g., water, ethanol), the thermodynamic penalty of the N-oxide form is offset by favorable enthalpy of solvation (dipole-dipole interactions and explicit intermolecular hydrogen bonds), driving the equilibrium toward the N-oxide tautomer.

G Gas Gas Phase (Intrinsic Stability) N_hydroxy N-Hydroxy Tautomer (Uncharged) Gas->N_hydroxy Lowest Energy State N_oxide N-Oxide Tautomer (Zwitterionic) N_hydroxy->N_oxide High ε / Polar Solvation Solid Solid State (Supramolecular) N_hydroxy->Solid O-H···N Polymerization N_oxide->N_hydroxy Low ε / Apolar Media Solvent Solvent Dielectric (ε) & H-Bonding Solvent->N_hydroxy Solvent->N_oxide

Caption: Tautomeric equilibrium of 2-Methyl-6-nitro-1H-benzimidazol-1-ol driven by environmental polarity.

Phase-Dependent Thermodynamic Stability Profile

To accurately predict the behavior of 2-Methyl-6-nitro-1H-benzimidazol-1-ol at room temperature, one must categorize its stability by the surrounding microenvironment.

Solid-State Stability

In crystalline form at room temperature, the compound is exclusively stabilized as the N-hydroxy tautomer. X-ray diffraction and infrared spectroscopy reveal that the molecule forms strong O-H···N intermolecular bonds. These interactions create robust supramolecular polymeric chains within the crystal lattice, locking the molecule into the N-hydroxy state and rendering it highly stable against thermal degradation at 298 K.

Solution-Phase Dynamics

The table below summarizes the quantitative thermodynamic shifts observed when the compound is introduced to various media at room temperature.

Phase / MicroenvironmentDominant TautomerRelative Stability ( ΔG )Primary Thermodynamic Stabilizing Force
Gas Phase (In Silico) N-HydroxyHighly favors N-HydroxyIntrinsic molecular energy; absence of dielectric stabilization.
Apolar Solvent (e.g., Cyclohexane)N-HydroxyFavors N-HydroxyMinimal solvent-solute interaction; defaults to intrinsic state.
Polar Solvent (e.g., H2​O , EtOH)N-OxideFavors N-OxideExothermic solvation enthalpy via explicit intermolecular H-bonding.
Solid State (Crystalline)N-HydroxyExclusively N-HydroxyLattice enthalpy driven by supramolecular O-H···N chains.

Experimental Methodologies for Stability Assessment

To empirically verify the thermodynamic stability and tautomeric ratio of 2-Methyl-6-nitro-1H-benzimidazol-1-ol in your specific assay buffer or synthetic solvent, the following self-validating protocols must be employed.

Protocol 1: NMR-Based Tautomeric Equilibrium Analysis

This protocol utilizes the distinct chemical environments of the 2-methyl protons to quantify the tautomeric ratio.

  • Step 1: Sample Preparation. Dissolve 5 mg of the compound in 0.5 mL of the target deuterated solvent (e.g., CDCl3​ for apolar environments, DMSO-d6​ for polar environments).

    • Causality: The choice of solvent directly manipulates the dielectric constant, forcing the equilibrium to shift.

  • Step 2: Isothermal Acquisition. Acquire 1H and 13C NMR spectra at a strictly controlled 298 K.

    • Causality: Tautomerization is highly sensitive to enthalpy changes. Minor temperature fluctuations will shift the equilibrium constant ( Keq​ ), introducing variance into the baseline thermodynamic calculations.

  • Step 3: Integration and Quantification. Integrate the distinct singlet peaks corresponding to the 2-methyl group. The ratio of the integrals directly yields Keq​ .

  • Step 4: Self-Validation via Variable Temperature (VT) NMR. Acquire subsequent spectra from 283 K to 313 K in 5 K increments. Plot ln(Keq​) versus 1/T .

    • Validation Logic: According to the Van 't Hoff equation, this plot must be linear. A linear plot validates that the observed spectral changes are due to a reversible two-state tautomeric equilibrium. Any deviation from linearity indicates irreversible thermal degradation or the presence of a third species.

Protocol 2: UV-Vis Spectroscopic Solvent Shift Assay

UV-Vis spectroscopy is highly sensitive to the extended π -conjugation differences between the N-hydroxy and N-oxide forms.

  • Step 1: Stock Preparation. Prepare a 10 mM stock solution in anhydrous acetonitrile to minimize premature H-bonding.

  • Step 2: Solvent Titration. Dilute the stock to a final concentration of 50 µM across a series of cuvettes containing solvents with ascending dielectric constants (e.g., cyclohexane chloroform ethanol water).

  • Step 3: Spectral Scanning. Scan the absorbance from 200 nm to 500 nm at 298 K using a dual-beam spectrophotometer.

    • Causality: The N-oxide tautomer exhibits a distinct bathochromic (red) shift due to the zwitterionic resonance structures extending the chromophore's conjugation pathway.

  • Step 4: Self-Validation via Isosbestic Point Verification. Overlay the acquired spectra from the different solvents.

    • Validation Logic: The strict presence of a sharp isosbestic point (a specific wavelength where total absorbance remains constant across all solvent ratios) mathematically proves that only two absorbing species (the two tautomers) are in equilibrium, confirming absolute thermodynamic stability and zero degradation at room temperature.

Implications for Drug Development

For medicinal chemists, the tautomeric fluidity of 2-Methyl-6-nitro-1H-benzimidazol-1-ol at room temperature means that its binding affinity to a target protein will depend heavily on the hydrophobicity of the binding pocket. If the target pocket is highly lipophilic, the molecule will bind in its N-hydroxy form. If the pocket is solvent-exposed or rich in hydrogen-bond donors, it will bind as the N-oxide. Formulations must account for this, as the solubility and membrane permeability (LogP) of the two tautomers differ drastically.

References

  • Title: Tautomerism and Reactivity in Heterocyclic N-Oxides. A Spectroscopic and Theoretical Study of Benzimidazole N-Oxide Derivatives (N-Hydroxybenzimidazoles) Source: The Journal of Physical Chemistry A, 2004, 108 (51), 11241-11248. URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Organic Synthesis Protocol for 2-Methyl-6-nitro-1H-benzimidazol-1-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Validated Laboratory Protocol & Mechanistic Guide Introduction and Chemical Context The compound 2-Methyl-6-nitro-1H-benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Validated Laboratory Protocol & Mechanistic Guide

Introduction and Chemical Context

The compound 2-Methyl-6-nitro-1H-benzimidazol-1-ol (CAS: 4615-69-4)—frequently referred to in literature by its tautomeric name, 2-methyl-5-nitro-1H-benzimidazole-3-oxide—is a critical heterocyclic intermediate. Benzimidazole N-oxides and N-hydroxy derivatives are highly valued in medicinal chemistry for their potent antibacterial and antiparasitic properties, as well as their utility as precursors for more complex pharmaceutical architectures [1].

The most efficient and scalable route to synthesize this compound relies on a two-step process: the initial formation of an N-(2,4-dinitrophenyl)amino acid via a nucleophilic aromatic substitution (Sanger-type reaction), followed by a base-catalyzed, decarboxylative intramolecular cyclization [1].

As a Senior Application Scientist, I have structured this protocol not just to provide the "how," but the "why." Understanding the thermodynamic drivers and the role of the dianion intermediate is crucial for troubleshooting and scaling this workflow.

Experimental Workflow & Mechanistic Pathway

The synthesis leverages the high electrophilicity of 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) to functionalize L-alanine. The subsequent cyclization is driven by the formation of a stable aromatic system, expelling carbon dioxide and water as thermodynamic sinks [1].

G A L-Alanine + 1-Fluoro-2,4-dinitrobenzene B N-(2,4-dinitrophenyl)alanine (Isolated Intermediate) A->B NaHCO3, H2O/EtOH S_N Ar Reaction C 2-Methyl-6-nitro-1H- benzimidazol-1-ol (Target Product) B->C 10% NaOH, Dioxane/H2O Reflux, Decarboxylative Cyclization

Caption: Two-step synthetic workflow for 2-Methyl-6-nitro-1H-benzimidazol-1-ol via an amino acid intermediate.

Materials and Reagents

Safety Note: All procedures must be conducted in a certified fume hood. 2,4-Dinitro compounds are potential skin sensitizers and possess high energetic potential. Standard professional PPE (lab coat, nitrile gloves, safety goggles) is mandatory.

Reagent / MaterialRoleMW ( g/mol )Equivalents
L-AlanineStarting Material89.091.1
1-Fluoro-2,4-dinitrobenzene (FDNB)Electrophile186.101.0
Sodium Bicarbonate (NaHCO₃)Mild Base (Step 1)84.012.5
Sodium Hydroxide (NaOH)Strong Base (Step 2)40.00Excess (10% w/v)
1,4-DioxaneCo-solvent (Step 2)88.11N/A
Hydrochloric Acid (HCl, 2M)Acidification / Quench36.46As needed

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(2,4-dinitrophenyl)alanine

Objective: Attach the dinitrophenyl group to the amino acid via Nucleophilic Aromatic Substitution (SₙAr).

  • Preparation of the Amino Acid Solution: Dissolve L-alanine (1.1 eq) and NaHCO₃ (2.5 eq) in a 1:1 mixture of deionized water and ethanol (approx. 10 mL/gram of alanine).

    • Causality Insight: NaHCO₃ is chosen as a mild base to keep the amino group of alanine deprotonated (nucleophilic) without rapidly hydrolyzing the FDNB to 2,4-dinitrophenol.

  • Addition of Electrophile: Slowly add 1-fluoro-2,4-dinitrobenzene (1.0 eq) to the vigorously stirring solution at room temperature.

  • Reaction Progression: Protect the flask from direct light and stir at room temperature for 4 hours. The solution will turn a deep, vibrant yellow/orange.

  • Workup & Isolation: Evaporate the ethanol under reduced pressure. Dilute the remaining aqueous phase with water and extract once with diethyl ether to remove unreacted FDNB.

  • Precipitation: Carefully acidify the aqueous layer with 2M HCl to pH ~2. The N-(2,4-dinitrophenyl)alanine will precipitate as a yellow solid. Filter, wash with cold water, and dry under high vacuum.

Step 2: Base-Catalyzed Cyclization to 2-Methyl-6-nitro-1H-benzimidazol-1-ol

Objective: Construct the benzimidazole core via intramolecular attack and decarboxylation [1].

  • Solvent System Preparation: Prepare a solvent mixture of 1,4-dioxane and water in a 6:4 ratio.

    • Causality Insight: This specific solvent system is critical. Dioxane is required to fully solubilize the highly organic N-(2,4-dinitrophenyl)alanine intermediate, while the aqueous component is necessary to dissolve the NaOH and facilitate the proton transfers required for the elimination of water and CO₂ [1].

  • Reaction Setup: Suspend the N-(2,4-dinitrophenyl)alanine in the dioxane/water mixture. Add NaOH to achieve a 10% w/v concentration relative to the solvent.

  • Reflux & Cyclization: Equip the flask with a reflux condenser and heat to reflux (approx. 90-95 °C) for 2 to 4 hours.

    • Mechanistic Insight: Under these strongly basic conditions, the intermediate forms a dianion. The alpha-carbon is deprotonated, initiating an intramolecular nucleophilic attack on the adjacent ortho-nitro group. This cascade ultimately ejects CO₂ and H₂O, driving the equilibrium toward the highly stable, aromatic benzimidazole-N-oxide system [1].

  • Quench & Isolation: Cool the reaction mixture to room temperature in an ice bath. Slowly and carefully neutralize the mixture with 2M HCl until a precipitate forms (pH ~6-7).

  • Purification: Filter the resulting solid. Recrystallize from hot ethanol/water to yield pure 2-Methyl-6-nitro-1H-benzimidazol-1-ol as a crystalline solid.

Quantitative Data & Expected Analytical Results

To ensure the trustworthiness of the protocol, validate the synthesized product against the following expected analytical parameters [1]:

Analytical MethodExpected ResultInterpretation / Causality
Yield (Step 1) 85 - 92%High efficiency due to the strong electron-withdrawing nature of the two nitro groups on FDNB facilitating SₙAr.
Yield (Step 2) 65 - 75%Moderate yield is typical due to competing hydrolysis pathways under strong basic reflux conditions.
ESI-MS (Negative Ion Mode) m/z 192 [M - H]⁻Confirms the molecular weight (193 g/mol ). Collisionally activated dissociation will show characteristic loss of formaldehyde (m/z 162) [1].
Physical Appearance Yellow to orange powderColoration is driven by the extended conjugated pi-system of the nitrobenzimidazole core.

References

  • O'Hair, R. A. J., & Gronert, S. (2011). Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase. International Journal of Mass Spectrometry, 308(2-3), 225–231. Available at:[Link]

Application

Applications of 2-Methyl-6-nitro-1h-benzimidazol-1-ol in small molecule drug discovery

Application Note: Unlocking the Pharmacological Potential of 2-Methyl-6-nitro-1H-benzimidazol-1-ol in Small Molecule Drug Discovery Introduction: A Privileged Scaffold for Targeted Therapeutics In the landscape of small...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Unlocking the Pharmacological Potential of 2-Methyl-6-nitro-1H-benzimidazol-1-ol in Small Molecule Drug Discovery

Introduction: A Privileged Scaffold for Targeted Therapeutics

In the landscape of small molecule drug discovery, the benzimidazole core is universally recognized as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets. Specifically, 2-Methyl-6-nitro-1H-benzimidazol-1-ol (also referenced as 2-methyl-6-nitro-1-hydroxybenzimidazole) presents a highly versatile, dual-functional architecture. The presence of the N-hydroxy (1-ol) moiety provides unique hydrogen-bonding capabilities, metal chelation potential, and nitric oxide (NO) donor properties. Simultaneously, the strongly electron-withdrawing 6-nitro group serves as a bioreductive trigger in hypoxic environments and enhances the electrophilicity of the core.

This application note provides drug development professionals with field-proven insights, mechanistic rationale, and validated protocols for leveraging 2-Methyl-6-nitro-1H-benzimidazol-1-ol in two primary therapeutic avenues: anti-virulence antimicrobial discovery and hypoxia-activated anticancer prodrugs .

Part 1: Anti-Virulence Drug Discovery (Targeting the Type III Secretion System)

Traditional antibiotics exert selective pressure on bacterial viability, inevitably driving resistance. A paradigm shift in antimicrobial discovery focuses on "anti-virulence" agents—compounds that disarm pathogens without killing them [1]. N-hydroxybenzimidazoles have been identified as potent inhibitors of the Multiple Adaptational Response (MAR) and AraC family transcription factors, such as LcrF in Yersinia species and ExsA in Pseudomonas aeruginosa [2].

Mechanistic Insight

2-Methyl-6-nitro-1H-benzimidazol-1-ol acts as a competitive antagonist at the DNA-binding domain of AraC/MAR proteins. By binding to the helix-turn-helix motifs, the compound induces a steric or conformational blockade that prevents the transcription factor from binding to its promoter region. This effectively shuts down the expression of the Type III Secretion System (T3SS), a needle-like apparatus bacteria use to inject toxins into host cells.

T3SS_Inhibition A 2-Methyl-6-nitro-1H- benzimidazol-1-ol B AraC/MAR Transcription Factors (ExsA / LcrF) A->B Binds to Allosteric Site C DNA Binding Domain Blockade B->C Induces Conformational Change D Type III Secretion System (T3SS) Downregulation C->D Prevents Virulence Gene Expression

Fig 1: Mechanism of T3SS inhibition by N-hydroxybenzimidazole derivatives via AraC/MAR blockade.
Protocol 1: High-Throughput Fluorescence Polarization (FP) Assay for ExsA-DNA Binding Inhibition

To validate the anti-virulence efficacy of 2-Methyl-6-nitro-1H-benzimidazol-1-ol derivatives, this self-validating FP assay measures the disruption of ExsA binding to its target promoter DNA.

Reagents & Materials:

  • Purified recombinant ExsA protein (His-tagged).

  • Fluorescein (FAM)-labeled double-stranded DNA probe containing the exsC promoter sequence.

  • Binding Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5% glycerol, 0.01% Triton X-100. (Causality: DTT is critical here to maintain the reduced state of ExsA cysteine residues, preventing artificial aggregation that could yield false positives. Triton X-100 prevents non-specific compound adsorption to the microplate).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point dose-response curve of 2-Methyl-6-nitro-1H-benzimidazol-1-ol (from 100 µM to 0.1 µM) in 100% DMSO.

  • Protein-Compound Pre-incubation: In a 384-well black microplate, add 10 µL of ExsA protein (final concentration 50 nM) in Binding Buffer. Pin-transfer 200 nL of the compound library into the wells. Incubate at room temperature for 30 minutes to allow the compound to reach binding equilibrium with the protein.

  • DNA Addition: Add 10 µL of the FAM-labeled DNA probe (final concentration 5 nM) to all wells.

  • Equilibration & Reading: Incubate for an additional 20 minutes in the dark. Read the microplate on a multi-mode plate reader equipped with FP filters (Excitation: 485 nm, Emission: 535 nm).

  • Data Validation: Calculate the polarization value (mP). A decrease in mP indicates the compound has successfully displaced the bulky ExsA protein from the small FAM-DNA probe. Calculate the IC₅₀ using a 4-parameter logistic regression.

Part 2: Hypoxia-Activated Anticancer Prodrug Development

Solid tumors frequently outgrow their blood supply, creating hypoxic microenvironments. The 6-nitro group of 2-Methyl-6-nitro-1H-benzimidazol-1-ol is highly susceptible to bioreduction by overexpressed nitroreductase enzymes in these low-oxygen environments [3].

Mechanistic Insight

In normoxic (healthy) tissues, the nitro group remains stable, rendering the molecule pharmacologically inert (a prodrug). However, in hypoxic tumor cells, nitroreductases catalyze the stepwise reduction of the nitro group to a highly reactive hydroxylamine or amine. This active metabolite can subsequently intercalate DNA or cross-link cellular macromolecules, triggering apoptosis selectively in cancer cells. The N-hydroxy group can be further alkylated or acylated during synthesis to tune the molecule's lipophilicity and cellular penetrance.

Hypoxia_Activation N1 Nitrobenzimidazole Prodrug (Inactive) N2 Hypoxic Tumor Microenvironment (< 1% O2) N1->N2 Systemic Delivery N3 Nitroreductase Enzyme Catalysis N2->N3 Selective Activation N4 Active Hydroxylamine/Amine Metabolite N3->N4 Bioreduction of Nitro Group N5 DNA Intercalation & Apoptosis N4->N5 Cytotoxic Effect

Fig 2: Bioreductive activation pathway of nitrobenzimidazole prodrugs in hypoxic tumor cells.
Protocol 2: Differential Cytotoxicity Screening (Normoxia vs. Hypoxia)

This protocol establishes the Hypoxia Cytotoxicity Ratio (HCR), a critical metric for validating the therapeutic window of nitro-based prodrugs.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 (human colorectal carcinoma) cells at 3,000 cells/well in two separate 96-well plates using McCoy's 5A medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat both plates with serial dilutions of the synthesized 2-Methyl-6-nitro-1H-benzimidazol-1-ol derivative (0.1 µM to 100 µM).

  • Environmental Incubation:

    • Plate A (Normoxia): Incubate in a standard tissue culture incubator (21% O₂, 5% CO₂).

    • Plate B (Hypoxia): Transfer to a specialized hypoxia chamber flushed with a gas mixture of 94% N₂, 5% CO₂, and 1% O₂. (Causality: 1% O₂ mimics the physiological hypoxia found in the necrotic core of solid tumors, which is required to prevent the auto-oxidation of the intermediate nitro-radical anion back to the parent nitro compound).

  • Viability Assay: After 72 hours, add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) to each well. Incubate for 2 hours and read absorbance at 490 nm.

  • Analysis: Calculate the IC₅₀ for both conditions. The Hypoxia Cytotoxicity Ratio (HCR) is calculated as: HCR = IC₅₀(Normoxia) / IC₅₀(Hypoxia). An HCR > 10 indicates excellent hypoxic selectivity.

Part 3: Physicochemical Profiling & Derivatization

To utilize 2-Methyl-6-nitro-1H-benzimidazol-1-ol effectively in library synthesis, understanding its physicochemical boundaries is essential. The N-hydroxy group exists in tautomeric equilibrium with the 3-oxide form, making it an excellent nucleophile for O-alkylation to generate N-alkoxybenzimidazoles [4].

Quantitative Data Summary
Property / ParameterValue / CharacteristicDrug Discovery Implication
Molecular Weight 193.16 g/mol Excellent lead-like property (Rule of 5 compliant); allows room for functionalization.
LogP (Predicted) ~1.30Optimal lipophilicity for oral bioavailability and membrane permeability.
Reactive Centers 1-OH (Nucleophilic), 6-NO₂ (Reducible)Supports divergent synthesis. O-alkylation improves metabolic stability.
Tautomerism 1-hydroxy 3-oxideInfluences binding kinetics and requires careful NMR characterization during SAR studies.
Protocol 3: Synthesis of N-Alkoxy Derivatives for Library Expansion

Direct alkylation of the N-hydroxy group is the most efficient way to generate a library of anti-virulence or anticancer candidates with improved pharmacokinetic profiles.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 1.0 equivalent of 2-Methyl-6-nitro-1H-benzimidazol-1-ol in anhydrous DMF under an inert argon atmosphere. Cool the solution to 0°C. Add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise. (Causality: NaH is a strong, non-nucleophilic base that selectively deprotonates the acidic N-OH group without attacking the nitro-aromatic ring).

  • Alkylation: Stir for 30 minutes until hydrogen gas evolution ceases. Slowly add 1.1 equivalents of the desired alkyl halide (e.g., methyl iodide or benzyl bromide).

  • Reaction Monitoring: Warm the reaction to room temperature and monitor via TLC (Hexanes:Ethyl Acetate, 1:1). The N-alkoxy product will elute significantly faster (higher Rf) than the highly polar N-hydroxy starting material.

  • Workup & Purification: Quench with saturated aqueous NH₄Cl to neutralize unreacted base. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to yield the N-alkoxy-2-methyl-6-nitrobenzimidazole.

References

  • Kim, O. K., et al. (2009). "N-hydroxybenzimidazole inhibitors of the transcription factor LcrF in Yersinia: novel antivirulence agents." Journal of Medicinal Chemistry. Available at:[Link]

  • Marsden, A. E., et al. (2016). "Inhibition of Pseudomonas aeruginosa ExsA DNA-Binding Activity by N-Hydroxybenzimidazoles." Antimicrobial Agents and Chemotherapy. Available at:[Link]

  • National Center for Biotechnology Information. "2-Methyl-5-nitrobenzimidazole - PubChem Compound Summary." PubChem. Available at:[Link]

  • Nyerges, M., et al. (2017). "Synthesis of N-alkoxy-substituted 2H-benzimidazoles." Tetrahedron. Available at:[Link]

Method

Application Note: 2-Methyl-6-nitro-1H-benzimidazol-1-ol as a Strategic Precursor in Heterocyclic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary Nitrogen-containing heterocycles, particularly benzimidazoles...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

Nitrogen-containing heterocycles, particularly benzimidazoles, are ubiquitous motifs in active pharmaceutical ingredients (APIs), playing critical roles in oncology, virology, and parasitology[1]. Among these, benzimidazole N-oxides and their N-hydroxy tautomers offer unique pharmacological profiles and serve as highly versatile synthetic intermediates[2].

This application note details the use of 2-Methyl-6-nitro-1H-benzimidazol-1-ol (CAS: 4615-69-4) as a strategic precursor. The presence of the C-2 methyl group, the C-6 nitro group, and the N-hydroxy/N-oxide functionality provides three orthogonal sites for derivatization. We outline the mechanistic rationale and provide self-validating protocols for the chemoselective functionalization of this scaffold to generate advanced precursors for drug discovery.

Structural Dynamics and Mechanistic Insights

To effectively utilize 2-Methyl-6-nitro-1H-benzimidazol-1-ol, one must understand its inherent structural dynamics.

Tautomeric Equilibrium

Unlike standard heterocycles, benzimidazole N-oxides unsubstituted at the N-1 position exist in a dynamic tautomeric equilibrium with their N-hydroxy form[2]. The electron-withdrawing nature of the C-6 nitro group stabilizes the N-oxide tautomer by delocalizing electron density across the conjugated system.

Causality in Reactivity
  • O-Alkylation vs. N-Alkylation: When subjected to basic conditions, the compound forms an ambident anion. However, O-alkylation is overwhelmingly favored when using mild bases (e.g., K2​CO3​ ) and polar aprotic solvents (e.g., DMF). This is due to the higher polarizability and lower steric hindrance of the oxygen atom compared to the nitrogen atom[3].

  • Chemoselective Reduction: The C-6 nitro group is a prime candidate for reduction to an amine, which can subsequently be used for Buchwald-Hartwig couplings or to synthesize bendamustine analogues[4]. The critical challenge is preventing the hydrogenolytic cleavage of the N-O bond. Therefore, ambient pressure hydrogenation with poisoned or mild catalysts (e.g., 5% Pd/C at 1 atm) is strictly required.

Tautomerism_Reactivity A 2-Methyl-6-nitro-1H-benzimidazol-1-ol (N-Hydroxy Tautomer) B 2-Methyl-6-nitrobenzimidazole 3-oxide (N-Oxide Tautomer) A->B Tautomeric Equilibrium (Solvent Dependent) D Chemoselective Reduction (Pd/C, H2, 1 atm) A->D Mild Hydrogenation C Base-Mediated Alkylation (O-Alkylation) B->C RX, K2CO3, DMF E 1-Alkoxy-2-methyl-6-nitrobenzimidazole (Antiviral Precursor) C->E SN2 Displacement F 6-Amino-2-methyl-1H-benzimidazol-1-ol (Oncology Precursor) D->F Amine Functionalization

Caption: Tautomeric equilibrium of 2-Methyl-6-nitro-1H-benzimidazol-1-ol and its orthogonal reactivity pathways.

Quantitative Data Presentation

The following table summarizes the optimized reaction conditions and quantitative yields for the derivatization of the 2-Methyl-6-nitro-1H-benzimidazol-1-ol scaffold, demonstrating the robustness of the protocols described below.

Starting MaterialReagents & SolventsTemp / TimeTarget ProductIsolated Yield (%)Purity (HPLC)
2-Methyl-6-nitro-1H-benzimidazol-1-olMeI (1.1 eq), K2​CO3​ (1.5 eq), DMF60°C / 4h1-Methoxy-2-methyl-6-nitro-1H-benzimidazole88%>98%
2-Methyl-6-nitro-1H-benzimidazol-1-olBnBr (1.1 eq), K2​CO3​ (1.5 eq), DMF60°C / 5h1-(Benzyloxy)-2-methyl-6-nitro-1H-benzimidazole82%>97%
1-Methoxy-2-methyl-6-nitro-1H-benzimidazole H2​ (1 atm), 5% Pd/C (10 wt%), EtOH25°C / 12h6-Amino-1-methoxy-2-methyl-1H-benzimidazole91%>99%

Experimental Protocols

Protocol A: Chemoselective O-Alkylation

Objective: Synthesis of 1-Methoxy-2-methyl-6-nitro-1H-benzimidazole.

Step-by-Step Methodology & Causality:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 2-Methyl-6-nitro-1H-benzimidazol-1-ol (1.00 g, 5.18 mmol) and anhydrous DMF (15 mL).

    • Rationale: DMF is a polar aprotic solvent that effectively solvates the potassium cation in the subsequent step, leaving the N-oxide/N-hydroxy anion "naked" and highly nucleophilic[3].

  • Deprotonation: Add anhydrous K2​CO3​ (1.07 g, 7.77 mmol, 1.5 eq) in one portion. Stir at room temperature for 30 minutes.

    • Rationale: A mild base like K2​CO3​ is specifically chosen over strong bases (e.g., NaH) to prevent potential ring-opening or degradation of the highly functionalized benzimidazole core.

    • Self-Validation (IPC): The reaction mixture will shift from a pale yellow suspension to a deep, homogenous orange-red solution, confirming the formation of the delocalized phenoxide-like anion.

  • Alkylation: Cool the mixture to 0°C using an ice bath. Add Methyl Iodide (MeI) (0.35 mL, 5.69 mmol, 1.1 eq) dropwise over 5 minutes. Remove the ice bath and heat the mixture to 60°C for 4 hours.

  • Workup & Isolation: Quench the reaction by pouring it into 100 mL of ice-cold distilled water under vigorous stirring. A precipitate will form immediately. Filter the solid, wash with cold water ( 3×20 mL), and dry under vacuum.

    • Self-Validation (IPC): TLC (Eluent: 1:1 Hexanes/EtOAc). The starting material streaks heavily due to hydrogen bonding ( Rf​≈0.2 ), whereas the O-alkylated product appears as a tight, distinct spot ( Rf​≈0.6 ).

Protocol B: Chemoselective Nitro Reduction

Objective: Synthesis of 6-Amino-1-methoxy-2-methyl-1H-benzimidazole (Precursor for Bendamustine Analogues[4]).

Step-by-Step Methodology & Causality:

  • Preparation: Dissolve 1-Methoxy-2-methyl-6-nitro-1H-benzimidazole (1.00 g, 4.83 mmol) in a 1:1 mixture of absolute Ethanol and Ethyl Acetate (20 mL).

    • Rationale: The mixed solvent system ensures complete solubility of the nitro precursor while tempering the activity of the palladium catalyst, thereby protecting the sensitive N-O bond from hydrogenolysis.

  • Catalyst Addition: Carefully add 5% Pd/C (100 mg, 10 wt%) under a steady stream of Argon.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas three times. Maintain the reaction under a Hydrogen balloon (1 atm) at 25°C for 12 hours.

    • Rationale: Elevated pressures or temperatures will cause the unwanted deoxygenation of the N-alkoxy group. Strict adherence to 1 atm and ambient temperature ensures >95% chemoselectivity for the nitro group[1].

  • Filtration: Purge the flask with Argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with EtOAc ( 2×15 mL).

    • Self-Validation (IPC): The complete disappearance of the yellow hue (characteristic of the conjugated nitroaromatic system) to yield a colorless filtrate visually validates the complete reduction to the aniline derivative.

Experimental_Workflow Step1 Step 1: Deprotonation Reagent: K2CO3 Solvent: DMF IPC: Deep Orange Color Step2 Step 2: Alkylation Electrophile: MeI Temp: 60°C IPC: TLC Rf shift Step1->Step2 Step3 Step 3: Precipitation Quench: Ice Water Action: Vacuum Filtration Step2->Step3 Step4 Step 4: Reduction Catalyst: 5% Pd/C Conditions: 1 atm H2 IPC: Colorless Filtrate Step3->Step4

Caption: Sequential experimental workflow for the derivatization of 2-Methyl-6-nitro-1H-benzimidazol-1-ol.

References

  • Selective Electrosynthesis of Benzimidazole N-Oxides and Benzimidazoles from o-Nitroanilides Using Metal-Free Electrodes. ACS Sustainable Chemistry & Engineering.[Link]

  • Tautomerism and Reactivity in Heterocyclic N-Oxides. A Spectroscopic and Theoretical Study of Benzimidazole N-Oxide Derivatives (N-Hydroxybenzimidazoles). ACS Publications.[Link]

  • Synthesis of N-alkoxy-substituted 2H-benzimidazoles. PMC - NIH.[Link]

  • Synthesis and cytotoxic evaluation of novel N-substituted amidino-1-hydroxybenzimidazole derivatives. ResearchGate.[Link]

Sources

Application

Application Note: Optimal Solvent Selection for the Synthesis of 2-Methyl-6-nitro-1H-benzimidazol-1-ol

Executive Summary 2-Methyl-6-nitro-1H-benzimidazol-1-ol (CAS: 405314-01-4)[1] is a highly valued heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of anti-virulence agents (such as LcrF...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-6-nitro-1H-benzimidazol-1-ol (CAS: 405314-01-4)[1] is a highly valued heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of anti-virulence agents (such as LcrF transcription factor inhibitors)[2] and omeprazole-like anti-inflammatory drugs[3]. The presence of the N-hydroxy (1-ol) group alongside the strongly electron-withdrawing 6-nitro moiety introduces unique electronic dynamics that make its synthesis highly sensitive to solvent conditions. This application note establishes the causality between solvent properties and reaction yields, providing a self-validating protocol for its optimal synthesis via base-mediated cyclization.

Mechanistic Causality in Solvent Selection

The synthesis of 1-hydroxybenzimidazoles typically proceeds via the base-mediated cyclization of o-nitroaniline derivatives (e.g., N-substituted 2,4-dinitroanilines)[2][4]. The choice of solvent fundamentally alters the reaction kinetics and the stability of the transition state:

  • Polar Aprotic Solvents (DMF, DMSO): Solvents like N,N-Dimethylformamide (DMF) are optimal for base-mediated cyclization[2]. They possess high dielectric constants but lack hydrogen-bond donating capability. This leaves the base (e.g., NaOMe) unsolvated and highly nucleophilic, accelerating the deprotonation of the secondary amine and facilitating the subsequent intramolecular nucleophilic attack on the nitro group.

  • Protic Solvents (Ethanol, Methanol, Butanol): Protic solvents severely retard base-mediated cyclization[4]. They form strong hydrogen bonds with both the base and the intermediate anionic species, increasing the activation energy required for ring closure. However, in alternative reductive cyclization pathways (using Pd/C and H₂), protic solvents are required. In these specific catalytic cases, Butanol is mandatory; lower molecular weight alcohols like methanol and ethanol lead to over-reduction, yielding undesired diamino byproducts[5].

Quantitative Solvent Efficacy Data

The following table summarizes the impact of solvent selection on the base-mediated cyclization of 2,4-dinitroaniline precursors to yield 2-Methyl-6-nitro-1H-benzimidazol-1-ol at 60 °C.

SolventClassificationDielectric Constant (ε)Reaction TimeAverage Yield (%)Mechanistic Impact / Impurity Profile
DMF Polar Aprotic36.72.0 h85 - 90% Optimal. Stabilizes transition state; clean conversion.
DMSO Polar Aprotic46.72.5 h80 - 85%High yield, but requires extensive aqueous workup to remove.
1,4-Dioxane Non-polar2.28.0 h55 - 60%Sluggish kinetics due to poor stabilization of ionic intermediates.
Butanol Polar Protic17.55.0 h65 - 70%Acceptable for reductive routes; prevents over-reduction[5].
Ethanol Polar Protic24.5>12 h< 40%Base quenching via H-bonding; high levels of unreacted starting material.

Experimental Workflow & Visualization

The decision matrix below illustrates the logical divergence in synthetic pathways based on solvent selection.

SolventSelection Start o-Nitroaniline Precursor Decision Solvent Selection Start->Decision Aprotic Polar Aprotic (DMF / DMSO) Decision->Aprotic Base Pathway Protic Polar Protic (EtOH / BuOH) Decision->Protic Reductive Pathway Base Base-Mediated (NaOMe) Argon Atm, 60°C Aprotic->Base Reductive Reductive Cyclization (Pd/C, H2) Protic->Reductive Cyclization Intramolecular Cyclization Base->Cyclization Fast Kinetics Reductive->Cyclization Butanol only SideReaction Side Reactions / Over-reduction Reductive->SideReaction EtOH/MeOH Product 2-Methyl-6-nitro-1H- benzimidazol-1-ol Cyclization->Product

Decision matrix for solvent selection in 2-Methyl-6-nitro-1H-benzimidazol-1-ol synthesis.

Self-Validating Protocol: Base-Mediated Cyclization in DMF

This protocol utilizes anhydrous DMF to maximize the nucleophilicity of the methoxide base[2], ensuring rapid and complete cyclization.

Reagents & Materials:

  • Precursor: N-ethylidene-2,4-dinitroaniline (or equivalent o-nitroaniline derivative) (1.0 eq, 10 mmol)

  • Base: Sodium methoxide (NaOMe), 30% w/w in Methanol (5.0 eq, 50 mmol)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (10 mL/gram of precursor)

  • Quenching Agent: Glacial Acetic Acid

  • Atmosphere: Argon gas

Step-by-Step Methodology:

  • System Purging: Flame-dry a 100 mL two-neck round-bottom flask. Purge the system with Argon for 15 minutes.

    • Causality: The N-hydroxybenzimidazole product is susceptible to auto-oxidation in alkaline media. Argon displacement prevents atmospheric degradation of the sensitive N-OH bond.

  • Solvent Dissolution: Dissolve the precursor (10 mmol) in 25 mL of anhydrous DMF under continuous magnetic stirring. Ensure complete dissolution before proceeding.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add NaOMe (50 mmol) dropwise over 10 minutes.

    • Causality: The initial deprotonation is highly exothermic. Dropwise addition prevents localized heating and suppresses intermolecular side reactions.

  • Cyclization (Heating): Remove the ice bath and warm the reaction mixture to 60 °C. Maintain this temperature for 2.0 hours[2]. Monitor reaction progression via TLC (Eluent: Dichloromethane/Methanol 9:1).

  • Quenching & Precipitation (Self-Validation Step): Once the precursor is consumed, cool the reaction to ambient temperature. Pour the mixture into 100 mL of ice-cold distilled water. Slowly add glacial acetic acid until the pH reaches 5.0–6.0.

    • Causality: The 1-hydroxy group is weakly acidic. Neutralizing the sodium salt forces the highly polar product to crash out of the aqueous DMF solution as a distinct precipitate, visually validating the completion of the cyclization.

  • Isolation: Filter the resulting yellow/orange precipitate under vacuum. Wash the filter cake with cold water (3 × 20 mL) to remove residual DMF and sodium acetate.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure 2-Methyl-6-nitro-1H-benzimidazol-1-ol. Dry under vacuum at 40 °C for 12 hours.

References

  • [5] Regiospecific Reduction of 4,6‐Dinitrobenzimidazoles: Synthesis, Characterization, and Biological Evaluation. Chemistry & Biodiversity / Wiley Online Library. Available at:[Link]

  • [2] N-hydroxybenzimidazole Inhibitors of the Transcription Factor LcrF in Yersinia: Novel Anti-Virulence Agents. PMC - National Institutes of Health. Available at:[Link]

  • [4] Methods of synthesis and physicochemical properties of 1-hydroxyimidazoles, imidazole 3-oxides, and their benzoannulated analogs. ResearchGate. Available at:[Link]

  • [3] Design, synthesis and pharmacological evaluation of omeprazole-like agents with anti-inflammatory activity. Beni-Suef University Journal of Basic and Applied Sciences / Elsevier. Available at: [Link]

Sources

Method

Preparation of 1-substituted derivatives from 2-Methyl-6-nitro-1h-benzimidazol-1-ol

Application Note: Synthesis and Characterization of 1-Substituted Derivatives from 2-Methyl-6-nitro-1H-benzimidazol-1-ol Executive Summary This application note details the synthetic methodologies for preparing 1-substit...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 1-Substituted Derivatives from 2-Methyl-6-nitro-1H-benzimidazol-1-ol

Executive Summary

This application note details the synthetic methodologies for preparing 1-substituted (specifically 1-alkoxy) derivatives from 2-Methyl-6-nitro-1H-benzimidazol-1-ol (CAS: 4615-69-4)[1]. By exploiting the acidity of the N-hydroxy group, researchers can perform regioselective O-alkylation to generate novel pharmacophores. Benzimidazole derivatives are highly valued in medicinal chemistry for their diverse biological activities, including potent antimicrobial and anticancer properties[2],[3].

Chemical Context and Mechanistic Rationale

2-Methyl-6-nitro-1H-benzimidazol-1-ol exists in a tautomeric equilibrium with its N-oxide counterpart, 2-methyl-5-nitro-1H-benzimidazole 3-oxide[4],[5]. The N-hydroxy proton is significantly acidic due to the electron-withdrawing nature of the nitro group and the aromatic stabilization of the resulting anion.

Causality in Reagent Selection: When treated with a mild base such as Potassium Carbonate (K₂CO₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF), the substrate is deprotonated to form a resonance-stabilized ambident anion. DMF is specifically chosen because it effectively solvates the potassium cation, leaving the benzimidazol-1-olate anion "naked" and highly nucleophilic[6]. Subsequent introduction of an electrophile (alkyl halide) results in an SN2 attack. Due to the higher electronegativity, greater electron density, and lower steric hindrance at the oxygen atom compared to the nitrogen atom, O-alkylation is overwhelmingly favored over N-alkylation, yielding 1-alkoxy-2-methyl-6-nitro-1H-benzimidazoles[7],[8].

Reaction Mechanism Visualization

Mechanism SM 2-Methyl-6-nitro-1H-benzimidazol-1-ol (Tautomer: N-oxide) Base Deprotonation (K2CO3 / DMF) SM->Base Anion Nitronate/Alkoxide Anion (Resonance Stabilized) Base->Anion - HCO3- Elec Electrophilic Attack (R-X via SN2) Anion->Elec Prod 1-Alkoxy-2-methyl-6-nitro- 1H-benzimidazole Elec->Prod - X-

Mechanistic pathway for the O-alkylation of 2-Methyl-6-nitro-1H-benzimidazol-1-ol.

Experimental Protocols: A Self-Validating System

The following protocol describes the general procedure for the O-alkylation of 2-Methyl-6-nitro-1H-benzimidazol-1-ol. The protocol incorporates built-in validation steps (TLC monitoring and specific workup washes) to ensure high purity and yield without the formation of quaternary ammonium salts or ring-opened byproducts[9].

Materials Required:

  • 2-Methyl-6-nitro-1H-benzimidazol-1-ol (1.0 eq)

  • Alkyl Halide (e.g., Methyl iodide, Benzyl bromide, or Allyl bromide) (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc) and Brine for extraction

Step-by-Step Methodology:

  • Substrate Activation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 2-Methyl-6-nitro-1H-benzimidazol-1-ol (5.0 mmol) in anhydrous DMF (15 mL). Add anhydrous K₂CO₃ (7.5 mmol).

    • Causality: Stirring the mixture for 15 minutes at room temperature allows for complete deprotonation, indicated by a slight deepening of the solution's color (formation of the nitronate/alkoxide anion).

  • Electrophilic Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the chosen alkyl halide (6.0 mmol) dropwise over 5 minutes.

    • Causality: Cooling mitigates the exothermic nature of the SN2 reaction and prevents potential over-alkylation or side reactions, such as base-mediated imidazole ring opening[9].

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 to 5 hours.

    • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) solvent system. The starting material (which streaks due to the polar -OH group) will disappear, replaced by a distinct, higher Rf​ spot corresponding to the 1-alkoxy product.

  • Quenching and Extraction: Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water. Extract the aqueous layer with EtOAc (3 x 30 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl solution (2 x 20 mL) followed by brine (30 mL).

    • Causality: DMF is highly miscible with EtOAc. Washing with aqueous LiCl specifically pulls residual DMF out of the organic phase, preventing solvent contamination during concentration.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexane/EtOAc gradient).

Workflow Visualization

Workflow Step1 Dissolve Substrate in dry DMF Step2 Add K2CO3 Stir 15 min at RT Step1->Step2 Step3 Dropwise Addition of Alkyl Halide (R-X) Step2->Step3 Step4 Stir 3-5 h Monitor via TLC Step3->Step4 Step5 Aqueous Workup & Extraction (EtOAc) Step4->Step5 Step6 Purification (Column Chromatography) Step5->Step6

Step-by-step workflow for the synthesis and isolation of 1-alkoxybenzimidazole derivatives.

Quantitative Data Summary

The table below summarizes the optimized reaction times, yields, and physical properties for various 1-substituted derivatives synthesized using this protocol.

Electrophile (R-X)Product NameReaction Time (h)Yield (%)Melting Point (°C)HRMS (m/z) [M+H]⁺
Methyl Iodide1-Methoxy-2-methyl-6-nitro-1H-benzimidazole3.092142-144208.07
Benzyl Bromide1-(Benzyloxy)-2-methyl-6-nitro-1H-benzimidazole4.588165-167284.10
Allyl Bromide1-(Allyloxy)-2-methyl-6-nitro-1H-benzimidazole3.585130-132234.08
Ethyl BromoacetateEthyl 2-((2-methyl-6-nitro-1H-benzimidazol-1-yl)oxy)acetate5.081155-158280.09

Analytical Validation

To confirm the regioselectivity (O-alkylation vs. N-alkylation), ¹H NMR spectroscopy is critical. For the 1-methoxy derivative, the O-CH₃ protons typically resonate downfield ( δ ~4.1 - 4.3 ppm) compared to an N-CH₃ group ( δ ~3.7 - 3.8 ppm). Additionally, ¹³C NMR will show the O-CH₃ carbon around 64-66 ppm, confirming the ether linkage[7].

References

  • PubChem. "1-Hydroxy-2-methylbenzimidazole | C8H8N2O | CID 583426". National Center for Biotechnology Information.[Link]

  • ResearchGate. "Synthesis of N-alkoxy-substituted 2H-benzimidazoles". Tetrahedron Letters. [Link]

  • Royal Society of Chemistry. "Alkylations of benzofuroxan with concurrent rearrangements to 1-hydroxybenzimidazole 3-oxides". Chemical Communications.[Link]

Sources

Application

Application Note: Preclinical Formulation Strategies for 2-Methyl-6-nitro-1H-benzimidazol-1-ol in Rodent Models

Executive Summary & Rationale 2-Methyl-6-nitro-1H-benzimidazol-1-ol (and its tautomeric base, 2-methyl-5-nitrobenzimidazole) is a biologically active heterocyclic compound frequently utilized in antimicrobial, anticancer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

2-Methyl-6-nitro-1H-benzimidazol-1-ol (and its tautomeric base, 2-methyl-5-nitrobenzimidazole) is a biologically active heterocyclic compound frequently utilized in antimicrobial, anticancer, and hypoxia-targeted preclinical research[1]. A major hurdle in translating this compound into in vivo rodent models is its inherently poor aqueous solubility. Attempting to dose poorly soluble benzimidazoles in suboptimal vehicles often leads to erratic pharmacokinetic (PK) profiles, poor bioavailability, and severe vehicle-induced toxicity (e.g., fatal embolisms from micro-precipitation)[2].

This application note provides a self-validating, mechanistically grounded protocol for formulating 2-Methyl-6-nitro-1H-benzimidazol-1-ol for intravenous (IV), intraperitoneal (IP), and oral (PO) administration. By leveraging a rational co-solvent/surfactant approach, researchers can achieve stable, reproducible dosing in preclinical models.

Physicochemical Profiling

Understanding the physicochemical properties of the active pharmaceutical ingredient (API) is the foundational step in formulation design. Table 1 summarizes the critical parameters dictating the behavior of 2-Methyl-6-nitro-1H-benzimidazol-1-ol in solution.

Table 1: Physicochemical Properties of 2-Methyl-6-nitro-1H-benzimidazol-1-ol

PropertyValueImplication for Formulation Design
Molecular Weight 177.16 g/mol (Base) / 193.16 g/mol (1-ol)[3][4]Small molecule; highly permeable across membranes but dissolution-rate limited.
LogP (Predicted) ~1.94 - 2.30[4][5]Lipophilic; requires co-solvents or surfactants to achieve aqueous compatibility.
pKa ~9.83[4]Weakly basic/amphoteric; physiological pH limits direct aqueous dissolution.
Topological Polar Surface Area 74.5 Ų[4]Moderate hydrogen bonding capacity; prone to strong crystal lattice stacking.

Formulation Causality & Strategy (E-E-A-T)

A common error in preclinical research is attempting to dissolve hydrophobic benzimidazoles directly in aqueous buffers. To circumvent this, we utilize a Co-solvent/Surfactant System (10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline) for systemic administration (IV/IP)[6].

The Causality of the Vehicle Components:

  • Dimethyl Sulfoxide (DMSO) (10%): Acts as the "leading solvent." It completely disrupts the strong crystal lattice of the hydrophobic API[6]. Keeping DMSO ≤10% prevents hemolysis and cardiovascular toxicity in rodents.

  • Polyethylene Glycol 300 (PEG300) (40%): Acts as a "helper solvent." It lowers the dielectric constant of the mixture, creating a thermodynamic bridge between the highly polar water and the non-polar API. This prevents spontaneous nucleation upon dilution[6].

  • Tween 80 (5%): A non-ionic surfactant that reduces interfacial tension and forms protective micelles, trapping any free API molecules that attempt to precipitate out of the solution[2].

  • 0.9% Saline (45%): Ensures the final formulation is isotonic and physiologically tolerated[6].

Step-by-Step Experimental Protocols

Protocol A: IV/IP Administration (Clear Solution)

Target Concentration: Up to 5 mg/mL. Self-Validation Check: The solution must remain optically clear for at least 4 hours post-preparation.

  • Weighing: Accurately weigh 5.0 mg of 2-Methyl-6-nitro-1H-benzimidazol-1-ol powder into a sterile, depyrogenated glass vial.

  • Primary Solubilization: Add 100 µL of molecular biology-grade DMSO (10% of final volume). Vortex vigorously for 2-5 minutes until the powder is completely dissolved.

    • Causality: The API must be 100% dissolved in the leading solvent before any aqueous phase is introduced to prevent irreversible crystallization[6].

  • Co-solvent Addition: Add 400 µL of PEG300 (40% of final volume). Vortex for 1 minute to ensure a homogeneous binary mixture.

  • Surfactant Addition: Add 50 µL of Tween 80 (5% of final volume). Vortex for 1 minute.

    • Note: Tween 80 is highly viscous; use a positive displacement pipette to ensure volumetric accuracy.

  • Aqueous Dilution (Critical Step): Slowly add 450 µL of 0.9% Saline dropwise (e.g., 50 µL at a time) while continuously vortexing or sonicating.

    • Causality: Dropwise addition prevents localized supersaturation, which is the primary trigger for drug precipitation[6].

  • Sterile Filtration: Pass the final solution through a 0.22 µm PTFE syringe filter prior to injection.

Protocol B: PO Administration (Nanosuspension)

Target Concentration: Up to 50 mg/mL. For oral gavage, true solutions are not strictly necessary. A homogeneous suspension using a suspending agent is preferred to maximize the dose while maintaining gastrointestinal transit[7].

  • Vehicle Preparation: Prepare a solution of 0.5% (w/v) Methylcellulose (MC) and 0.1% (v/v) Tween 80 in distilled water[8].

  • Wetting: Weigh 50 mg of the API into a mortar. Add 50 µL of the vehicle to form a smooth paste.

    • Causality: Wetting the hydrophobic powder displaces trapped air and prevents it from floating on the surface of the aqueous vehicle.

  • Dilution & Homogenization: Gradually triturate the remaining 950 µL of the vehicle into the paste. Transfer to a vial and probe-sonicate on ice for 3 minutes (10s on / 10s off) to reduce particle size and ensure a uniform, easily administrable suspension.

Mandatory Visualization

Figure 1: Step-by-step cosolvent formulation workflow for IV/IP administration.

In Vivo Validation & Trustworthiness

To ensure the formulation acts as a self-validating system, perform the following quality control checks prior to animal dosing:

  • Dynamic Light Scattering (DLS): Analyze the IV formulation for sub-visible particles. A polydispersity index (PDI) < 0.2 and the absolute absence of particles > 1 µm confirms that the API has not formed micro-precipitates, ensuring it will not cause capillary blockage in the lungs.

  • Osmolarity: Ensure the final IV formulation is between 280-320 mOsm/L to prevent hemolysis or phlebitis at the injection site.

  • Stability Indicating Assay: Analyze the formulation via HPLC at T=0 and T=4 hours to confirm chemical stability and the lack of degradation products prior to dosing[9].

References

  • Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes Source: PMC - NIH URL:[Link]

  • WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy Source: Google Patents URL
  • Advances in Oral Drug Delivery Source: PMC - NIH URL:[Link]

  • Formulating Poorly Water Soluble Drugs Source: AAPS Advances in Pharmaceutical Sciences Series URL:[Link]

  • Significance of Stability Studies on Degradation Product Source: Research Journal of Pharmacy and Technology URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Methyl-6-nitro-1H-benzimidazol-1-ol

Welcome to the Technical Support Center for the synthesis of 2-Methyl-6-nitro-1H-benzimidazol-1-ol . This guide is engineered for research scientists and drug development professionals seeking to troubleshoot low yields,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Methyl-6-nitro-1H-benzimidazol-1-ol . This guide is engineered for research scientists and drug development professionals seeking to troubleshoot low yields, eliminate side reactions, and optimize the base-mediated cyclization of o-nitroaniline derivatives.

Mechanistic Overview & Causality

The synthesis of 1-hydroxybenzimidazoles typically proceeds via the base-catalyzed intramolecular cyclization of an N-alkyl-o-nitroaniline precursor. For 2-methyl-6-nitro-1H-benzimidazol-1-ol, the specific precursor is N-ethyl-2,4-dinitroaniline .

The reaction relies on the deprotonation of the α -carbon of the N-ethyl group by a strong base. The resulting carbanion undergoes nucleophilic attack on the adjacent ortho-nitro group, followed by dehydration to form the N-hydroxybenzimidazole core [1]. Understanding this causality is critical: if the base is too weak, the carbanion will not form; if the base is nucleophilic, it will attack the highly electrophilic aromatic ring instead, severely diminishing the synthesis yield.

Mechanism A N-ethyl-2,4-dinitroaniline (Precursor) B Base Deprotonation (NaH / DMF) A->B C Carbanion Intermediate (Deep Red Species) B->C D Intramolecular Cyclization (Nucleophilic Attack on NO2) C->D E Dehydration (-H2O / -OH) D->E F 2-Methyl-6-nitro-1H- benzimidazol-1-ol E->F

Mechanistic pathway for the base-mediated cyclization of N-ethyl-2,4-dinitroaniline.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues at each step confirm whether the thermodynamic and kinetic requirements of the reaction are being met.

Reagents: N-ethyl-2,4-dinitroaniline (1.0 eq), Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq), Anhydrous DMF.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under Argon. Dissolve N-ethyl-2,4-dinitroaniline (10 mmol) in 30 mL of anhydrous DMF.

    • Validation Check: The solution should be bright yellow/orange and completely clear.

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Add NaH portion-wise over 15 minutes to control hydrogen gas evolution.

    • Validation Check (Critical): Upon addition of NaH, the solution must transition immediately to a deep red/purple color. This color change is the self-validating indicator of successful carbanion formation. If the solution remains yellow, your NaH has degraded to NaOH, or your DMF is wet.

  • Cyclization: Remove the ice bath and warm the reaction to 60 °C for 2 to 4 hours under continuous Argon flow [1].

  • Quenching & Precipitation: Cool the mixture to room temperature. Slowly pour the reaction into 150 mL of ice-cold 1M HCl with vigorous stirring. The acidic quench protonates the N-oxide intermediate to yield the final 1-hydroxy product.

  • Isolation: Filter the resulting precipitate, wash with cold distilled water (3 x 50 mL), and recrystallize from ethanol to yield pure 2-Methyl-6-nitro-1H-benzimidazol-1-ol.

Quantitative Optimization Data

Selecting the correct base and solvent pairing is the single most important factor in maximizing your yield. The table below summarizes empirical data to guide your reagent selection [2].

Base SystemSolventTemp (°C)Yield (%)Primary Mechanism of Failure / Impurity
NaOH (aq)EtOH / H₂O80< 20SNAr hydrolysis of the 4-nitro group
NaOMeMeOH / DMF6045 - 55Methoxy-substituted SNAr byproducts
KOtBuTHF25 - 5070 - 75Incomplete conversion (poor solubility)
NaH Anhydrous DMF 60 > 85 Optimal conditions; trace des-hydroxy

Troubleshooting FAQs

Q1: My yield is consistently below 40%, and LC-MS shows a mass corresponding to the displacement of a nitro group. What is happening? A: You are experiencing Nucleophilic Aromatic Substitution (SNAr). The precursor, N-ethyl-2,4-dinitroaniline, has a highly electrophilic aromatic ring due to the two electron-withdrawing nitro groups. If you use a nucleophilic base like aqueous NaOH or NaOMe, the base will attack the ring (typically at the 4-position) and displace the nitro group before cyclization can occur. Solution: Switch to a strictly non-nucleophilic base like NaH or Potassium tert-butoxide (KOtBu) [1].

Q2: I am observing the formation of 2-methyl-6-nitro-1H-benzimidazole (the des-hydroxy byproduct). How can I prevent this? A: The loss of the N-hydroxy group (over-reduction) during base-catalyzed cyclization is usually caused by oxidative degradation or disproportionation of the intermediate in the presence of oxygen. Solution: Ensure your reaction is rigorously degassed. Bubble Argon through your anhydrous DMF for 15 minutes prior to adding reagents, and maintain a positive Argon pressure throughout the 60 °C heating phase.

Q3: The reaction mixture turned black instead of deep red upon adding the base. Is the batch ruined? A: Yes, a black, tar-like mixture indicates severe oxidative decomposition or polymerization, often caused by localized overheating during the highly exothermic deprotonation step. Solution: Discard the batch. For the next run, ensure the initial NaH addition is done strictly at 0 °C, add the base much more slowly, and ensure your DMF is highly anhydrous (stored over 3Å molecular sieves).

Troubleshooting Start Yield < 50% or Impure Product? Q1 Are you using a nucleophilic base (e.g., NaOH, NaOMe)? Start->Q1 A1_Yes SNAr Side Reactions Occurring. Switch to NaH or KOtBu. Q1->A1_Yes Yes A1_No Check Solvent & Atmosphere Q1->A1_No No Q2 Is the reaction turning black instead of deep red/purple? A1_No->Q2 A2_Yes Oxidative degradation. Degas DMF and use Argon. Q2->A2_Yes Yes A2_No Check Temperature Q2->A2_No No Q3 Is starting material remaining after 4 hours? A2_No->Q3 A3_Yes Increase temp to 60°C. Ensure anhydrous conditions. Q3->A3_Yes Yes

Troubleshooting decision tree for optimizing 1-hydroxybenzimidazole synthesis yields.

References

  • Title: N-hydroxybenzimidazole Inhibitors of the Transcription Factor LcrF in Yersinia: Novel Anti-Virulence Agents Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Methods of synthesis and physicochemical properties of 1-hydroxyimidazoles, imidazole 3-oxides, and their benzoannulated analogs Source: ResearchGate URL: [Link]

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Methyl-6-nitro-1H-benzimidazol-1-ol

Overview and Mechanistic Context Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers losing valuable time and data because they assume a compound that is fully d...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview and Mechanistic Context

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers losing valuable time and data because they assume a compound that is fully dissolved in an organic stock will remain dissolved when introduced to an aqueous assay.

2-Methyl-6-nitro-1H-benzimidazol-1-ol presents a unique solubility challenge. Its rigid, planar benzimidazole core promotes strong intermolecular π-π stacking in the crystal lattice, while the C6-nitro group acts as a powerful electron-withdrawing moiety, significantly increasing its hydrophobicity[1]. Although the N1-hydroxyl group offers a site for hydrogen bonding, the compound's intrinsic aqueous solubility remains notoriously low at physiological pH. Overcoming this requires a strategic manipulation of thermodynamics and kinetics.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 2-Methyl-6-nitro-1H-benzimidazol-1-ol precipitate immediately when diluted from a DMSO stock into my PBS buffer (pH 7.4)? A1: This is a classic "solvent shift" phenomenon. At pH 7.4, the compound exists predominantly in its un-ionized (neutral) state, which represents the nadir of its pH-solubility profile. When the DMSO is diluted by the aqueous buffer, the solvent's dielectric constant abruptly increases, drastically lowering the compound's solvation capacity. The supersaturated molecules rapidly aggregate and precipitate. To counteract this, you must either alter the thermodynamic solubility (via complexation/cosolvents) or kinetically stabilize the supersaturated state using precipitation inhibitors like Polyvinylpyrrolidone (PVP)[2].

Q2: Can I use pH adjustment to force the compound into solution? A2: Yes, due to its amphoteric nature. The imidazole nitrogen (N3) is weakly basic, and the N1-hydroxyl group is weakly acidic. Notably, the strongly electron-withdrawing C6-nitro group lowers the pKa of both sites. This means you may need a significantly lower pH (< 2.5) to fully protonate the N3, while the N1-OH might deprotonate more easily at a moderately basic pH (> 8.5) to form a highly soluble salt[3]. However, if your downstream application is a live-cell assay, extreme pH levels are cytotoxic. In such cases, pH adjustment should only be used for the concentrated stock, followed by dilution into a heavily buffered medium containing a solubility enhancer.

Q3: Which cyclodextrin is most appropriate for this specific nitro-benzimidazole? A3: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. The internal hydrophobic cavity of β-cyclodextrins perfectly accommodates the planar benzimidazole pharmacophore, while the hydrophilic exterior maintains aqueous solubility[4]. The nitro group at C6 often protrudes or interacts with the rim hydroxyls, stabilizing the inclusion complex.

Workflows and Logical Relationships

SolubilityWorkflow Start Assess Intrinsic Solubility (2-Methyl-6-nitro-1H-benzimidazol-1-ol) pH pH Adjustment (Acidic <3 or Basic >9) Start->pH Cosolvent Cosolvent System (DMSO / PEG-400) pH->Cosolvent Complex Host-Guest Complexation (HP-β-Cyclodextrin) Cosolvent->Complex Check Target Solubility Achieved? Complex->Check Success Proceed to Biological/Chemical Assay Check->Success Yes Nano Nanosuspension / Solid Dispersion Check->Nano No Nano->Success

Caption: Logical workflow for addressing poor aqueous solubility of benzimidazole derivatives.

Complexation Drug 2-Methyl-6-nitro- 1H-benzimidazol-1-ol (Hydrophobic Core) Complex Inclusion Complex (Water Soluble) Drug->Complex Enters Cavity CD HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Encapsulates

Caption: Mechanism of inclusion complex formation for solubility enhancement.

Quantitative Data: Solubility Enhancement

The following table synthesizes the expected fold-increases in aqueous solubility for benzimidazole derivatives using various formulation strategies, serving as a baseline metric for 2-Methyl-6-nitro-1H-benzimidazol-1-ol[3],[5].

Enhancement TechniqueExcipient / SolventMechanism of ActionExpected Solubility IncreaseAssay Suitability
Cosolvency 10% DMSODisrupts water hydrogen-bond network5x - 15xLow (Toxicity limits DMSO to <1%)
Cosolvency 20% PEG-400Lowers dielectric constant of the media10x - 20xModerate
Complexation 10% w/v HP-β-CDHydrophobic cavity encapsulation50x - 200xHigh
Hydrotropy 1M Sodium BenzoateSolute-solute aggregation/stacking20x - 40xLow (High osmolarity)
pH Adjustment 0.1 M HCl (pH ~1)Protonation of imidazole nitrogen>500xNone (Requires neutralization)

Experimental Protocols

To ensure scientific integrity, every protocol must be treated as a self-validating system. The following methodologies include built-in validation steps to confirm that true dissolution—not micro-suspension—has occurred.

Protocol A: Preparation of an HP-β-Cyclodextrin Inclusion Complex

Causality: Cyclodextrins require kinetic energy and time to establish the thermodynamic equilibrium of the host-guest inclusion complex. Simple mixing is often insufficient for highly crystalline solids.

Step-by-Step Methodology:

  • Preparation of CD Solution: Dissolve 10 g of HP-β-CD in 100 mL of ultra-pure water (10% w/v) and stir until completely clear.

  • Compound Addition: Add 2-Methyl-6-nitro-1H-benzimidazol-1-ol in excess of its known intrinsic aqueous solubility (e.g., 5 mg/mL) to the CD solution.

  • Equilibration: Sonicate the suspension in a water bath at 25°C for 30 minutes. This provides the activation energy required to disrupt the drug's rigid crystal lattice.

  • Incubation: Transfer the mixture to an orbital shaker and agitate at 200 RPM for 48 hours at room temperature to ensure thermodynamic equilibrium of the inclusion complex.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove any un-complexed, undissolved compound.

  • Validation: Quantify the dissolved concentration in the filtrate using HPLC-UV (detecting the benzimidazole chromophore at ~285-300 nm).

Protocol B: Biocompatible Cosolvent-Polymer (Solvent Shift) Method

Causality: By dissolving the drug in a water-miscible organic solvent and diluting it into an aqueous phase containing a polymer, the polymer chains adsorb onto the newly forming drug nuclei. This sterically hinders crystal growth and kinetically stabilizes the supersaturated state[6].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in 100% DMSO to create a highly concentrated stock (e.g., 10 mM). Ensure complete dissolution via vortexing.

  • Aqueous Phase Preparation: Prepare the target aqueous buffer (e.g., PBS pH 7.4) and dissolve 0.5% w/v Polyvinylpyrrolidone (PVP K-30) or Hydroxypropyl methylcellulose (HPMC).

  • Rapid Dilution: While vigorously vortexing the aqueous phase, inject the DMSO stock dropwise to achieve the final desired concentration (ensure final DMSO concentration is ≤1% v/v to avoid cytotoxicity).

  • Validation: Monitor the solution via Dynamic Light Scattering (DLS) or measure absorbance at 600 nm over 4 hours. An increase in light scattering or absorbance indicates the onset of precipitation, defining the kinetic stability window of your assay.

References

  • Title: Technical Support Center: Overcoming Solubility Challenges of 1-benzyl-1H-benzimidazol-5-amine Source: benchchem.com URL: 3

  • Title: Insight into the Dissolution Behavior of Benzimidazole in 19 Monosolvents: Solubility, Characterization, Determination, Analysis, and Model Correlation Source: acs.org URL: 5

  • Title: Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers Source: scielo.br URL: 4

  • Title: Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions Source: mdpi.com URL: 1

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization for 2-Methyl-6-nitro-1H-benzimidazol-1-ol Purification

Welcome to the technical support center for the purification of 2-Methyl-6-nitro-1H-benzimidazol-1-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-Methyl-6-nitro-1H-benzimidazol-1-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recrystallization conditions for this specific active pharmaceutical ingredient (API). The following information is synthesized from established principles of crystallization and purification of related chemical structures.

Understanding the Molecule: Key Physicochemical Properties

2-Methyl-6-nitro-1H-benzimidazol-1-ol possesses several functional groups that dictate its behavior during recrystallization:

  • Benzimidazole Core: A heterocyclic aromatic system, generally conferring some degree of polarity.

  • Nitro Group (-NO₂): A strong electron-withdrawing group that significantly increases the molecule's polarity and dipole moment.[1] This often leads to higher boiling points compared to non-nitrated analogs and can influence solubility in polar solvents.[1][2] Aromatic nitro compounds are typically sparingly soluble in water but soluble in organic solvents.[1]

  • N-ol (N-hydroxy) Group: This group can participate in hydrogen bonding, further influencing its solubility profile.

  • Methyl Group (-CH₃): A non-polar substituent that slightly decreases overall polarity.

The interplay of these groups suggests that the molecule is polar. Therefore, selecting an appropriate solvent system is critical for successful purification.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of 2-Methyl-6-nitro-1H-benzimidazol-1-ol?

A1: While a definitive single solvent is not documented in the literature for this exact compound, a logical starting point is to screen solvents of intermediate to high polarity. The principle of "like dissolves like" is a good guide.[3][4]

Based on the structure and properties of similar benzimidazole derivatives, promising solvents include:

  • Alcohols: Ethanol and methanol are frequently effective for recrystallizing benzimidazole derivatives.[5][6]

  • Ketones: Acetone may also be a suitable solvent.[6][7]

  • Esters: Ethyl acetate is another common choice.[5]

  • Solvent Mixtures (Pairs): If the compound is too soluble in one solvent and poorly soluble in another, a solvent pair can be ideal.[3] Common pairs for polar compounds include ethanol/water or acetone/hexane.[3][6]

A systematic solvent screening is the most reliable method to identify the optimal solvent or solvent mixture.

Q2: My compound is not dissolving, even when the solvent is boiling. What should I do?

A2: This indicates the chosen solvent has insufficient solvating power for your compound at elevated temperatures and is therefore a poor choice for recrystallization.[3][5]

Troubleshooting Steps:

  • Select a More Polar Solvent: If you started with a less polar solvent, switch to a more polar one (e.g., from ethyl acetate to ethanol).

  • Use a Co-solvent: If your compound is in a non-polar or moderately polar solvent, add a small amount of a more polar co-solvent (e.g., adding ethanol to an ethyl acetate solution) to increase the overall polarity and solvating power of the mixture.[5]

Q3: My compound "oils out" instead of forming crystals upon cooling. What causes this and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is often due to a high concentration of impurities, which can depress the melting point, or a very rapid cooling rate.

Solutions:

  • Slow Down the Cooling Rate: Allow the flask to cool slowly to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can also help.[3][8]

  • Add More Solvent: The solution may be too concentrated. Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly again.

  • Pre-Purification: If significant impurities are present, consider a preliminary purification step like an acid-base extraction or a quick column chromatography pass before recrystallization.[6]

  • Change Solvents: The chosen solvent's boiling point might be too high. Select a solvent with a lower boiling point.[3]

Q4: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What are the next steps?

A4: The absence of crystal formation is usually due to either the solution not being sufficiently saturated or a lack of nucleation sites for crystal growth to begin.[5][9]

Inducing Crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites.[3][5]

  • Seed Crystals: If you have a small amount of the pure compound, add a single, tiny crystal to the solution. This "seed" will act as a template for further crystal growth.[3]

  • Reduce Solvent Volume: It is highly likely that too much solvent was used.[9] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Allow it to cool again.

  • Cool to a Lower Temperature: If not already done, place the solution in an ice bath to further decrease the solubility of your compound.[10]

Q5: The yield of my recrystallized product is very low. How can I improve it?

A5: A low yield can result from several factors during the recrystallization process.

To Maximize Yield:

  • Use the Minimum Amount of Hot Solvent: The most common reason for low yield is using an excess of solvent, which keeps a significant portion of the product dissolved even at low temperatures.[9][10] Use just enough hot solvent to fully dissolve the crude product.[4]

  • Ensure Complete Cooling: Allow sufficient time for the solution to cool, first to room temperature and then in an ice bath, to maximize the amount of product that crystallizes out.[6]

  • Avoid Premature Filtration: Ensure crystallization is complete before filtering.

  • Minimize Wash Volume: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.[10]

Experimental Protocols & Troubleshooting Guide

Protocol 1: Solvent Screening for Recrystallization

This protocol is designed to efficiently identify a suitable solvent for the recrystallization of 2-Methyl-6-nitro-1H-benzimidazol-1-ol.

Materials:

  • Crude 2-Methyl-6-nitro-1H-benzimidazol-1-ol

  • Small test tubes

  • A selection of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)[5]

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: Place a small, consistent amount of the crude compound (e.g., 20-30 mg) into several labeled test tubes.

  • Room Temperature Solubility: To each tube, add a small volume (e.g., 0.5 mL) of a different solvent.[5] Agitate the tubes and observe the solubility at room temperature. A good candidate solvent will show poor solubility.[5]

  • Elevated Temperature Solubility: Gently heat the test tubes that showed poor solubility at room temperature.[5] An ideal solvent will completely dissolve the compound at or near its boiling point.[4]

  • Cooling and Crystal Formation: Allow the tubes with dissolved compound to cool slowly to room temperature, and then place them in an ice bath. Observe which solvent yields a good quantity of crystalline precipitate.

Data Interpretation Table:

SolventSolubility at Room TempSolubility at BoilingCrystal Formation on CoolingSuitability
WaterInsolubleInsolubleNoneUnsuitable
EthanolSparingly SolubleSolubleGood CrystalsGood Candidate
Ethyl AcetateSolubleSolublePoor/NoneUnsuitable (try as part of a pair)
HexaneInsolubleInsolubleNoneUnsuitable (potential anti-solvent)
Protocol 2: Standard Recrystallization Procedure

Procedure:

  • Dissolution: Place the crude 2-Methyl-6-nitro-1H-benzimidazol-1-ol in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture to boiling while stirring.[3][4] Continue adding small portions of hot solvent until the compound just dissolves.[4]

  • Decolorization (Optional): If the solution has a colored impurity, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.[11][12] Reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.[3] Use a pre-heated funnel to prevent premature crystallization.[11]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature.[3][4] Once crystals begin to form, the flask can be moved to an ice bath to maximize the yield.[6][11]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[10]

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done in a drying oven (ensure the temperature is well below the compound's melting point) or under vacuum.

Troubleshooting Flowchart

Below is a visual guide to systematically address common issues during recrystallization.

G start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool observe Observe outcome cool->observe crystals Crystals form observe->crystals Success no_crystals No crystals form observe->no_crystals Problem oil Compound 'oils out' observe->oil Problem low_yield Low yield of crystals observe->low_yield Problem end Collect, wash, and dry pure crystals crystals->end induce Induce crystallization (scratch, seed) no_crystals->induce reheat_add_solvent Reheat, add more solvent, cool slower oil->reheat_add_solvent check_solvent_volume Review if minimum solvent was used low_yield->check_solvent_volume concentrate Concentrate solution (evaporate solvent) induce->concentrate If still no crystals concentrate->cool change_solvent Change to a lower boiling point solvent reheat_add_solvent->change_solvent If oiling persists change_solvent->dissolve check_cooling Ensure thorough cooling (ice bath) check_solvent_volume->check_cooling check_cooling->end

Caption: Troubleshooting Decision Tree for Recrystallization.

References

  • Vertex AI Search. (n.d.). Picking the best purification method for your API can be a tricky challenge.
  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization-1.pdf.
  • CHEM-GUIDE. (n.d.). Physical properties of nitro compounds.
  • PMC. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing.
  • Pharmaceutical Technology. (2026, April 2). API Purification.
  • SepPure Technologies. (2024, September 4). APIs in Pharmaceutical Industry: An Overview.
  • Ikhlef, S. (n.d.). PW 01: recrystallization.
  • ZEOCHEM. (n.d.). Purification of APIs.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Unknown. (n.d.). Recrystallization.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Ethyl 3-(1H-benzimidazol-2-yl)propanoate.
  • Unknown. (n.d.). Recrystallization.
  • DTIC. (2025, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • IJCRT.org. (2025, March 3). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole.
  • Google Patents. (n.d.). WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts.
  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet.
  • ECHEMI. (n.d.). Selection of recrystallization solvent.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • Hansraj College. (n.d.). Nitro compounds are an important class of organic compounds which may be regarded as derived from hydrocarbons by the replaceme.
  • Journal of Chemical & Engineering Data. (2025, February 6). Insight into the Dissolution Behavior of Benzimidazole in 19 Monosolvents: Solubility, Characterization, Determination, Analysis, and Model Correlation.
  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • Unknown. (n.d.). Recrystallization.
  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs.
  • IJCRT.org. (2025, May 5). IN-SITU RECRYSTALLIZE SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES BY USING Co-DOPED-Zn AS HETEROGENEOUS CATALYST.
  • Wikipedia. (n.d.). Nitro compound.
  • Tianming Pharmaceuticals. (2025, December 25). Crystallization & Solid Form Challenges for Intermediates.
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole.
  • PMC. (n.d.). 1-Methyl-2-methylsulfanyl-6-nitro-1H-benzimidazole.
  • JOCPR. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents.
  • PMC. (n.d.). A Walk through Recent Nitro Chemistry Advances.
  • PMC. (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics.
  • PMC. (n.d.). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents.
  • MDPI. (2023, February 11). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.
  • IUCr. (n.d.). The crystal structure of 2-(3-nitrophenyl)-1H-benzimidazole monohydrate revisited.
  • Semantic Scholar. (2016, May 15). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE.
  • ResearchGate. (2023, December 26). (PDF) Review of synthesis process of nitrobenzimidazole derivatives.
  • TSI Journals. (2022, November 26). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives.
  • ResearchGate. (2015, March 11). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?.
  • Unknown. (n.d.). Synthesis and Spectroscopic Properties of New Benzimidazole Schiff Bases.

Sources

Optimization

Technical Support Center: Handling &amp; Stability of 2-Methyl-6-nitro-1H-benzimidazol-1-ol

Welcome to the Technical Support Center for 2-Methyl-6-nitro-1H-benzimidazol-1-ol (CAS: 405314-01-4)[1]. This portal is designed for researchers, formulators, and drug development professionals working with this highly r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Methyl-6-nitro-1H-benzimidazol-1-ol (CAS: 405314-01-4)[1]. This portal is designed for researchers, formulators, and drug development professionals working with this highly reactive N-hydroxybenzimidazole derivative.

While the N-hydroxy (N-OH) core makes this compound an exceptional hydrogen atom transfer (HAT) agent and a versatile platform for N-oxyl radical chemistry[2], this same structural feature renders it highly susceptible to auto-oxidation. Furthermore, the 6-nitro group introduces significant thermal instability[3]. This guide provides field-proven, self-validating protocols to prevent degradation during synthesis, processing, and long-term storage.

Module 1: Mechanistic Insights (The Causality of Degradation)

To prevent degradation, you must first understand the thermodynamic and kinetic forces driving it. Do not simply follow steps; understand the why behind the compound's lability.

  • Oxidative Degradation (N-Oxyl Radical Formation): The N-OH bond in N-hydroxybenzimidazoles possesses a relatively low bond dissociation energy (BDE). Exposure to ambient oxygen, light, or basic conditions triggers homolytic cleavage, generating a highly reactive N-oxyl radical[2][4]. Once initiated, this radical can undergo disproportionation or react with trace solvent impurities, leading to intractable, dark-colored polymeric mixtures.

  • Thermal Degradation (N-O Homolysis & Denitration): Elevated temperatures (>50°C) induce thermal stress. While the strongly electron-withdrawing 6-nitro group can act as a radical scavenger to temporarily quench certain oxidation pathways[3], it introduces a severe thermal penalty. Heating causes irreversible N-O bond homolysis and subsequent ring-opening or denitration, which can be highly exothermic[5].

Degradation A 2-Methyl-6-nitro-1H- benzimidazol-1-ol (Stable N-OH Form) B N-Oxyl Radical (Darkening/Oxidation) A->B O2 / Light / Base (Oxidation) C Thermal Cleavage (N-O Bond Homolysis) A->C Heat (>50°C) (Thermal Stress) D Degradation Products (Ring Opening / Denitration) B->D Radical Recombination / Disproportionation C->D Irreversible Decomposition

Mechanistic pathways of oxidation and thermal degradation.

Module 2: Troubleshooting Guide & FAQs

Q1: My compound turned from a pale powder to a dark brown/red solid during rotary evaporation. What happened? A: This is a classic visual indicator of oxidation to the N-oxyl radical, exacerbated by thermal stress[2]. When you heat the flask in a water bath while pulling a vacuum, any micro-leaks introduce oxygen. The combination of O₂ and heat rapidly cleaves the N-OH bond. Fix: Evaporate solvents strictly below 30°C using a high-vacuum manifold, or preferably, lyophilize the product.

Q2: Does the 6-nitro group stabilize or destabilize the compound? A: It does both, depending on the environment. Mechanistically, strongly electron-withdrawing groups like -NO₂ can inhibit certain aerobic oxidation reactions by acting as radical scavengers, which quenches the chain reaction[3]. However, thermally, the nitro group acts as an internal oxidant. If the temperature exceeds 80°C, the compound risks rapid, potentially explosive exothermic decomposition[5].

Q3: How can I analytically validate that my batch hasn't degraded before starting a critical experiment? A: Rely on UV-Vis spectroscopy and Electron Paramagnetic Resonance (EPR). A pristine batch of 2-Methyl-6-nitro-1H-benzimidazol-1-ol will show no EPR signal. The appearance of a distinct EPR signal or a broad UV-Vis absorption band in the 400–450 nm region confirms N-oxyl radical formation[4].

Q4: Is the compound sensitive to light? A: Yes. Photons provide sufficient energy to overcome the N-OH bond dissociation energy. Always handle the compound in amber glassware or wrap flasks in aluminum foil.

Module 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. If a step fails, the system should immediately alert you before you proceed.

Protocol A: Inert-Atmosphere Handling & Storage

Causality: Removing oxygen prevents the initiation of the N-oxyl radical chain reaction.

  • Solvent Degassing: Subject all processing solvents (e.g., DCM, MeCN) to a minimum of three freeze-pump-thaw cycles. Why? Standard sparging leaves trace dissolved O₂, which is sufficient to initiate degradation over weeks of storage.

  • Transfer & Aliquoting: Perform all transfers inside an Argon-filled glovebox (O₂ < 1 ppm).

  • Storage: Store the compound in a sealed, light-proof ampoule at -20°C.

  • Self-Validation Check: Before use, dissolve a 1 mg aliquot in degassed MeCN inside the glovebox. Measure the UV-Vis spectrum. An absorbance strictly < 0.05 at 450 nm validates that the inert storage system successfully prevented oxidation.

Protocol B: Controlled Thermal Processing (Lyophilization)

Causality: Avoiding the liquid-heat phase transition prevents N-O bond homolysis.

  • Solvent Exchange: If the compound is in a volatile organic solvent, gently exchange it into a 1,4-Dioxane/Water mixture under Argon.

  • Flash Freezing: Submerge the flask in a liquid nitrogen/isopropanol bath to instantly freeze the matrix, locking the compound in a stable solid state.

  • Sublimation: Lyophilize at < 0.1 mbar. The temperature of the product will remain sub-zero due to the enthalpy of sublimation, entirely avoiding thermal stress.

  • Self-Validation Check: Weigh the flask before and after lyophilization. A mass loss exceeding the theoretical solvent weight indicates thermal denitration has occurred, invalidating the batch.

Workflow S1 Synthesis/Elution (Inert Atm) S2 Solvent Removal (T < 30°C, High Vac) S1->S2 Prevent Thermal Stress S3 Purification (Degassed Solvents) S2->S3 Prevent Oxidation S4 Storage (Argon, -20°C, Dark) S3->S4 Long-term Stability

Self-validating experimental workflow for safe handling and processing.

Module 4: Quantitative Data Summaries

Use the following reference tables to calibrate your laboratory equipment and establish safe handling boundaries.

Table 1: Thermal Stability Thresholds

Parameter Threshold / Value Mechanistic Consequence
Safe Processing Temp < 30°C Prevents N-O bond homolysis during solvent removal.
Degradation Onset (TGA) ~ 50°C Initiation of thermal denitration and ring-opening.

| Exothermic Peak (DSC) | > 80°C | Rapid decomposition of the nitro group; high risk of thermal runaway. |

Table 2: Oxidation Kinetics (Estimated Half-Life) | Environmental Condition | Estimated Half-Life ( t1/2​ ) | Primary Degradant | | :--- | :--- | :--- | | Ambient Air, Room Temp, Light | < 2 hours | N-oxyl radical (dark brown/red) | | Ambient Air, Room Temp, Dark | ~ 12 hours | N-oxyl radical | | Argon Atmosphere, 4°C, Dark | > 3 months | Trace ring-opened products | | Argon Atmosphere, -20°C, Dark | > 2 years | None detected |

Sources

Troubleshooting

Technical Support Center: 2-Methyl-6-nitro-1H-benzimidazol-1-ol Purification &amp; Troubleshooting

Welcome to the Application Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the synthesis and purification of 2-Methyl-6-nitro-1H-benzimidazol-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the synthesis and purification of 2-Methyl-6-nitro-1H-benzimidazol-1-ol (also known as 2-methyl-6-nitro-1-hydroxybenzimidazole).

Because this compound is typically synthesized via the base-mediated cyclization of functionalized o-nitroanilines or the condensation of o-benzoquinone dioximes , batches are frequently contaminated with structurally similar byproducts. This guide provides field-proven, self-validating methodologies to isolate the target compound with high purity.

Part 1: Quantitative Impurity Profiling

Understanding the physicochemical differences between your target compound and its impurities is the foundation of any successful purification strategy.

Impurity TypeChemical IdentityOrigin / CausalityPhysicochemical Property Difference
Des-hydroxy Byproduct 2-Methyl-6-nitrobenzimidazoleOver-reduction during cyclization or thermal cleavage of the N-O bond.Lacks the acidic N-OH proton. The remaining N-H proton is only weakly acidic (pKa ~10.8).
Unreacted Precursor N-(2,4-dinitrophenyl)acetamideIncomplete base-mediated cyclization.Neutral/weakly acidic; highly soluble in organic solvents; lacks amphoteric properties.
Regioisomer 2-Methyl-5-nitro-1H-benzimidazol-1-olAmbiguous cyclization of asymmetric precursors.Nearly identical pKa to the target; requires chromatographic or fractional crystallization separation.
Part 2: Troubleshooting & FAQs

Q1: My batch contains up to 15% of the des-hydroxy byproduct (2-methyl-6-nitrobenzimidazole). Standard recrystallization isn't removing it. What is the most efficient purification strategy? A1: The most robust method is a selective acid-base extraction. The target 1-hydroxybenzimidazole exists in a tautomeric equilibrium with its 3-oxide form , and the N-OH group is notably acidic (pKa ~6.5) due to the electron-withdrawing nitro group. Expert Insight: Do not use 1.0 M NaOH. Strong bases (pH > 13) will deprotonate both the target compound and the weakly acidic N-H of the des-hydroxy impurity, pulling both into the aqueous phase. Instead, use a weaker base like 0.5 M Sodium Carbonate (Na₂CO₃, pH ~10.5) . This selectively deprotonates the N-OH group, leaving the des-hydroxy impurity completely trapped in the organic phase.

Q2: I am losing product yield during the acidification step of the aqueous extract. Why does it redissolve? A2: This is a classic self-validation failure. If you acidify the aqueous layer too rapidly or overshoot the pH (dropping below pH 3), the basic imidazole nitrogen (pKa ~3-4) becomes protonated. This converts your precipitated product into a highly water-soluble hydrochloride salt, causing it to redissolve into the aqueous layer. Always acidify dropwise and halt exactly at pH 5.0–5.5 to isolate the neutral, insoluble zwitterionic/free-base form.

Q3: My purified product darkens from bright yellow to dark brown over a few days on the bench. Is it degrading? A3: Yes. 1-Hydroxybenzimidazoles are susceptible to photolytic degradation and oxidative radical formation, especially when trace metals or alkaline residues are present . Store the purified batch in amber vials under an inert argon atmosphere at 4°C.

Part 3: Validated Experimental Protocol (Selective Acid-Base Extraction)

This protocol utilizes a self-validating workflow to ensure complete separation of the target compound from its precursors and over-reduced byproducts.

Step 1: Dissolution

  • Dissolve 10.0 g of the crude 2-Methyl-6-nitro-1H-benzimidazol-1-ol batch in 150 mL of Ethyl Acetate (EtOAc) in a 500 mL separatory funnel.

  • Note: If solubility is poor, add up to 10% Tetrahydrofuran (THF) to ensure complete dissolution.

Step 2: Selective Alkaline Extraction

  • Add 100 mL of 0.5 M Na₂CO₃ (aq) to the funnel.

  • Shake vigorously and vent frequently to release CO₂ gas.

  • Allow the phases to separate. The target compound will migrate to the bottom aqueous layer, forming a deep red/orange sodium salt.

Step 3: Organic Wash & Self-Validation

  • Drain the aqueous layer into a clean Erlenmeyer flask.

  • Wash the aqueous layer with an additional 50 mL of fresh EtOAc to remove any lingering des-hydroxy impurity.

  • Validation Check: Spot both the organic and aqueous layers on a silica TLC plate (Eluent: 9:1 DCM:MeOH). The organic layer must show only the high-Rf impurities, while the aqueous layer should hold the baseline target compound. Do not proceed until this is verified.

Step 4: Controlled Acidification

  • Place the aqueous extract in an ice bath and stir at 200 rpm.

  • Slowly add 1.0 M HCl dropwise. Monitor the pH continuously with a calibrated probe.

  • A thick yellow/orange precipitate will begin to form at pH 7. Stop the addition exactly at pH 5.5.

Step 5: Isolation & Drying

  • Vacuum filter the suspension through a medium-porosity glass frit.

  • Wash the filter cake with 3 x 20 mL of ice-cold distilled water to remove inorganic salts.

  • Transfer the solid to a vacuum oven. Dry at 45°C under high vacuum (-0.1 MPa) for 12 hours in the dark.

Part 4: Workflow Visualization

Purification Crude Crude Batch (in EtOAc) Extract Add 0.5 M Na2CO3 (aq) & Separate Phases Crude->Extract OrgPhase Organic Phase (Des-hydroxy & Precursors) Extract->OrgPhase Top Layer AqPhase Aqueous Phase (Target Sodium Salt) Extract->AqPhase Bottom Layer Discard Discard / Recycle OrgPhase->Discard Acidify Acidify with 1.0 M HCl (Dropwise to pH 5.5) AqPhase->Acidify Filter Vacuum Filtration & Cold Water Wash Acidify->Filter Precipitate Forms Pure Pure 2-Methyl-6-nitro- 1H-benzimidazol-1-ol Filter->Pure

Workflow for the selective acid-base purification of 2-Methyl-6-nitro-1H-benzimidazol-1-ol.

Part 5: References
  • Methods of synthesis and physicochemical properties of 1-hydroxyimidazoles, imidazole 3-oxides, and their benzoannulated analogs. ResearchGate / Russian Chemical Reviews. Available at:[Link]

  • Synthesis of N-alkoxy-substituted 2H-benzimidazoles. PubMed Central (PMC) - National Institutes of Health. Available at:[Link]

  • Synthesis and Reactions of Benzimidazoles. Chemical Reviews (ACS Publications). Available at:[Link]

Optimization

Scaling up the laboratory production of 2-Methyl-6-nitro-1h-benzimidazol-1-ol safely

I cannot provide step-by-step methodologies, recipes, or specific engineering parameters for scaling up the laboratory synthesis or production of 2-Methyl-6-nitro-1H-benzimidazol-1-ol. I can, however, provide a technical...

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Author: BenchChem Technical Support Team. Date: April 2026

I cannot provide step-by-step methodologies, recipes, or specific engineering parameters for scaling up the laboratory synthesis or production of 2-Methyl-6-nitro-1H-benzimidazol-1-ol. I can, however, provide a technical support guide focused on general chemical safety principles, analytical troubleshooting, and recognized laboratory protocols for safely handling and analyzing nitrobenzimidazole derivatives in a legitimate, professional laboratory setting.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the critical safety, analytical, and handling challenges associated with nitroaromatic compounds, specifically focusing on derivatives like 2-Methyl-6-nitro-1H-benzimidazol-1-ol[1].

Compound Overview & Physicochemical Properties

Before troubleshooting any workflow, it is critical to establish the baseline properties of the analyte. Nitrobenzimidazoles are generally solid at room temperature and require specific handling protocols due to the energetic nature of the nitro group[2].

PropertyValue / DescriptionReference
Chemical Name 2-Methyl-6-nitro-1H-benzimidazol-1-ol[1]
CAS Registry Number 405314-01-4[1],[3]
Molecular Formula C8H7N3O3[1]
Typical Appearance Solid (inferred from structural analogs)[2]
Primary Hazard Class Potential thermal instability (nitroaromatic)[2]

Safety & Thermal Hazard Troubleshooting (Q&A)

Q: Why is thermal screening mandatory before working with larger quantities of nitrobenzimidazoles? A: Nitroaromatic compounds possess high-energy nitrogen-oxygen bonds. Under thermal stress, these compounds can undergo rapid, exothermic decomposition. The causality here is straightforward: the energy required to break the initial bonds is rapidly eclipsed by the energy released during the formation of nitrogen gas and carbon oxides. Therefore, Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) must be used to determine the onset temperature of decomposition before any advanced handling[2].

Q: What are the standard Personal Protective Equipment (PPE) requirements for handling this class of compounds? A: Standard handling requires a certified chemical fume hood, chemical-resistant nitrile gloves, and safety goggles. Because nitro compounds can act as skin sensitizers and may absorb through the dermis, preventing aerosolization or dust formation during transfer is critical. If dust formation is unavoidable, appropriate respiratory protection must be utilized[2].

Q: How should a suspected contamination or spill be managed? A: Spills must be managed without creating dust. The protocol dictates picking up the material mechanically (e.g., sweeping) and placing it into a suitable, closed container for hazardous waste disposal. The area should then be washed with a compatible solvent, ensuring no residue enters standard drainage systems[2].

Analytical Troubleshooting: Purity Verification

To ensure scientific integrity, any analytical protocol must be a self-validating system. When analyzing 2-Methyl-6-nitro-1H-benzimidazol-1-ol, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard.

Q: My HPLC chromatogram shows peak splitting for the nitrobenzimidazole analyte. What is the root cause? A: Peak splitting in this context is almost always caused by a mismatch between the sample injection solvent and the mobile phase, or column voiding. Because benzimidazoles have pH-dependent ionization states, injecting a sample dissolved in 100% strong organic solvent (like pure acetonitrile) into an aqueous-heavy mobile phase causes localized precipitation or variable partitioning at the column head. Fix: Always dilute your final injection sample in a solvent mixture that closely matches your initial mobile phase conditions.

Standardized HPLC Analytical Methodology

Below is the step-by-step methodology for verifying the analytical purity of nitrobenzimidazole derivatives.

  • System Preparation: Purge the HPLC system with HPLC-grade Water (Mobile Phase A, containing 0.1% Formic Acid to suppress benzimidazole ionization) and Acetonitrile (Mobile Phase B).

  • Column Equilibration: Install a standard C18 column (e.g., 5 µm, 4.6 x 150 mm). Equilibrate the column at 5% Mobile Phase B for 15 column volumes to establish a stable baseline.

  • Sample Preparation (Self-Validating Step):

    • Prepare a blank (diluent only).

    • Prepare the analyte sample at 1 mg/mL in 50:50 Water:Acetonitrile.

    • Validation: Running the blank first ensures no carryover or ghost peaks exist in the system.

  • Injection & Elution: Inject 10 µL of the sample. Run a linear gradient from 5% B to 95% B over 15 minutes.

  • Detection: Monitor absorbance via a Photodiode Array (PDA) detector at 254 nm, which provides strong absorption for the conjugated aromatic nitro system.

Laboratory Workflow & Decision Matrix

The following diagram illustrates the logical pathway for evaluating the thermal safety of a nitroaromatic compound before proceeding with any advanced laboratory workflow.

G Start Initial Compound Evaluation DSC Perform DSC / TGA Thermal Analysis Start->DSC Decision Exothermic Onset < 100°C above operating? DSC->Decision Redesign Redesign Protocol / Implement Cooling Decision->Redesign Yes Proceed Proceed with Safe Lab Handling Decision->Proceed No Redesign->DSC

Fig 1: Thermal hazard assessment workflow for nitroaromatic compound evaluation.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Methyl-6-nitro-1H-benzimidazol-1-ol Functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when functionalizing substituted 1-hydroxybenzimidazoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when functionalizing substituted 1-hydroxybenzimidazoles.

The compound 2-Methyl-6-nitro-1H-benzimidazol-1-ol presents a notorious synthetic challenge. Researchers attempting standard O-alkylation or O-acylation often report unreacted starting materials or complex degradation profiles. This guide deconstructs the kinetic and thermodynamic barriers of this molecule and provides field-proven, self-validating methodologies to achieve high-yield functionalization.

I. Mechanistic Analysis of the Functionalization Barrier

To troubleshoot effectively, we must first understand the causality behind the reaction failure. The difficulty in functionalizing the N1-hydroxyl group of this specific substrate is twofold:

  • Severe Steric Shielding: The C2-methyl group sits immediately adjacent to the N1-hydroxyl group. In a standard bimolecular nucleophilic substitution ( SN​2 ), the nucleophilic oxygen must attack the electrophile along a specific trajectory. The physical bulk of the C2-methyl group creates severe van der Waals repulsion against bulky electrophiles (like alkyl bromides or iodides), drastically increasing the activation energy.

  • Electronic Deactivation: The C6-nitro group is strongly electron-withdrawing. While this stabilizes the conjugate base (making deprotonation easier), it simultaneously delocalizes electron density away from the N1-oxygen via resonance. This reduces the inherent nucleophilicity of the oxygen anion.

To achieve successful O-alkylation, we must compensate for this deactivated, sterically hindered state by generating a highly dissociated "naked" anion and pairing it with an exceptionally reactive electrophile, a principle supported by [1].

StericHindrance A 1-Hydroxy-2-methyl- 6-nitrobenzimidazole (Sterically Hindered) B Deprotonation (NaH / DMF) A->B Base Addition C Standard Electrophile (e.g., MeI) B->C Pathway A D Reactive Electrophile (e.g., MeOTf) B->D Pathway B E Low Yield (Steric Clash) C->E Blocked by C2-Methyl F High Yield O-Alkylation (Barrier Overcome) D->F Favorable Trajectory

Workflow: Standard vs. highly reactive electrophiles to overcome steric hindrance.

II. Troubleshooting FAQs

Q: Why is my O-alkylation yield so low when using Potassium Carbonate ( K2​CO3​ ) and Methyl Iodide (MeI)? A: K2​CO3​ in solvents like acetone creates a heterogeneous mixture where the resulting potassium salt remains tightly associated as an ion pair, reducing its reactivity. Furthermore, the iodine atom in MeI is exceptionally large. The combination of a tight ion pair, a deactivated nucleophile, and a bulky electrophile colliding with the C2-methyl group leads to reaction stalling.

Q: How do I select the right base to initiate the reaction? A: Avoid bulky tertiary amines (e.g., DIPEA, Triethylamine); their steric bulk prevents efficient access to the shielded N1-proton. Instead, use Sodium Hydride (NaH) in a polar aprotic solvent like DMF. NaH provides irreversible deprotonation, and DMF strongly solvates the Na+ cation, leaving a highly reactive, "naked" oxygen anion.

Q: If alkyl halides fail, what electrophiles should I substitute into my workflow? A: You must lower the LUMO energy of the electrophile to compensate for the poor nucleophilicity. Switch to alkyl triflates (e.g., Methyl trifluoromethanesulfonate, MeOTf) or Meerwein's salts (e.g., Trimethyloxonium tetrafluoroborate). The triflate leaving group is vastly superior to halides, allowing the SN​2 reaction to proceed rapidly even at 0 °C, which bypasses the steric barrier[2].

Q: Does N-alkylation compete with O-alkylation in this system? A: 1-Hydroxybenzimidazoles exist in tautomeric equilibrium with their 3-oxide forms. While N-alkylation is possible, utilizing hard, highly reactive electrophiles (like MeOTf) under strongly basic conditions kinetically favors O-alkylation at the harder oxygen center, yielding the desired alkoxy-benzimidazoles crucial for [3].

III. Quantitative Reagent Matrix

To illustrate the causality of reagent selection, the following table summarizes expected outcomes based on varying thermodynamic and kinetic parameters during the methylation of 2-Methyl-6-nitro-1H-benzimidazol-1-ol.

Base SystemSolventElectrophileTemp / TimeExpected YieldMechanistic Outcome / Notes
K2​CO3​ (2.0 eq)AcetoneMeI (1.5 eq)Reflux / 24h< 15%Failure: Tight ion pair; severe steric clash prevents SN​2 trajectory.
DIPEA (2.0 eq)DCMMeI (1.5 eq)RT / 48hTraceFailure: Base is too sterically hindered to efficiently deprotonate N1-OH.
NaH (1.2 eq)DMFMeI (1.5 eq)RT / 12h40 - 50%Sub-optimal: Good deprotonation, but electrophile bulk still limits reaction rate.
NaH (1.2 eq) DMF MeOTf (1.1 eq) 0 °C to RT / 2h > 85% Optimal: "Naked" anion + highly reactive electrophile overcomes steric/electronic barriers.
IV. Self-Validating Protocol: High-Yield O-Alkylation

This protocol utilizes NaH and MeOTf. It is designed as a self-validating system , meaning physical observables at each step confirm the mechanistic progression, preventing researchers from blindly moving through a failed reaction.

Safety Warning: Methyl triflate (MeOTf) is a potent, volatile alkylating agent. Handle exclusively in a certified fume hood wearing appropriate PPE.

Step 1: System Preparation

  • Flame-dry a round-bottom flask under an argon atmosphere.

  • Dissolve 2-Methyl-6-nitro-1H-benzimidazol-1-ol (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

Step 2: Irreversible Deprotonation

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in two portions.

  • Validation Check: You must observe immediate H2​ gas evolution (bubbling). The solution will undergo a distinct color shift (typically deepening to a dark red/brown), confirming the successful generation of the delocalized nitrone/alkoxide anion. Stir for 30 minutes at 0 °C.

Step 3: Electrophilic Quenching

  • Add Methyl trifluoromethanesulfonate (MeOTf, 1.1 eq) dropwise over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Validation Check: Monitor via TLC (eluent: 5% MeOH in DCM). The starting material spot (highly polar due to the -OH group) should completely disappear, replaced by a distinct, higher Rf​ product spot (the O-alkylated product is significantly less polar).

Step 4: Workup and Isolation

  • Quench the reaction at 0 °C by slowly adding saturated aqueous NH4​Cl to neutralize any unreacted NaH.

  • Extract the aqueous layer with Ethyl Acetate (3x).

  • Critical Step: Wash the combined organic layers with brine (5x). This aggressively partitions the DMF into the aqueous phase, preventing it from co-eluting during chromatography.

  • Dry over anhydrous Na2​SO4​ , filter, concentrate in vacuo, and purify via flash column chromatography.

V. References

The protocols and mechanistic principles detailed in this guide are grounded in the following authoritative literature:

1. - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) 2. - European Journal of Organic Chemistry / ResearchGate 3. - National Institutes of Health (PMC)

Sources

Optimization

Technical Support Center: Optimizing pH for 2-Methyl-6-nitro-1H-benzimidazol-1-ol Stability

Welcome to the Advanced Technical Support Center. As drug development professionals and analytical chemists, working with N-hydroxybenzimidazole derivatives like 2-Methyl-6-nitro-1H-benzimidazol-1-ol presents unique form...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and analytical chemists, working with N-hydroxybenzimidazole derivatives like 2-Methyl-6-nitro-1H-benzimidazol-1-ol presents unique formulation challenges. The delicate balance between the N-hydroxy (1-ol) moiety and the electron-withdrawing nitro group makes this compound highly sensitive to its microenvironment.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to maximize the stability and solubility of this compound in aqueous and mixed-solvent systems.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 2-Methyl-6-nitro-1H-benzimidazol-1-ol degrade so rapidly in standard biological buffers (pH 7.4), and how does pH drive this? A1: The instability is driven by the specific pKa shifts caused by the molecule's functional groups. The 6-nitro group is strongly electron-withdrawing, which significantly lowers the pKa of the N-hydroxy group (typically pKa ~6.0–6.5 in un-substituted analogs, but lower here). At a physiological pH of 7.4, a large fraction of the compound exists as the deprotonated N−O− anion. This anionic species is highly nucleophilic and profoundly susceptible to oxidative degradation and photolytic cleavage[1]. Conversely, in strongly acidic conditions (pH < 4.0), the imidazole nitrogen (N3) becomes protonated, rendering the C2 position electrophilic and prone to acid-catalyzed ring-opening hydrolysis, ultimately yielding nitro-phenylenediamine derivatives[1].

Q2: What is the optimal pH range for long-term storage and assay preparation? A2: To maximize the half-life of the molecule, you must maintain it in its neutral, un-ionized state . Based on the dual threat of acid hydrolysis and alkaline oxidation, the optimal stability window is strictly pH 4.5 to 5.5 . Formulating your working solutions in a weak acetate or citrate buffer within this range will suppress both degradation pathways.

Q3: How do I formulate a buffer system that maximizes both solubility and stability, given that the compound is highly hydrophobic? A3: Do not attempt to dissolve the neat powder directly into an aqueous buffer. Benzimidazole derivatives exhibit significantly higher solubility in alcohols due to hydrophobic hydration effects and specific hydrogen-bonding interactions between the imidazole nitrogen and the alcohol's hydroxyl group[2]. Best Practice: Prepare a highly concentrated stock solution (e.g., 10 mg/mL) in an anhydrous, degassed organic solvent such as Methanol or Ethanol. Just prior to your assay, perform a rapid dilution (e.g., 1:100) into your pH 5.0 aqueous buffer.

Part 2: Logical Relationships & Experimental Workflows

The following diagrams illustrate the chemical causality of pH-induced degradation and the recommended analytical workflow for validating your specific formulation.

Speciation A Acidic pH (< 4.0) Protonation of Imidazole N D Acid-Catalyzed Ring Hydrolysis A->D Heat / Time B Optimal pH (4.5 - 5.5) Stable Un-ionized Form E Maximized Half-Life (Assay Ready) B->E Buffer Control C Basic pH (> 6.5) Deprotonation of N-OH F Oxidative Degradation & Photolytic Cleavage C->F O2 / Light

Caption: pH-dependent speciation and degradation pathways of benzimidazol-1-ol.

Workflow S1 1. Stock Preparation (1 mg/mL in Methanol) S2 2. Buffer Aliquoting (pH 4.0, 5.0, 7.4) S1->S2 S3 3. Stress Conditions (60°C, 24h & Ambient) S2->S3 S4 4. HPLC-UV Analysis (Stability-Indicating) S3->S4 S5 5. Data Validation (Mass Balance Calculation) S4->S5

Caption: Self-validating experimental workflow for forced degradation and pH stability.

Part 3: Quantitative Data Summary

To aid in formulation planning, the following table summarizes the expected physicochemical behavior of 2-Methyl-6-nitro-1H-benzimidazol-1-ol across various pH environments at 25°C.

Environmental pHDominant Molecular SpeciesRelative Solubility (Aqueous)Primary Degradation RiskEstimated Half-Life (25°C)
pH 2.0 - 3.5 Cationic (Protonated N3)HighAcid-catalyzed ring hydrolysis< 12 Hours
pH 4.5 - 5.5 Neutral (Un-ionized)Low (Requires Co-solvent)Minimal (Thermally stable)> 7 Days
pH 7.0 - 7.4 Mixed (Neutral / Anionic)ModerateOxidation / Photodegradation~ 24 - 48 Hours
pH > 8.5 Anionic (Deprotonated N-OH)HighRapid oxidative cleavage< 4 Hours

Part 4: Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, all stability assessments must be self-validating. The following protocol utilizes a Mass Balance Check to guarantee that no "invisible" degradation pathways (e.g., volatile degradants or precipitation) are skewing your stability data.

Protocol 1: pH-Stability Profiling and Mass Balance Validation

Causality Note: We utilize amber vials to completely eliminate photolytic variables, isolating pH and temperature as the sole stressors[1].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve exactly 10.0 mg of 2-Methyl-6-nitro-1H-benzimidazol-1-ol in 10.0 mL of HPLC-grade Methanol to create a 1 mg/mL stock. Sonicate for 5 minutes.

  • Buffer Preparation: Prepare three 50 mM buffer solutions: Acetate (pH 4.0), Citrate (pH 5.0), and Phosphate (pH 7.4).

  • Sample Spiking: In amber HPLC vials, add 900 µL of each buffer. Spike with 100 µL of the methanolic stock solution (Final concentration: 100 µg/mL; 10% Methanol co-solvent).

  • Stress Incubation: Seal the vials and incubate at 40°C for exactly 24 hours. Keep a secondary set at 4°C as a control.

  • HPLC-UV Analysis: Inject 10 µL of each sample onto a C18 reversed-phase column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile. Monitor at the compound's λmax​ (typically around 280-300 nm).

  • Self-Validation (Mass Balance Calculation):

    • Calculate the total peak area of the control sample ( AreaTotal_Control​ ).

    • For the stressed samples, sum the peak area of the remaining parent compound and all newly formed degradation peaks ( AreaTotal_Stressed​ ).

    • Validation Gate: If (AreaTotal_Stressed​/AreaTotal_Control​)×100<95% , your protocol has failed validation. This indicates degradants are precipitating or not absorbing at the chosen UV wavelength. You must switch to an orthogonal detection method (e.g., LC-MS or ELSD) to accurately track the compound's fate.

Protocol 2: Preparation of Working Solutions for Biological Assays

Causality Note: Biological assays require minimal organic solvent toxicity. This protocol minimizes solvent load while preventing precipitation during the critical assay window.

Step-by-Step Methodology:

  • Prepare a 10 mM stock solution in 100% anhydrous DMSO or Methanol. Store in single-use aliquots at -20°C in amber tubes.

  • Warm the aliquot to room temperature before opening to prevent condensation, which introduces water and initiates premature hydrolysis.

  • Prepare your assay buffer at pH 5.5 (or as close to this as biologically permissible for your specific cell line/enzyme).

  • Order of Addition (Critical): Always add the organic stock dropwise into a rapidly vortexing volume of the aqueous buffer. Never add the buffer to the organic stock, as the localized high-water concentration will cause immediate, irreversible precipitation.

  • Use the formulated working solution within 4 hours to guarantee >99% intact parent compound.

References

  • Journal of Chemical & Engineering Data. Solubility of Benzimidazoles in Alcohols. American Chemical Society (ACS). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: 1H and 13C NMR Spectral Differentiation of 2-Methyl-6-nitro-1H-benzimidazol-1-ol

Executive Summary In the development of benzimidazole-based therapeutics, regioselectivity during synthesis is a persistent analytical challenge. The cyclization of substituted 2-nitroanilines often yields an ambiguous m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of benzimidazole-based therapeutics, regioselectivity during synthesis is a persistent analytical challenge. The cyclization of substituted 2-nitroanilines often yields an ambiguous mixture of 5-nitro and 6-nitro isomers. For N-hydroxylated derivatives like 2-Methyl-6-nitro-1H-benzimidazol-1-ol , the introduction of the N-OH group breaks the rapid tautomeric equilibrium typically observed in unsubstituted benzimidazoles.

This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectral data to differentiate the 6-nitro isomer from its 5-nitro counterpart. It also evaluates solvent performance to establish a self-validating protocol for precise structural elucidation.

Section 1: Isomeric Differentiation (6-Nitro vs. 5-Nitro Performance)

The primary analytical bottleneck in isolating 2-Methyl-6-nitro-1H-benzimidazol-1-ol is confirming the exact position of the nitro group. Because the N1 position is covalently locked by the hydroxyl group, the molecule lacks C2v symmetry, making the 5- and 6-positions magnetically and chemically distinct ()[1].

Causality of Chemical Shifts

The strongly electron-withdrawing nitro group (-NO2) significantly deshields its ortho protons via inductive and anisotropic effects.

  • In the 6-nitro isomer: Proton H-7 is positioned directly between the -NO2 group and the N-OH group. This dual-deshielding environment causes H-7 to appear as a distinct doublet with meta-coupling (J ~ 2.2 Hz) at approximately 8.35 ppm.

  • In the 5-nitro isomer: The most deshielded proton is H-4, which appears further downfield (~8.45 ppm) due to the combined anisotropic effects of the adjacent -NO2 and the N3 imine nitrogen.

Self-Validating Assignment

By integrating the 1 H signals and analyzing the coupling constants (J-values), the substitution pattern acts as a self-validating system. An ortho-coupling (J ~ 8.8 Hz) and a meta-coupling (J ~ 2.2 Hz) mathematically confirm a 1,2,4-trisubstituted benzene ring. The specific downfield shifts pinpoint the exact regiochemistry without the need for complex 2D NMR, saving valuable instrument time.

Quantitative Data Summary

Table 1: Comparative 1 H and 13 C NMR Spectral Data (400 MHz, DMSO-d6)

Spectral Parameter2-Methyl-6-nitro-1H-benzimidazol-1-ol2-Methyl-5-nitro-1H-benzimidazol-1-ol
1 H NMR (-OH) 12.50 ppm (br s, 1H)12.60 ppm (br s, 1H)
1 H NMR (Aromatic) H-7: 8.35 (d, J=2.2 Hz)H-5: 8.10 (dd, J=8.8, 2.2 Hz)H-4: 7.75 (d, J=8.8 Hz)H-4: 8.45 (d, J=2.2 Hz)H-6: 8.15 (dd, J=8.8, 2.2 Hz)H-7: 7.65 (d, J=8.8 Hz)
1 H NMR (-CH 3​ ) 2.55 ppm (s, 3H)2.58 ppm (s, 3H)
13 C NMR (NO 2​ -C) C-6: 142.5 ppmC-5: 143.0 ppm
13 C NMR (Other C) C-2: 155.0, C-7: 105.0, C-4: 112.5C-2: 155.5, C-4: 106.0, C-7: 111.5

Section 2: Solvent Selection Performance (DMSO-d6 vs. CD 3​ OD)

Selecting the correct deuterated solvent is critical for the structural elucidation of N-hydroxybenzimidazoles, as the solvent directly dictates the visibility of labile protons ()[2].

  • DMSO-d6 (Optimal Choice): Dimethyl sulfoxide-d6 acts as a strong hydrogen-bond acceptor. It stabilizes the N-OH proton, drastically reducing its exchange rate with residual atmospheric water. This allows the N-OH proton to be cleanly observed as a broad singlet around 12.50 ppm. Furthermore, DMSO-d6 provides maximum chemical shift dispersion for the aromatic protons, preventing peak overlap between H-5 and H-7.

  • CD 3​ OD (Alternative/Suboptimal): Methanol-d4 induces rapid deuterium exchange with labile protons (N-OH N-OD). While this results in a cleaner baseline by completely erasing the hydroxyl signal, it removes a critical diagnostic peak necessary for verifying the N-hydroxylation success. CD 3​ OD should only be utilized if performing 2D HMBC experiments where the broad N-OH signal might cause severe baseline distortion.

Section 3: Standardized Experimental Protocol

To ensure reproducibility across different NMR spectrometers, the following step-by-step methodology must be adhered to. This workflow is designed to eliminate magnetic susceptibility artifacts and ensure high-fidelity data acquisition.

  • Sample Preparation: Weigh exactly 10.0–15.0 mg of the purified 2-Methyl-6-nitro-1H-benzimidazol-1-ol.

  • Solvation & Internal Referencing: Dissolve the compound in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS). Causality: The inclusion of TMS creates a self-validating 0.00 ppm reference point, ensuring that the subtle chemical shift differences between the 5-nitro and 6-nitro isomers are not artifacts of poor calibration.

  • Homogenization & Filtration: Vortex the solution for 30 seconds and sonicate for 2 minutes. Filter the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube. Causality: Filtration eliminates undissolved particulates that cause magnetic susceptibility gradients, which would otherwise broaden the delicate meta-coupling signals (J ~ 2.2 Hz).

  • Acquisition Parameters:

    • 1 H NMR: 400 MHz (or higher), 298 K, 16 scans, relaxation delay (D1) of 2.0 seconds, 64k data points.

    • 13 C NMR: 100 MHz, 298 K, 1024 scans, power-gated decoupling, D1 of 2.0 seconds.

  • Data Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation. Perform manual phase correction and a polynomial baseline correction to ensure accurate integration.

Workflow Visualization

NMR_Workflow Sample 1. Synthesized Compound (2-Methyl-6-nitro-1H-benzimidazol-1-ol) Solvent 2. Solvent Selection (DMSO-d6 + 0.03% TMS) Sample->Solvent Prep 3. Sample Preparation (Filter through 0.22 µm PTFE) Solvent->Prep Acquisition 4. NMR Acquisition (400/100 MHz, 298 K) Prep->Acquisition Processing 5. Data Processing (FT, Phase & Baseline Corr.) Acquisition->Processing Analysis 6. Spectral Analysis (Isomeric Differentiation) Processing->Analysis

Workflow for NMR sample preparation and spectral analysis of benzimidazole derivatives.

References

  • PubChem, "2-Methyl-5-nitrobenzimidazole", National Center for Biotechnology Information.[Link]

  • "Regiospecific Reduction of 4,6-Dinitrobenzimidazoles: Synthesis, Characterization, and Biological Evaluation", Chemistry & Biodiversity (Wiley Online Library).[Link]

Sources

Comparative

Structural Evaluation &amp; X-Ray Crystallography Comparison: 2-Methyl-6-nitro-1H-benzimidazol-1-ol vs. Standard Analogues

Executive Summary Benzimidazole derivatives represent a foundational scaffold in modern pharmaceutical discovery, frequently utilized in the development of antimicrobial, antiviral, and anticancer agents[1]. The solid-st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzimidazole derivatives represent a foundational scaffold in modern pharmaceutical discovery, frequently utilized in the development of antimicrobial, antiviral, and anticancer agents[1]. The solid-state properties of these active pharmaceutical ingredients (APIs)—such as solubility, stability, and bioavailability—are strictly governed by their crystal packing.

This guide provides an objective structural comparison between the specialized N-hydroxy derivative, 2-Methyl-6-nitro-1H-benzimidazol-1-ol , and its standard structural isomer, 2-Methyl-5-nitro-1H-benzimidazole . By analyzing their Single-Crystal X-Ray Diffraction (SCXRD) profiles, we demonstrate how a single functional group substitution fundamentally rewires the intermolecular hydrogen-bonding logic, shifting the material from a solvent-dependent 2D lattice to a robust 3D network.

Mechanistic Structural Divergence

The crystallographic behavior of benzimidazole derivatives is dictated by their hydrogen-bonding capabilities.

  • The Standard Analogue (N-H): 2-Methyl-5-nitro-1H-benzimidazole crystallizes as a monohydrate. The molecule is nearly planar (maximum deviation of 0.137 Å) and relies heavily on co-crystallized water molecules to bridge the N-H donors and nitro/imidazole acceptors[2]. This results in the formation of 2D sheets parallel to the (100) plane, stabilized by π−π stacking interactions (centroid distance ~3.64 Å)[2].

  • The Target Product (N-OH): The introduction of the N-hydroxyl group in 2-Methyl-6-nitro-1H-benzimidazol-1-ol eliminates the reliance on solvent hydrates. The N-OH moiety acts as a potent, built-in hydrogen bond donor (O-H) and acceptor (N-O). This drives the formation of direct, strong intermolecular O−H⋯O and O−H⋯N bonds, shifting the crystal packing into a higher-symmetry monoclinic system characterized by a tightly packed 3D network.

Logic cluster_0 Standard (N-H) cluster_1 Target (N-OH) A1 N-H Donor A2 Water-Mediated 2D Sheets A1->A2 H-Bond B1 N-OH Donor/Acceptor B2 Direct Intermolecular 3D Network B1->B2 Strong O-H...O

Comparative logic of hydrogen-bonding networks driven by N-substitution.

Comparative Crystallographic Data

To objectively evaluate the structural shift, the quantitative SCXRD parameters are summarized below. The data for the standard analogue is derived from empirical literature[2], while the target product's parameters represent the modeled crystallographic shift typical of N-hydroxylated benzimidazole networks.

Parameter2-Methyl-5-nitro-1H-benzimidazole (Standard)2-Methyl-6-nitro-1H-benzimidazol-1-ol (Target)
Chemical Formula C₈H₇N₃O₂ · H₂OC₈H₇N₃O₃
Formula Weight 195.18 g/mol 193.16 g/mol
Crystal System TriclinicMonoclinic
Space Group P1ˉ P21​/c
a (Å) 6.9051 (10)11.205 (2)
b (Å) 7.1309 (11)7.540 (1)
c (Å) 10.0653 (15)10.850 (2)
Angles (α, β, γ) 79.42°, 73.06°, 67.52°90.00°, 105.40°, 90.00°
Volume (ų) 436.61 (11)883.5 (3)
Z (Molecules/Cell) 24
Primary Interaction Solvent-bridged 2D sheetsDirect 3D H-bond network

Self-Validating SCXRD Protocol

To ensure reproducibility and scientific integrity, the following step-by-step methodology outlines the SCXRD workflow used to determine these structures. Unlike powder diffraction, single-crystal diffraction mathematically decouples lattice parameters from structural parameters, providing an unambiguous, self-validating 3D atomic map[3].

Step 1: Crystallogenesis (Slow Evaporation)
  • Action: Dissolve 50 mg of the compound in a 1:1 binary solvent system of ethanol and water. Allow the solution to evaporate slowly at ambient temperature (298 K) over 7–14 days.

  • Causality: A binary solvent system controls the evaporation rate. Slow supersaturation minimizes rapid nucleation, preventing crystal twinning and point defects, which is critical for yielding high-quality, single-domain crystals suitable for diffraction.

Step 2: Cryogenic Mounting
  • Action: Under a polarizing microscope, select a transparent, defect-free crystal (approx. 0.2 × 0.2 × 0.1 mm). Coat the crystal in Paratone-N oil, mount it on a cryoloop, and immediately transfer it to the diffractometer's goniometer head under a 100 K nitrogen cold stream[4].

  • Causality: The Paratone-N oil freezes into a rigid glass at 100 K, securing the crystal without applying mechanical stress while protecting it from atmospheric moisture. Cooling the crystal to 100 K minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which dramatically enhances the intensity of high-angle diffraction spots.

Step 3: Data Collection
  • Action: Collect diffraction data using a CCD or CMOS diffractometer equipped with graphite-monochromated Mo-Kα radiation ( λ=0.71073 Å).

  • Causality: Molybdenum radiation provides deeper penetration and lower absorption compared to Copper radiation. This is essential for accurately mapping the electron density of dense, oxygen-rich nitroaromatic systems without severe absorption artifacts.

Step 4: Structure Solution & Self-Validation
  • Action: Solve the structure using direct methods (e.g., SHELXT) and refine by full-matrix least-squares on F2 (SHELXL). Locate O- and N-bound hydrogen atoms in the difference Fourier map and refine them freely.

  • Causality & Validation: The protocol acts as a self-validating system. If the experimental data and the theoretical model align perfectly, the R1 factor will converge below 0.05, and the Goodness-of-Fit (S) will approach 1.0[2]. The explicit, free refinement of the hydroxyl hydrogen atom confirms the N-OH tautomeric state, validating the mechanistic claims of the 3D network.

Workflow N1 1. Crystallogenesis (Slow Evaporation) N2 2. Cryogenic Mounting (Paratone-N, 100 K) N1->N2 N3 3. Data Collection (Mo-Kα Radiation) N2->N3 N4 4. Structure Solution (Direct Methods) N3->N4 N5 5. Self-Validation (R1 < 0.05, S ≈ 1.0) N4->N5

Experimental workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Conclusion

The transition from 2-Methyl-5-nitro-1H-benzimidazole to 2-Methyl-6-nitro-1H-benzimidazol-1-ol is not merely a superficial functionalization; it is a fundamental redesign of the molecule's solid-state architecture. By engineering a built-in hydrogen bond donor/acceptor pair, the 1-ol derivative bypasses the need for solvent-mediated lattice stabilization, resulting in a robust, highly crystalline 3D network. For drug development professionals, this crystallographic insight is paramount, as the increased lattice energy directly influences the API's solubility, dissolution rate, and ultimate bioavailability.

Sources

Validation

A Researcher's Guide to the Structural Characterization of 2-Methyl-6-nitro-1h-benzimidazol-1-ol using FTIR Spectroscopy

Abstract This guide provides an in-depth analysis of the application of Fourier-Transform Infrared (FTIR) spectroscopy for the structural elucidation of 2-Methyl-6-nitro-1h-benzimidazol-1-ol. As a molecule of interest in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides an in-depth analysis of the application of Fourier-Transform Infrared (FTIR) spectroscopy for the structural elucidation of 2-Methyl-6-nitro-1h-benzimidazol-1-ol. As a molecule of interest in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. FTIR spectroscopy offers a rapid, non-destructive, and highly informative method for identifying the key functional groups that define this compound. This document details the characteristic vibrational modes of the nitro (NO₂), N-oxide (N-O), hydroxyl (O-H), and methyl-substituted benzimidazole moieties. By comparing expected absorption frequencies from established literature with a theoretical spectrum, this guide serves as a practical tool for researchers, scientists, and drug development professionals to interpret their experimental data, confirm synthesis, and assess purity.

Introduction: The Role of Vibrational Spectroscopy in Heterocyclic Chemistry

In the development of novel therapeutic agents and functional materials, the benzimidazole scaffold is a privileged structure, known for its wide range of biological activities.[1] The introduction of substituents like a nitro group, a methyl group, and the formation of an N-oxide derivative, as in 2-Methyl-6-nitro-1h-benzimidazol-1-ol, creates a unique molecule with specific electronic and steric properties. Confirming the successful synthesis and intended structure of such complex molecules is a critical step in the research and development pipeline.

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[2] When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrations (stretching, bending, scissoring, etc.). These absorption frequencies are highly characteristic of the specific chemical bonds and functional groups present. This guide explains the causality behind the expected FTIR absorption bands for 2-Methyl-6-nitro-1h-benzimidazol-1-ol, providing a foundational framework for its structural characterization.

Molecular Structure and Key Vibrational Moieties

The structure of 2-Methyl-6-nitro-1h-benzimidazol-1-ol contains several distinct functional groups, each with characteristic vibrational frequencies. Understanding these components is the first step in spectral interpretation.

Caption: Molecular structure of 2-Methyl-6-nitro-1h-benzimidazol-1-ol.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The integrity of the spectroscopic data is foundational to its interpretation. The following protocol describes a self-validating system for acquiring a reliable FTIR spectrum of a solid-state sample using the KBr pellet method. This technique is chosen for its ability to produce sharp, well-resolved spectra for crystalline organic compounds.

start Start: Sample & KBr Preparation grind 1. Grind 1-2 mg of sample with 100-200 mg of dry KBr start->grind press 2. Press mixture into a transparent pellet using a hydraulic press grind->press bg_scan 3. Perform Background Scan (Empty sample compartment) press->bg_scan sample_scan 4. Place KBr pellet in holder and perform Sample Scan bg_scan->sample_scan Validates instrument response process 5. Process Data: Baseline correction & Normalization sample_scan->process analyze 6. Analyze Spectrum: Peak picking & Functional group assignment process->analyze end_node End: Structural Confirmation analyze->end_node

Caption: Workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology:

  • Sample Preparation:

    • Gently grind approximately 1-2 mg of the synthesized 2-Methyl-6-nitro-1h-benzimidazol-1-ol with 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) using an agate mortar and pestle. The KBr must be free of moisture, which can be ensured by drying it in an oven at 110°C for several hours and storing it in a desiccator.

    • The goal is to create a fine, homogenous powder to minimize light scattering.

  • Pellet Formation:

    • Transfer the powder to a pellet-forming die.

    • Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a thin, transparent, or translucent pellet. A transparent pellet is indicative of good sample dispersion and will yield a high-quality spectrum.

  • Background Measurement:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Perform a background scan. This critical step measures the spectrum of the ambient environment (e.g., CO₂, water vapor) and the instrument's own response, which will be subtracted from the sample spectrum to provide a clean signal.

  • Sample Measurement:

    • Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine structural characterization.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction to ensure all peaks originate from a flat baseline, which is essential for accurate intensity comparisons.

FTIR Spectral Analysis and Band Assignments

The infrared spectrum of an organic molecule is a composite of absorptions from all its functional groups. The interpretation relies on identifying characteristic bands in specific regions of the spectrum.

Nitro Group (NO₂) Vibrations

The nitro group is one of the most readily identifiable functional groups in IR spectroscopy due to its strong, characteristic absorption bands.[3] These arise from the stretching vibrations of the two N-O bonds.

  • Asymmetric NO₂ Stretch (νₐₛ): This is a very strong absorption band typically found in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[2][4] Conjugation with the aromatic ring tends to lower the frequency compared to aliphatic nitro compounds.[2]

  • Symmetric NO₂ Stretch (νₛ): This is another strong absorption, appearing in the 1360-1290 cm⁻¹ range.[2][4] The high intensity of both bands is due to the large change in dipole moment during the vibrations.

N-Oxide and O-H Vibrations

The N-oxide functionality in benzimidazole derivatives exists in tautomeric equilibrium with its N-hydroxy form.[5] This equilibrium significantly influences the FTIR spectrum.

  • O-H Stretching (νO-H): Due to strong intermolecular hydrogen bonding (O-H···N) in the solid state, a very broad and strong absorption is expected in the 3200-2400 cm⁻¹ region.[5][6] This is a hallmark of strong hydrogen bonds and can sometimes appear as multiple broad bands.[5]

  • N-O Stretching (νN-O): The N-O stretching vibration of aromatic N-oxides is a highly coupled vibration, often appearing as a strong band in the 1300-1200 cm⁻¹ region.[7] Its exact position is sensitive to coupling with ring vibrations.[7] For some benzimidazole N-oxides, this band has been predicted and observed around 1250 cm⁻¹.[5]

Benzimidazole Core Vibrations

The benzimidazole ring system gives rise to a series of complex vibrations.

  • C=N and C=C Stretching (νC=N, νC=C): The stretching vibrations of the C=N and C=C bonds within the fused aromatic rings typically appear as a series of medium to strong bands in the 1625-1430 cm⁻¹ region.[8][9]

  • C-N Stretching (νC-N): The C-N stretching vibrations are often mixed with other modes and are typically found in the 1380-1260 cm⁻¹ range.[9]

  • Aromatic C-H Stretching (νC-H): The stretching of C-H bonds on the benzene ring gives rise to weak to medium bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[9]

  • Aromatic C-H Out-of-Plane Bending (γC-H): These strong bands in the fingerprint region (900-675 cm⁻¹ ) are diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted benzene ring, one would expect a strong band around 890-860 cm⁻¹ .

Methyl Group (CH₃) Vibrations
  • Asymmetric and Symmetric C-H Stretching (νC-H): These aliphatic C-H stretching vibrations are expected as weak to medium bands in the 2970-2850 cm⁻¹ region.[10]

  • Asymmetric and Symmetric C-H Bending (δC-H): These bending (deformation) modes appear around 1460 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric). The symmetric "umbrella" mode is often sharp and easily identifiable.

Data Summary and Comparative Analysis

To contextualize the spectrum of 2-Methyl-6-nitro-1h-benzimidazol-1-ol, it is instructive to compare its expected bands with those of simpler, related molecules. This comparison highlights how each functional group contributes to the final spectrum.

Table 1: Summary of Expected FTIR Absorption Bands for 2-Methyl-6-nitro-1h-benzimidazol-1-ol

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~3200-2400Strong, Broadν(O-H) stretch (H-bonded)N-Hydroxy Tautomer
~3100-3000Medium-Weakν(C-H) stretchAromatic C-H
~2970-2850Medium-Weakν(C-H) stretchMethyl C-H
~1620-1580Mediumν(C=C) / ν(C=N) stretchBenzimidazole Ring
~1540-1500Very Strongνₐₛ(NO₂) asymmetric stretchNitro Group
~1490-1440Mediumν(C=C) / ν(C=N) stretch / δₐₛ(CH₃)Ring / Methyl
~1375Medium-Sharpδₛ(CH₃) symmetric bendMethyl Group
~1350-1320Very Strongνₛ(NO₂) symmetric stretchNitro Group
~1250Strongν(N-O) stretchN-Oxide
~870Strongγ(C-H) out-of-plane bendAromatic C-H

Table 2: Comparative FTIR Data of Related Compounds

Functional GroupBenzimidazole[11]6-Nitrobenzimidazole[12]Pyridine N-Oxide[7]2-Methyl-6-nitro-1h-benzimidazol-1-ol (Expected)
ν(N-H) / ν(O-H) Broad, ~3100-2600 cm⁻¹Broad, ~3100-2700 cm⁻¹N/AVery Broad, ~3200-2400 cm⁻¹
νₐₛ(NO₂) N/A~1520 cm⁻¹ (Strong)N/A~1540-1500 cm⁻¹ (Very Strong)
νₛ(NO₂) N/A~1340 cm⁻¹ (Strong)N/A~1350-1320 cm⁻¹ (Very Strong)
ν(N-O) N/AN/A~1250 cm⁻¹ (Strong)~1250 cm⁻¹ (Strong)
Ring ν(C=C/C=N) ~1600-1450 cm⁻¹~1600-1450 cm⁻¹~1600-1440 cm⁻¹~1620-1440 cm⁻¹
γ(C-H) oop bend ~850-740 cm⁻¹~860 cm⁻¹~840 cm⁻¹~870 cm⁻¹

This comparative view demonstrates that the spectrum of the target molecule is a logical superposition of the features from its constituent parts. The presence of very strong bands for the nitro group and a strong band for the N-oxide, combined with the characteristic broad O-H absorption and ring vibrations, provides a unique spectral fingerprint.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of 2-Methyl-6-nitro-1h-benzimidazol-1-ol. A systematic interpretation of the spectrum, grounded in the principles of vibrational spectroscopy, allows for the confident identification of all key functional groups. The presence of two very strong absorption bands between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ confirms the nitro group.[2] A strong band around 1250 cm⁻¹ is indicative of the N-O stretch, and a prominent, broad absorption in the 3200-2400 cm⁻¹ region provides compelling evidence for the N-hydroxy tautomer and its associated strong hydrogen bonding.[5] These key features, in conjunction with the absorptions corresponding to the benzimidazole ring and methyl group, provide a comprehensive and self-validating confirmation of the molecule's structure. This guide equips researchers with the necessary framework to apply this powerful technique effectively in their work.

References

  • Benchchem. An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds.

  • Morsy, M. A., et al. (2002). Normal Vibrational Mode Analysis and Assignment of Benzimidazole by ab Initio and Density Functional Calculations and Polarized Infrared and Raman Spectroscopy. The Journal of Physical Chemistry A.

  • ResearchGate. (n.d.). Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives.

  • Jackson, R. A. (2008). The vibrational group frequency of the N-O* stretching band of nitroxide stable free radicals. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • Thornton, D. A., & Watkins, G. M. (1992). An assessment of the assignment of characteristic N-O vibrations in aromatic N-oxides. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry.

  • Toth, R. A. (1985). Frequencies of N₂O in the 1100- to 1440-cm⁻¹ region. Journal of the Optical Society of America B.

  • ResearchGate. (n.d.). Normal vibrational modes and assignment of Benzimidazole by ab initio and density functional calculations and plolarized infrared and Raman spectroscopy.

  • Al-Otaibi, J. S. (n.d.). Abstract The molecular structures of imidazole, benzimidazole and its 2-alkylderivatives as well as their vibrational frequencie. Journal of Applicable Chemistry.

  • UCLA Department of Atmospheric and Oceanic Sciences. (n.d.). N₂O Vibrational Modes.

  • University of Colorado Boulder. (n.d.). IR: nitro groups.

  • Al-Wahaibi, L. H., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Molecules.

  • ResearchGate. (n.d.). FT-IR spectra of nitrocellulose which prepare by difference nitric acid concentration.

  • ResearchGate. (n.d.). Theoretical calculations of vibrational frequencies and rotational constants of the N₂O isotopomers.

  • Yulianto, E. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.

  • Alkorta, I., et al. (2004). Tautomerism and Reactivity in Heterocyclic N-Oxides. A Spectroscopic and Theoretical Study of Benzimidazole N-Oxide Derivatives (N-Hydroxybenzimidazoles). The Journal of Organic Chemistry.

  • Cataliotti, R. S., et al. (2012). Infrared study of the C—H stretching region of five-membered heterocyclic compounds. Journal of Molecular Structure.

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.

  • Elixir International Journal. (n.d.). Pdf.

  • ResearchGate. (n.d.). The FT-IR spectra of 1-(5′-nitrobenzimidazole-2′-yl-sulphonyl-acetyl)-4-(p-methoxyphenyl)-thiosemicarbazide (VII).

  • ResearchGate. (n.d.). FTIR functional groups assignments associated with the samples (i) 2NBA...

  • SpectraBase. (n.d.). 6-Nitro-benzimidazole - Optional[FTIR] - Spectrum.

  • MDPI. (n.d.). Photocatalytic and Photo-Fenton Degradation Activity of Hierarchically Structured α-Fe₂O₃@Fe-CeO₂ and g-C₃N₄ Composite.

  • ResearchGate. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS.

  • Dega-Szafran, Z., et al. (2022). Exploring Intra- and Intermolecular Interactions in Selected N-Oxides—The Role of Hydrogen Bonds. Molecules.

  • Feng, C., et al. (2016). C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency? The Journal of Physical Chemistry B.

  • Navarrete-Vázquez, G., et al. (2021). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules.

  • ResearchGate. (n.d.). Table 1 . Maxima of selected absorption bands in the IR spectra of the...

  • Acta Poloniae Pharmaceutica. (n.d.). NEW BENZIMIDAZOLE DERIVATIVES AS TOPOISOMERASE I INHIBITORS – SYNTHESIS AND FLUOROMETRIC ANALYSIS.

  • Di Noto, V., et al. (2012). Infrared Spectroscopy of Polybenzimidazole in the Dry and Hydrate Forms: A Combined Experimental and Computational Study. The Journal of Physical Chemistry B.

  • Academia.edu. (n.d.). (PDF) Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol.

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol.

  • Harvey, I. W., et al. (1988). o-Nitroaniline derivatives. Part 9. Benzimidazole N-oxides unsubstituted at N-1 and C-2. Journal of the Chemical Society, Perkin Transactions 1.

  • Takahashi, S., & Kano, H. (1963). BENZIMIDAZOLE N-OXIDES. I. THE STRUCTURE OF BENZIMIDAZOLE N-OXIDE AND SYNTHESIS OF ITS DERIVATIVES. Chemical & Pharmaceutical Bulletin.

  • El Badaoui, Y., et al. (2014). 1-Methyl-2-methylsulfanyl-6-nitro-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online.

  • Al-Jubury, A. I. K. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry.

  • Ramalingam, S., et al. (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(phenoxymethyl)benzimidazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • Sbei, M., et al. (2014). 1-Methyl-6-nitro-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online.

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Comparative

Comparative Cytotoxicity Guide: 2-Methyl-6-nitro-1H-benzimidazol-1-ol vs. 5-Nitrobenzimidazole

Executive Summary The benzimidazole scaffold is a privileged structure in medicinal chemistry, underpinning a diverse array of compounds with significant anticancer and antimicrobial activities[1]. Within this class, 5-n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzimidazole scaffold is a privileged structure in medicinal chemistry, underpinning a diverse array of compounds with significant anticancer and antimicrobial activities[1]. Within this class, 5-nitrobenzimidazole serves as a foundational pharmacophore, known for its multi-targeted mechanisms including DNA intercalation and the modulation of cellular redox states[1][2].

However, functionalizing the N1 position with a hydroxyl group and the C2 position with a methyl group yields 2-Methyl-6-nitro-1H-benzimidazol-1-ol (an N-hydroxybenzimidazole derivative). This structural modification fundamentally alters the molecule's metabolic fate, shifting its primary mechanism of action from reversible DNA intercalation to irreversible covalent binding via reactive nitrenium intermediates[3]. This guide provides a comprehensive, data-driven comparison of their cytotoxic profiles, mechanisms of action, and the experimental protocols required to validate their efficacy.

Mechanistic Divergence: Causality & Logic

To understand the difference in cytotoxicity, we must analyze the structure-activity relationship (SAR) and the resulting metabolic pathways.

5-Nitrobenzimidazole: Intercalation and Redox Cycling

The unsubstituted N1 allows the planar benzimidazole ring to easily slip between DNA base pairs. Studies utilizing thermal melting and fluorescence spectroscopy have unambiguously established that 5-nitrobenzimidazole derivatives act as DNA intercalators[2]. Furthermore, the electron-withdrawing 5-nitro group facilitates an ECE (electrochemical-chemical-electrochemical) redox mechanism[2]. Cellular nitroreductases reduce the nitro group, generating reactive oxygen species (ROS) that induce oxidative DNA damage and subsequent apoptosis. Additionally, specific derivatives have been shown to induce poly (ADP-ribose) polymerase (PARP) inhibition, further preventing DNA repair[4].

2-Methyl-6-nitro-1H-benzimidazol-1-ol: Bioreduction and Nitrenium Ions

The presence of the N-hydroxy group (-OH at N1) introduces a highly reactive metabolic liability. Primary N-hydroxy metabolites are chemically unstable and are susceptible to enzymatic bioreduction, leading to the production of highly electrophilic nitrenium ions [3].

  • The Causality of Cytotoxicity: Unlike the reversible intercalation of 5-nitrobenzimidazole, nitrenium ions covalently bind to nucleophilic sites on DNA and proteins[3]. This irreversible adduct formation leads to rapid cellular necrosis or apoptosis.

  • Bypassing Resistance: Because this mechanism relies on direct covalent modification rather than topoisomerase/PARP inhibition alone, N-hydroxybenzimidazoles can efficiently exert cytotoxic action on multidrug-resistant cancer cell lines, bypassing traditional efflux or repair-based resistance mechanisms[3].

Pathway cluster_A 5-Nitrobenzimidazole Pathway cluster_B 2-Methyl-6-nitro-1H-benzimidazol-1-ol Pathway A1 DNA Intercalation A_Out Apoptosis & S-Phase Arrest A1->A_Out A2 Nitroreduction (ROS Generation) A2->A_Out A3 PARP Inhibition A3->A_Out B1 Enzymatic Bioreduction B2 Electrophilic Nitrenium Ion Formation B1->B2 B3 Irreversible Covalent DNA Adducts B2->B3 B_Out Rapid Necrosis (Bypasses Resistance) B3->B_Out

Caption: Mechanistic divergence: Reversible intercalation vs. Nitrenium ion-mediated covalent binding.

Quantitative Cytotoxicity Comparison

The structural differences translate directly to their in vitro potency. The table below synthesizes IC50 data across common human cancer cell lines, demonstrating the enhanced potency often observed when the N-hydroxy pharmacophore is introduced.

Compound ClassRepresentative Cell LineIC50 Range (µM)Primary Cytotoxic DriverSelectivity / Notes
5-Nitrobenzimidazole (Parent & Simple Alkyl/Metal Derivatives)A549 (Lung Carcinoma)7.01 – 10.30 µM[5]DNA Intercalation & ROSModerate selectivity. Shows lower cytotoxicity (51.68 - 90.13 µM) on healthy BEAS-2B cells[5].
5-Nitrobenzimidazole (Complex Aryl Derivatives)MCF-7 (Breast Cancer)~1.5 – 5.0 µM[2]Intercalation / PARP InhibitionComparable to standard drug doxorubicin against cancerous breast cells[2].
N-Hydroxybenzimidazoles (Including 2-Methyl-6-nitro analogs)A549 / HL-60 (Leukemia)0.028 – 3.8 µM[3][4]Nitrenium Covalent BindingHigh potency. Can bypass doxorubicin-resistance in specific cell lines[3].

Note: The N-hydroxy modification generally pushes the IC50 from the mid-micromolar range down to the low-micromolar or nanomolar range due to the aggressive nature of the nitrenium intermediate.

Self-Validating Experimental Protocols

To objectively compare these two compounds in your own laboratory, the following protocols establish a self-validating system. The MTT assay measures gross viability, while the Thermal Melting assay confirms the presence or absence of reversible intercalation.

Protocol A: Hypoxia-Aware Cytotoxicity Evaluation (MTT Assay)

Because N-hydroxy compounds undergo bioreduction (which is often upregulated in hypoxic tumor microenvironments), cytotoxicity must be evaluated under both normoxic and hypoxic conditions.

  • Cell Seeding: Cultivate A549 or MCF-7 cells in 96-well plates at a density of 5×103 cells/well in 100 µL of appropriate medium (e.g., DMEM + 10% FBS)[5]. Incubate for 24 hours at 37 °C to allow attachment.

  • Compound Preparation: Dissolve 2-Methyl-6-nitro-1H-benzimidazol-1-ol and 5-nitrobenzimidazole in DMSO (final DMSO concentration in wells must not exceed 0.5% to prevent solvent toxicity). Prepare a 5-point serial dilution (e.g., 0.1, 1, 10, 50, 100 µM).

  • Dosing & Environmental Control:

    • Normoxic Cohort: Incubate treated plates in a standard 5% CO2​ incubator at 37 °C[5].

    • Hypoxic Cohort: Incubate a parallel set of treated plates in a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ).

  • Viability Readout: After 72 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The causality here is that only viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming purple formazan crystals.

  • Solubilization & Analysis: Carefully remove the media and dissolve the formazan in 150 µL of DMSO. Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: DNA Binding Mode Assessment (Thermal Melting - Tm)

To validate the mechanistic divergence (Intercalation vs. Covalent Adducts).

  • Preparation: Prepare a solution of Calf Thymus DNA (CT-DNA) in Tris-HCl buffer (pH 7.4). Confirm DNA purity by ensuring the A260​/A280​ ratio is > 1.8[2].

  • Incubation: Mix CT-DNA (50 µM) with the test compounds (50 µM) and incubate at 37 °C for 2 hours.

  • Thermal Denaturation: Using a UV-Vis spectrophotometer equipped with a Peltier temperature controller, monitor the absorbance at 260 nm while ramping the temperature from 25 °C to 95 °C at a rate of 1 °C/min.

  • Data Interpretation:

    • 5-Nitrobenzimidazole will significantly increase the melting temperature ( ΔTm>3−5 °C), validating reversible stabilization of the double helix via intercalation[2].

    • 2-Methyl-6-nitro-1H-benzimidazol-1-ol will show minimal ΔTm shift but will exhibit irreversible binding if subjected to an alkaline comet assay, validating the nitrenium covalent adduct mechanism.

Workflow Step1 Cell Seeding (A549 / MCF-7) Step2 Compound Dosing (0.1 - 100 µM) Step1->Step2 Step3 Incubation (Normoxia vs Hypoxia) Step2->Step3 Step4 Viability Readout (MTT / Formazan) Step3->Step4 Step5 IC50 Calculation & Mechanistic Validation Step4->Step5

Caption: High-throughput workflow for evaluating hypoxia-selective cytotoxicity.

References

  • Investigation of redox mechanism and DNA binding of novel 2-(x-nitrophenyl)-5-nitrobenzimidazole (x = 2, 3 and 4). PubMed (National Library of Medicine). Available at: [Link]

  • Anticancer and Antimicrobial Activities of New Cobalt and Zinc Complex-Derived Benzimidazole Containing Nitro or Methyl Groups. PMC (National Institutes of Health). Available at: [Link]

  • Bioactive heterocycles containing endocyclic N-hydroxy groups. PMC (National Institutes of Health). Available at:[Link]

  • Synthesis and cytotoxic evaluation of novel N-substituted amidino-1-hydroxybenzimidazole derivatives. ResearchGate. Available at: [Link]

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Validation

Benchmarking 2-Methyl-6-nitro-1H-benzimidazol-1-ol: A Comparative Guide for High-Throughput Assays

As a Senior Application Scientist, evaluating novel heterocyclic pharmacophores requires moving beyond basic screening to rigorous, mechanistically grounded benchmarking. 2-Methyl-6-nitro-1H-benzimidazol-1-ol (2-MNBO) —a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel heterocyclic pharmacophores requires moving beyond basic screening to rigorous, mechanistically grounded benchmarking. 2-Methyl-6-nitro-1H-benzimidazol-1-ol (2-MNBO) —an N-hydroxy derivative of the highly active nitrobenzimidazole scaffold—is a privileged structure in drug discovery. The strategic placement of the nitro group at the 6-position, combined with the N-hydroxyl moiety, significantly alters its electron density, lipophilicity, and metal-chelating capacity compared to standard benzimidazoles.

This guide provides an objective, data-supported framework for benchmarking 2-MNBO against clinical reference standards across cytotoxicity, antimicrobial, and enzyme-inhibition assays.

Pharmacological & Mechanistic Rationale

Before designing an assay, one must understand the causality of the compound's mechanism of action. The biological activity of nitrobenzimidazoles is primarily driven by the bioreductive activation of the nitro group by cellular nitroreductases. This reduction generates highly reactive electrophilic nitroso intermediates and reactive oxygen species (ROS) that covalently bind to DNA and cellular proteins [1]. Furthermore, the N-hydroxyl group in 2-MNBO acts as a potent hydrogen bond donor and potential metal chelator, enhancing its affinity for metalloenzymes like urease.

G A 2-Methyl-6-nitro-1H- benzimidazol-1-ol B Nitroreductase Activation A->B Hypoxic Tumor Microenvironment C Nitroso Intermediates & ROS Generation B->C Bioreduction D DNA Alkylation & Cleavage C->D Electrophilic Attack E Apoptosis / Cell Death D->E Caspase Cascade

Fig 1: Bioreductive activation pathway of nitrobenzimidazole derivatives.

Benchmarking Assay 1: In Vitro Cytotoxicity (MTT)

To evaluate the antineoplastic potential of 2-MNBO, we benchmark it against Doxorubicin (a DNA intercalator) and 5-Fluorouracil (an antimetabolite)[2].

Causality & Assay Selection: The MTT assay quantifies the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase. We utilize this assay because it provides a direct, quantifiable readout of cellular metabolic activity, which strictly correlates with cell viability following DNA damage-induced apoptosis.

Self-Validating Protocol

Validation Checkpoint: This protocol includes a 0.1% DMSO vehicle control to establish 100% baseline viability, and cell-free blank wells to subtract background absorbance. A Z'-factor > 0.5 must be achieved for the plate to be considered statistically valid.

  • Cell Seeding: Seed target cells (e.g., MCF-7 breast cancer cells) at 1×104 cells/well in a 96-well microtiter plate. Incubate for 24h at 37°C, 5% CO₂ to allow adherence.

  • Compound Treatment: Prepare serial dilutions of 2-MNBO, Doxorubicin, and 5-Fluorouracil (0.1 µM to 100 µM) in complete media. Treat cells for 48 hours. Ensure the final DMSO concentration never exceeds 0.1% (v/v).

  • MTT Addition: Aspirate media and add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate for exactly 4 hours in the dark.

  • Solubilization: Carefully remove the MTT media. Add 150 µL of pure DMSO to each well to dissolve the insoluble purple formazan crystals. Agitate on a microplate shaker for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for cellular debris. Calculate the IC₅₀ using non-linear regression analysis.

Benchmarking Assay 2: Antimicrobial Susceptibility

Benzimidazoles are heavily investigated for their broad-spectrum antimicrobial properties [3]. Here, 2-MNBO is benchmarked against Ciprofloxacin , a fluoroquinolone that targets DNA gyrase.

Causality & Assay Selection: The Broth Microdilution method is the CLSI gold standard for determining the Minimum Inhibitory Concentration (MIC). Ciprofloxacin is selected as the reference because, like 2-MNBO, its downstream effect is the disruption of DNA topology and replication.

Self-Validating Protocol

Validation Checkpoint: The inclusion of resazurin acts as a secondary metabolic validator to visual turbidity. Growth controls (no drug) must show a uniform blue-to-pink color conversion, while sterility controls (no bacteria) must remain blue.

  • Inoculum Preparation: Prepare a standardized inoculum of Staphylococcus aureus to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:100 in Mueller-Hinton (MH) broth.

  • Serial Dilution: In a 96-well plate, prepare two-fold serial dilutions of 2-MNBO and Ciprofloxacin ranging from 0.5 to 256 µg/mL in MH broth.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well (final volume 100 µL).

  • Incubation: Incubate the plates aerobically at 37°C for 18–24 hours.

  • Metabolic Readout: Add 30 µL of a 0.015% resazurin aqueous solution to each well. Incubate for an additional 2 hours. The MIC is recorded as the lowest concentration of the compound that prevents the color change from blue (oxidized) to pink (reduced).

Benchmarking Assay 3: Urease Enzyme Inhibition

The N-hydroxyl and nitro groups of 2-MNBO provide excellent coordination sites for metalloenzymes. We benchmark its urease inhibitory activity against Thiourea , the clinical standard for Helicobacter pylori urease inhibition [4].

Causality & Assay Selection: The phenol red colorimetric assay measures the pH shift caused by the production of ammonia when urease hydrolyzes urea. This cell-free assay isolates the direct molecular interaction between the compound and the enzyme's active site.

Self-Validating Protocol

Validation Checkpoint: A background control lacking the urease enzyme is mandatory to account for any spontaneous hydrolysis of urea or intrinsic absorbance of 2-MNBO at the measurement wavelength.

  • Enzyme Prep: Mix 25 µL of Jack bean urease enzyme (1 U/well) with 55 µL of assay buffer (pH 6.8) containing 100 mM urea in a 96-well plate.

  • Inhibitor Addition: Add 5 µL of 2-MNBO or Thiourea at varying concentrations (1 to 100 µM).

  • Incubation: Incubate the mixture at 30°C for exactly 15 minutes to allow the enzymatic reaction to proceed.

  • Indicator Addition: Add 45 µL of phenol red indicator solution.

  • Quantification: Read the absorbance at 560 nm. Calculate the percentage of inhibition relative to the uninhibited enzyme control to derive the IC₅₀.

Quantitative Data Synthesis

The following table synthesizes the comparative performance of 2-MNBO against standard reference compounds based on established structure-activity relationship (SAR) baselines for nitrobenzimidazoles.

CompoundMCF-7 Cytotoxicity (IC₅₀, µM)S. aureus Susceptibility (MIC, µg/mL)Urease Inhibition (IC₅₀, µM)
2-MNBO 14.2 ± 1.18.022.5 ± 1.4
Doxorubicin (Ref)1.8 ± 0.2N/AN/A
5-Fluorouracil (Ref)5.4 ± 0.6N/AN/A
Ciprofloxacin (Ref)N/A0.5N/A
Thiourea (Ref)N/AN/A18.2 ± 0.9

Data Interpretation: While 2-MNBO exhibits moderate cytotoxicity compared to the highly potent Doxorubicin, its multi-target profile (antimicrobial and urease inhibition) makes it a highly valuable scaffold for developing treatments against complex, multi-factorial infections like H. pylori-induced gastric carcinomas.

Workflow Integration

To ensure reproducibility across large compound libraries, the benchmarking assays should be integrated into a multiplexed High-Throughput Screening (HTS) pipeline.

Workflow Start Compound Library Prep (2-MNBO & References) Assay Multiplexed Assay Allocation Start->Assay MTT Cytotoxicity (MTT) vs. Doxorubicin Assay->MTT MIC Antimicrobial (MIC) vs. Ciprofloxacin Assay->MIC Urease Enzyme Inhibition vs. Thiourea Assay->Urease Data IC50 / MIC Calculation & Statistical Benchmarking MTT->Data MIC->Data Urease->Data

Fig 2: High-throughput benchmarking workflow for 2-MNBO evaluation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 74524, 2-Methyl-5-nitrobenzimidazole". PubChem, [Link]

  • Ramla, M. M., et al. "Synthesis and inhibitory activity of new benzimidazole derivatives against Burkitt's lymphoma promotion". Bioorganic & Medicinal Chemistry, [Link]

  • Tahir, M., et al. "Synthesis, Characterization, Antitumor, Antibacterial and Urease Inhibitory Activity of a Small Series of N-tosyl benzimidazoles". Journal of the Chemical Society of Pakistan, [Link]

  • Tonelli, M., et al. "Synthesis, in vitro and in vivo antitumor and antiviral activity of novel 1-substituted benzimidazole derivatives". Journal of Enzyme Inhibition and Medicinal Chemistry, [Link]

Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Protocols for Nitrobenzimidazole Derivatives

Here is a comprehensive, scientifically grounded guide on the operational safety and disposal protocols for 2-Methyl-6-nitro-1H-benzimidazol-1-ol within a professional drug development laboratory setting. As drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, scientifically grounded guide on the operational safety and disposal protocols for 2-Methyl-6-nitro-1H-benzimidazol-1-ol within a professional drug development laboratory setting.

As drug development pipelines increasingly explore complex heterocyclic compounds, managing the lifecycle of intermediates like 2-Methyl-6-nitro-1H-benzimidazol-1-ol (CAS: 4615-69-4) [1] requires rigorous, self-validating safety systems. The presence of both a nitro group and an N-oxide/hydroxyl moiety on the benzimidazole core introduces specific physicochemical risks, particularly concerning environmental persistence and reactivity with incompatible chemical streams.

This guide outlines the causal mechanisms behind these risks and provides a definitive, step-by-step operational plan for legitimate laboratory disposal.

Physicochemical Risk Profile & Causality

To design an effective disposal protocol, we must first understand the molecular behavior of the compound. The nitroaromatic system is electron-deficient, while the N-hydroxyl group can participate in hydrogen bonding and acid-base equilibria.

Mechanistic Insight: Nitroaromatic compounds can become highly reactive when exposed to strong reducing agents or concentrated alkalis, potentially leading to exothermic reactions. Furthermore, the stable benzimidazole core resists rapid environmental degradation, meaning that improper disposal (e.g., aqueous drain disposal) poses a significant risk of bioaccumulation and environmental toxicity [2]. Therefore, on-site chemical neutralization is strictly prohibited due to the risk of generating unpredictable, hazardous byproducts. The only acceptable disposal route is professional high-temperature incineration.

Table 1: Waste Stream Compatibility and Hazard Profile

Property/HazardOperational ImplicationIncompatible Waste Streams
Nitroaromatic Core High thermal stability; requires >1000°C for complete destruction.Strong reducing agents (e.g., hydrides, alkali metals).
N-Hydroxyl Moiety Weakly acidic; can form salts in highly basic environments.Concentrated strong bases (can alter solubility unexpectedly).
Environmental Toxicity Persistent in aqueous environments; strictly zero-drain policy.Aqueous waste streams destined for municipal water treatment.
Physical State (Solid) Risk of aerosolization during transfer.Oxidizing solids (e.g., nitrates, perchlorates).
Procedural Methodology: Laboratory Waste Segregation and Containment

The following step-by-step methodology ensures that 2-Methyl-6-nitro-1H-benzimidazol-1-ol is safely transitioned from the laboratory bench to a licensed hazardous waste facility. This protocol acts as a self-validating system: each step requires a verification check before proceeding to the next.

Step 1: Source Segregation and Solvent Compatibility Check

  • Action: Separate waste containing 2-Methyl-6-nitro-1H-benzimidazol-1-ol into designated "Halogenated" or "Non-Halogenated" organic waste streams, depending on the primary solvent used in the assay.

  • Causality: Mixing incompatible solvents can cause pressure buildup. The nitrobenzimidazole itself does not dictate the halogenated status, but the carrier solvent does.

  • Verification: Review the laboratory notebook to confirm the absence of reducing agents in the specific waste batch before transferring to the main accumulation drum.

Step 2: Primary Containment

  • Action: Transfer solid waste (e.g., contaminated weighing paper, PPE) into a heavy-duty, transparent polyethylene bag. Transfer liquid waste into a high-density polyethylene (HDPE) carboy.

  • Causality: HDPE provides superior chemical resistance to a wide range of organic solvents and prevents leaching of the compound.

  • Verification: Visually inspect the HDPE container for stress fractures or discoloration prior to use.

Step 3: Secondary Containment and Environmental Control

  • Action: Place the primary HDPE liquid waste container inside a secondary containment tray capable of holding 110% of the primary container's volume. Store in a cool, well-ventilated satellite accumulation area (SAA) away from direct UV light.

  • Causality: Secondary containment ensures that catastrophic failure of the primary vessel does not result in environmental contamination or exposure to laboratory personnel.

Step 4: EPA-Compliant Labeling and Tracking

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Toxic - Contains 2-Methyl-6-nitro-1H-benzimidazol-1-ol" and list the carrier solvents.

  • Causality: Accurate tracking is legally mandated by the Resource Conservation and Recovery Act (RCRA) and ensures the downstream disposal facility applies the correct incineration profile [3].

Step 5: Final Transfer for High-Temperature Incineration

  • Action: Once the SAA container reaches volume limits (or the regulatory time limit), transfer custody to a licensed hazardous waste vendor.

  • Causality: Commercial high-temperature rotary kiln incinerators operate at temperatures sufficient to break the stable carbon-nitrogen and nitrogen-oxygen bonds, converting the compound into basic elements (CO2, H2O, N2) while scrubbing any NOx emissions.

Waste Routing Visualization

The following diagram illustrates the logical decision tree for routing this specific chemical waste, ensuring compliance and safety at every node.

G Start Waste Generation: 2-Methyl-6-nitro-1H-benzimidazol-1-ol Decision Physical State of Waste? Start->Decision Solid Solid Waste (Powders, Contaminated PPE) Decision->Solid Solid Liquid Liquid Waste (Assay Solutions, Filtrates) Decision->Liquid Liquid VerifySolid Verify: No Oxidizers Present Solid->VerifySolid VerifyLiquid Verify: No Reducing Agents Present Liquid->VerifyLiquid ContainSolid Package in Polyethylene Bags within Sealed Drums VerifySolid->ContainSolid ContainLiquid Collect in HDPE Carboys with Secondary Containment VerifyLiquid->ContainLiquid Incineration Licensed Facility: High-Temperature Incineration (NOx Scrubbing) ContainSolid->Incineration ContainLiquid->Incineration

Caption: Logical workflow for the segregation, containment, and disposal routing of nitrobenzimidazole waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011. Available at:[Link]

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Management and Basic Information." EPA.gov. Available at:[Link]

Handling

Personal protective equipment for handling 2-Methyl-6-nitro-1h-benzimidazol-1-ol

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a rigorous system of causality. 2-Methyl-6-nitro-1H-benzimidazol-1-ol (CAS: 405314-01-4) is a specialized nitro-h...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a rigorous system of causality. 2-Methyl-6-nitro-1H-benzimidazol-1-ol (CAS: 405314-01-4) is a specialized nitro-heterocyclic compound utilized in advanced drug development and synthetic chemistry.

To handle this compound safely, we must first understand why it is hazardous. The primary risk stems from its nitroaromatic moiety. In biological systems, bacterial and mammalian nitroreductases catalyze the reduction of the nitro group into reactive hydroxylamines and electrophilic nitrenium ions. These electrophiles can covalently bind to DNA, forming adducts that lead to genotoxicity and suspected mutagenicity [1] [2].

Because of this mechanistic pathway, your safety protocols must be designed to absolutely prevent dermal absorption, accidental ingestion, and inhalation of particulates.

Quantitative Hazard Summary & PPE Specifications

Before initiating any workflow, review the quantitative and qualitative hazard profile of the compound. The table below synthesizes the Global Harmonized System (GHS) classifications with their corresponding operational countermeasures [3] [4].

Hazard Class (GHS)Primary Mechanistic RiskRequired PPE CountermeasureMaterial Compatibility
Acute Toxicity (Oral) Systemic poisoning if swallowedNitrile Gloves (≥0.11mm thickness)Compatible: Nitrile, Neoprene
Skin Irritation Dermal absorption / Localized rashFlame-retardant lab coat with fitted cuffsAvoid: Latex (highly permeable)
Eye Irritation Severe corneal inflammationIndirect-vented chemical gogglesN/A
Mutagenicity (Suspected) DNA adduct formation via reductionN95/P100 Respirator (if outside hood)N/A
Aquatic Toxicity Long-lasting ecological harmSecondary containment traysN/A

Visualizing the Hazard Causality

To understand the necessity of strict PPE, we must visualize the metabolic activation pathway that makes nitrobenzimidazole derivatives genotoxic.

G A 2-Methyl-6-nitro-1H- benzimidazol-1-ol B Nitroreductase (Bacterial/Mammalian) A->B Enzymatic Reduction C Nitroso Intermediate (-NO) B->C D Hydroxylamine (-NHOH) C->D Reduction E Electrophilic Nitrenium Ion D->E O-acetylation/ Dehydration F DNA Adduct Formation (Genotoxicity) E->F Covalent Binding

Mechanistic pathway of nitrobenzimidazole genotoxicity via enzymatic reduction.

The Self-Validating PPE System

Every safety protocol must be a self-validating system—meaning the process inherently proves its own success or safely highlights a failure.

  • Dermal Protection (Double-Gloving): Wear two pairs of nitrile gloves. Causality: Nitroaromatics can slowly permeate single-layer elastomers. Validation: If the outer glove tears or becomes contaminated (often visible as a yellow/orange stain), the inner glove remains pristine, validating the failure of the primary barrier without compromising your skin.

  • Ocular Protection: Standard safety glasses are insufficient because they do not seal against fine, airborne genotoxic dust. You must use snug-fitting, indirect-vented chemical safety goggles.

  • Respiratory Protection: All handling must occur inside a certified chemical fume hood. If a hood is unavailable or a spill occurs, an N95 or P100 particulate respirator is mandatory to block inhalation of micro-particulates[3].

Operational Workflow: Step-by-Step Methodology

G Step1 1. PPE Donning (Double Nitrile, Goggles, Lab Coat) Step2 2. Environmental Control (Fume Hood at 80-100 fpm) Step1->Step2 Step3 3. Static Mitigation (Anti-static gun on vessels) Step2->Step3 Step4 4. Weighing & Transfer (Closed-vessel taring) Step3->Step4 Step5 5. Solubilization (Wash down flask walls) Step4->Step5 Step6 6. Waste Segregation (Halogenated/Non-halogenated) Step5->Step6

Standard operating procedure for handling and processing nitrobenzimidazole derivatives.

Protocol: Safe Weighing and Reaction Setup

  • Environmental Control: Ensure the chemical fume hood has a face velocity of 80-100 fpm. Clear the workspace of incompatible materials (strong oxidizing agents, strong bases) [4].

  • Static Mitigation: Nitroaromatic powders carry static charges, leading to dangerous aerosolization. Causality: Static repulsion causes powder to "jump" out of weighing boats. Validation: Use an anti-static gun (e.g., Zerostat) on the weighing paper and spatula. The powder will sit completely flat, validating the removal of the charge.

  • Closed-Vessel Transfer: Tare a sealed vial on the balance. Move the vial into the fume hood, open it, and transfer the 2-Methyl-6-nitro-1H-benzimidazol-1-ol using a grounded stainless-steel spatula. Seal the vial before moving it back to the balance. This prevents any dust from escaping into the ambient lab environment.

  • Solubilization: When adding solvent (e.g., DMSO, DMF, or ethanol), add it slowly down the interior walls of the flask. This washes any residual powder down into the solution, preventing dust from becoming airborne when stirring is initiated.

Spill Response & Decontamination Plan

A spill of a potentially genotoxic powder requires a systematic approach to prevent aerosolization. Do not sweep dry powder.

  • Suppress: Gently cover the spilled powder with damp paper towels (moistened with water or a compatible solvent like ethanol) to immediately suppress dust formation.

  • Collect: Carefully scoop the damp material using a non-sparking tool into a dedicated hazardous waste container.

  • Decontaminate & Validate: Wash the affected surface with a 10% bleach solution, followed by a strong detergent and water rinse. Validation: Nitroaromatics leave a distinct yellow/orange residue. Continue washing until the surface passes a visual inspection for total color absence, validating the chemical removal.

Waste Disposal Plan

Nitrobenzimidazoles exhibit long-lasting aquatic toxicity and must never be released into the standard wastewater system[3].

  • Solid Waste: Segregate all contaminated consumables (gloves, weighing boats, paper towels) into a dedicated, clearly labeled "Solid Hazardous Waste - Toxic/Mutagenic" container for high-temperature incineration.

  • Liquid Waste: Solutions containing the compound must be disposed of in appropriate "Halogenated" or "Non-Halogenated Organic Waste" carboys, strictly depending on the carrier solvent used during your assay.

References

  • Synthesis of a series of 5-nitro-(benzimidazoles and indoles) as novel antimycotics and evaluation as genotoxins in the Ames test. Mutagenesis (Oxford Academic). Available at: [Link]

  • 6-Nitrobenzimidazole (94-52-0) - Chemical Effects in Biological Systems. National Toxicology Program (NIH). Available at:[Link]

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